3-Methyl-4-(methylamino)phenol hydrochloride
Description
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Properties
IUPAC Name |
3-methyl-4-(methylamino)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-5-7(10)3-4-8(6)9-2;/h3-5,9-10H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZSSQXBPUYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 3-Methyl-4-(methylamino)phenol Hydrochloride: A Technical Guide
Introduction
3-Methyl-4-(methylamino)phenol hydrochloride is a substituted aminophenol derivative of interest in various fields, including chemical synthesis and potentially as an intermediate in the development of pharmaceuticals and other specialty chemicals. As with any novel or specialized chemical entity, thorough structural elucidation and purity assessment are paramount for its reliable application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process.
The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently characterize this compound and interpret its spectroscopic profile.
Molecular Structure and Spectroscopic Workflow
The molecular structure of this compound is presented below. The hydrochloride salt form implies that the methylamino group is protonated, which significantly influences the spectroscopic properties of the molecule, particularly in NMR and IR spectroscopy.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the N-methyl protons, and the exchangeable protons of the hydroxyl and ammonium groups. The spectrum would ideally be recorded in a deuterated solvent such as DMSO-d₆ or D₂O. In DMSO-d₆, the acidic protons are more likely to be observed.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (position 5) | 7.0 - 7.2 | d | 1H |
| Ar-H (position 6) | 6.8 - 7.0 | d | 1H |
| Ar-H (position 2) | 6.7 - 6.9 | s | 1H |
| -OH | 9.0 - 10.0 | br s | 1H |
| -N⁺H₂- | 8.5 - 9.5 | br s | 2H |
| -N-CH₃ | 2.8 - 3.0 | s | 3H |
| Ar-CH₃ | 2.1 - 2.3 | s | 3H |
-
Aromatic Protons: The three protons on the aromatic ring will appear in the range of 6.7-7.2 ppm. The proton at position 2 is expected to be a singlet, while the protons at positions 5 and 6 will likely appear as doublets due to coupling with each other.
-
Methyl Protons: The aromatic methyl group (Ar-CH₃) will give rise to a singlet at approximately 2.1-2.3 ppm. The N-methyl group (-N-CH₃) will also be a singlet but shifted downfield to around 2.8-3.0 ppm due to the influence of the adjacent positively charged nitrogen atom.
-
Exchangeable Protons: The phenolic hydroxyl proton (-OH) and the ammonium protons (-N⁺H₂-) are expected to be broad singlets at higher chemical shifts (downfield). Their exact position and broadness are dependent on the solvent, concentration, and temperature. In D₂O, these signals would disappear due to deuterium exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-OH (C1) | 155 - 160 |
| C-N (C4) | 140 - 145 |
| C-CH₃ (C3) | 130 - 135 |
| C-H (C5) | 125 - 130 |
| C-H (C2) | 120 - 125 |
| C-H (C6) | 115 - 120 |
| -N-CH₃ | 30 - 35 |
| Ar-CH₃ | 15 - 20 |
-
Aromatic Carbons: The carbon atoms attached to the oxygen and nitrogen (C1 and C4) will be the most downfield among the aromatic signals. The other aromatic carbons will resonate in the 115-135 ppm range.
-
Aliphatic Carbons: The N-methyl carbon is expected around 30-35 ppm, while the aromatic methyl carbon will be the most upfield signal at approximately 15-20 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent. [1]2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C-H, C=C, C-N, and C-O functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (phenol) | 3200 - 3500 | Broad |
| N⁺-H (ammonium) | 2400 - 2800 | Broad, multiple bands |
| C-H (aromatic) | 3000 - 3100 | Sharp |
| C-H (aliphatic, -CH₃) | 2850 - 3000 | Sharp |
| C=C (aromatic) | 1450 - 1600 | Multiple sharp bands |
| C-N | 1250 - 1350 | |
| C-O | 1180 - 1260 |
-
O-H and N⁺-H Stretching: A broad band in the 3200-3500 cm⁻¹ region is expected for the phenolic O-H stretch. The N⁺-H stretching of the ammonium salt will appear as a broad and complex set of bands in the 2400-2800 cm⁻¹ range.
-
C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
Fingerprint Region: The region below 1600 cm⁻¹ will contain a series of bands corresponding to aromatic C=C stretching, as well as C-N and C-O stretching vibrations, which are useful for confirming the overall structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty accessory or a pure KBr pellet.
-
Acquire the sample spectrum.
-
The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrum
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the hydrochloride salt will dissociate, and the mass spectrum will show the molecular ion of the free base, 3-Methyl-4-(methylamino)phenol.
-
Molecular Ion Peak (M⁺): The free base has a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol . Therefore, the molecular ion peak is expected at m/z = 137.
-
Fragmentation Pattern: Common fragmentation pathways for this type of molecule include:
-
Loss of a methyl group (-CH₃) from the nitrogen, leading to a fragment at m/z = 122.
-
Alpha-cleavage of the C-N bond.
-
Cleavage of the aromatic ring.
-
Table 4: Predicted Key Mass Spectral Fragments for 3-Methyl-4-(methylamino)phenol
| m/z | Predicted Fragment |
| 137 | [M]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 108 | [M - CH₃ - NH]⁺ or [M - C₂H₅]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use an ESI or EI mass spectrometer.
-
Optimize the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
Conclusion
References
-
PubChem. N-Methyl-p-aminophenol. [Link]
-
SpectraBase. Phenol, 4-(methylamino)-. [Link]
-
NIST Chemistry WebBook. Phenol, 4-amino-3-methyl-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]
Sources
physicochemical properties of 3-Methyl-4-(methylamino)phenol hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-4-(methylamino)phenol Hydrochloride
This technical guide provides a comprehensive examination of the . Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational data with practical, field-proven insights to support research and development activities.
Introduction: The Scientific Context
This compound belongs to the aminophenol class of organic compounds, which are integral scaffolds in medicinal chemistry and material science. The introduction of a hydrochloride salt significantly modifies the physicochemical properties of the parent molecule, 3-methyl-4-(methylamino)phenol, most notably enhancing its aqueous solubility and stability. This guide will delve into these properties, providing a robust profile for its application in experimental settings.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is paramount for any scientific endeavor.
-
Chemical Name: this compound
-
Synonyms: 4-(Methylamino)-3-methylphenol hydrochloride; 4-Methylamino-m-cresol hydrochloride
-
Parent CAS Number: 74789-37-0 (for the free base, 3-Methyl-4-(methylamino)phenol)[1][2]
-
Molecular Formula: C₈H₁₂ClNO
-
Molecular Weight: 173.64 g/mol
The molecular architecture, consisting of a phenol ring substituted with a methyl and a methylamino group, dictates its chemical reactivity and intermolecular interactions. The hydrochloride salt is formed by the protonation of the basic methylamino group.
Figure 1. Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties. It is important to note that while data for the free base is available, specific experimental values for the hydrochloride salt are not always reported in publicly accessible literature. In such cases, properties are inferred based on related compounds and general chemical principles.
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be an off-white to tan crystalline solid. | Based on related aminophenol salts. |
| Melting Point | Expected to be significantly higher than the free base due to its ionic character. The related 4-(Methylamino)phenol hemisulfate salt has a melting point of 260 °C (decomposes). | Formation of a salt lattice increases the energy required to break the crystal structure. |
| Solubility | Highly soluble in water. Soluble in polar organic solvents like methanol and ethanol. Sparingly soluble to insoluble in nonpolar solvents. | The ionic nature of the hydrochloride salt enhances its solubility in polar solvents, a key advantage for aqueous formulations. |
| pKa | Two pKa values are expected: one for the phenolic hydroxyl group (acidic) and one for the protonated methylamino group (acidic). The phenolic pKa is likely to be around 10-11, similar to other phenols. The pKa of the protonated amine is expected to be in the range of 4-5. | The electron-donating nature of the methyl and methylamino groups slightly influences the acidity of the phenol. The pKa of the anilinium ion is a relevant comparison for the protonated amine. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The spectra would typically be acquired in a deuterated solvent such as DMSO-d₆ or D₂O.[3][4]
-
¹H NMR:
-
Aromatic Protons: Several signals in the aromatic region (typically 6.0-7.5 ppm), with splitting patterns determined by their positions on the ring.
-
Methyl Protons (ring): A singlet around 2.0-2.5 ppm.
-
N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.
-
N-H Protons: A broad signal that can exchange with D₂O. Its chemical shift is dependent on concentration and temperature.
-
O-H Proton: A broad signal, also exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the range of 110-160 ppm.
-
Methyl Carbon (ring): A signal around 15-25 ppm.
-
N-Methyl Carbon: A signal around 30-40 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A medium to strong band in the 3100-3500 cm⁻¹ region, which may be broadened in the hydrochloride salt due to hydrogen bonding.
-
C-H Stretch (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ range.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A signal around 1250-1350 cm⁻¹.
-
C-O Stretch (phenol): A strong band in the 1200-1260 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In a typical electron ionization (EI) mass spectrum of the free base, the molecular ion peak (M⁺) would be observed at m/z 137.1. The fragmentation pattern would likely involve the loss of methyl or amino groups. For the hydrochloride salt, soft ionization techniques like electrospray ionization (ESI) would show the parent cation at m/z 138.1 (M+H)⁺.
Stability and Degradation
Understanding the stability of this compound is crucial for its handling, storage, and application.
-
Oxidative Stability: Aminophenols are susceptible to oxidation, which can be catalyzed by light, heat, and metal ions.[5] This can lead to the formation of colored degradation products. The hydrochloride salt form can offer some protection against oxidation compared to the free base.
-
Thermal Stability: The compound is expected to be a solid at room temperature and stable under normal storage conditions. At elevated temperatures, decomposition is likely, as indicated by the melting point behavior of related salts.
-
Photostability: Exposure to light, particularly UV radiation, can promote degradation. Therefore, the compound should be stored in light-resistant containers.[5]
-
pH Stability: The stability of the compound in solution is pH-dependent. In neutral and acidic aqueous solutions, the hydrochloride salt is expected to be relatively stable. In basic conditions, the free base will be present, which may be more prone to oxidation.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[6]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).[7][8]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.[7][8]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.[9]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Figure 2. A generalized workflow for forced degradation studies.
Analytical Methodology
The quantification and purity assessment of this compound can be achieved using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the analysis of non-volatile and thermally labile compounds like aminophenols. A reverse-phase HPLC method with UV detection is generally suitable.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient mode.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 270-290 nm).
Safety and Handling
As a chemical substance, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry place.[1]
Conclusion and Future Perspectives
This compound is an aminophenol derivative with physicochemical properties that make it suitable for various research and development applications, particularly where aqueous solubility is desired. While specific experimental data for the hydrochloride salt is not extensively documented in public literature, its properties can be reliably inferred from the free base and related compounds. The information and protocols provided in this guide offer a solid foundation for its use in a scientific setting. For GMP-regulated applications, it is imperative to conduct thorough in-house characterization and validation of its physicochemical properties.
References
-
3-Methyl-4-(methylamino)phenol. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
-
Supporting Information. (n.d.). ScienceOpen. Retrieved January 20, 2026, from [Link]
-
Kuznetsova, S. A., Gak, A. S., Nelyubina, Y. V., Larionov, V. A., Li, H., North, M., Zhereb, V. P., Smol'yakov, A. F., Dmitrienko, A. O., Medvedev, M. G., Gerasimov, I. S., Saghyan, A. S., & Belokon, Y. N. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. [Link]
-
Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances. [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 20, 2026, from [Link]
-
3-METHYL-4-METHYLAMINO-PHENOL Price. (2025, February 5). Chemsrc.com. [Link]
-
Phenol, 4-amino-3-methyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 20, 2026, from [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
4-Amino-3-methylphenol. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
Phenol, 4-amino-3-methyl-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
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- 2. 3-METHYL-4-METHYLAMINO-PHENOL | 74789-37-0 [chemicalbook.com]
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- 4. beilstein-journals.org [beilstein-journals.org]
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- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. hydroservice.com [hydroservice.com]
solubility of 3-Methyl-4-(methylamino)phenol hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of 3-Methyl-4-(methylamino)phenol Hydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in pharmaceutical research and chemical synthesis. We will explore its fundamental physicochemical properties, the theoretical principles governing its solubility in various solvent systems, and the authoritative experimental protocols for its precise measurement. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established scientific standards.
Introduction and Physicochemical Profile
Understanding the solubility of this compound is paramount for its effective application, from reaction chemistry to formulation development. As a hydrochloride salt of a substituted phenol, its behavior in solution is governed by the interplay of its functional groups—a weakly acidic phenol, a basic secondary amine (protonated), and the resulting ionic character. This structure dictates its interactions with different solvents and its pH-dependent solubility profile.
The hydrochloride salt form is intentionally designed to enhance aqueous solubility and stability compared to its free base counterpart, a common strategy in pharmaceutical development.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Significance for Solubility |
| Chemical Structure | Phenolic ring with a methyl group at position 3 and a protonated methylamino group at position 4. | The hydroxyl and protonated amine groups are polar and capable of hydrogen bonding, promoting solubility in polar solvents. The methyl group and benzene ring add non-polar character. |
| Molecular Formula | C₈H₁₁NO · HCl | Indicates the elemental composition. |
| Molecular Weight | 173.64 g/mol | Influences the mass-to-volume relationship in solubility calculations. |
| Physical Form | Expected to be a crystalline solid. | The crystal lattice energy must be overcome by solvation energy for dissolution to occur. |
| pKa (Predicted) | ~10 (Phenolic OH), ~5 (Protonated Amine) | The presence of two ionizable groups means solubility will be highly dependent on the pH of the medium.[1] |
| logP (Predicted) | Low to moderate | The octanol-water partition coefficient suggests a balance between hydrophilic and lipophilic character. The salt form significantly favors the aqueous phase. |
Theoretical Framework of Solubility
The dissolution of this compound is governed by several key principles. Adherence to these fundamentals allows for the prediction of its behavior and informs the rational design of experiments.
Solvent Polarity and the "Like Dissolves Like" Principle
The "like dissolves like" principle states that substances with similar polarities are more likely to be miscible or soluble in one another. This compound is an ionic compound with polar functional groups. Therefore, it is expected to be most soluble in polar solvents that can effectively solvate the cation, the anion, and the hydrogen-bonding groups.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents are excellent candidates due to their ability to form hydrogen bonds with the phenolic hydroxyl and protonated amine, and to solvate the chloride ion.
-
Polar Aprotic Solvents (e.g., DMSO): These can dissolve the compound by solvating the cation, but less effectively than protic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): These are poor solvents as they cannot effectively solvate the ionic species or the polar functional groups, failing to overcome the compound's crystal lattice energy.
The Critical Influence of pH on Aqueous Solubility
For an ionizable compound like this compound, pH is arguably the most critical factor affecting aqueous solubility.[1][2] The solubility is lowest when the molecule is in its neutral, un-ionized form and increases significantly as the functional groups become ionized.
-
Low pH (pH < 2): The secondary amine is fully protonated (-NH₂⁺CH₃), and the phenolic hydroxyl group is in its neutral state (-OH). The molecule carries a net positive charge, promoting high aqueous solubility.
-
Mid-range pH (pH ~7): The secondary amine may begin to deprotonate, while the phenol remains protonated. The overall charge of the molecule decreases, leading to a potential reduction in solubility. The pH of minimum solubility (isoelectric point) is expected in this region.
-
High pH (pH > 12): The phenolic hydroxyl group deprotonates to form a phenolate anion (-O⁻), while the amine is in its neutral free base form. The molecule is again charged (anionic), leading to a significant increase in aqueous solubility.
The relationship between pH and the ionization state is visualized below.
Figure 1: Impact of pH on the ionization state and resulting aqueous solubility of 3-Methyl-4-(methylamino)phenol.
The Effect of Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] However, this is not universally true and must be determined experimentally. Elevated temperatures can increase the rate of dissolution, helping to reach equilibrium faster, but can also promote degradation of thermally labile compounds.[4][5] For biopharmaceutical applications, solubility is typically determined at a physiologically relevant temperature, such as 37 ± 1 °C.[6]
Predicted Solubility Profile
While experimental data for this specific molecule is not widely published, a qualitative solubility profile can be predicted based on the physicochemical principles discussed. This table serves as a guide for solvent selection in experimental work.
Table 2: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Polarity | Predicted Solubility | Rationale |
| Aqueous | Water (pH ~3-4) | Very High | High | As a hydrochloride salt, it is designed for aqueous solubility. The solution will be acidic, keeping the amine protonated. |
| 0.1 N HCl (pH 1.2) | Very High | High | Common ion effect from Cl⁻ is negligible; low pH ensures the amine is fully protonated and cationic. | |
| Phosphate Buffer (pH 6.8) | Very High | Moderate to Low | pH is approaching the predicted isoelectric point, where the molecule may have minimal net charge, reducing solubility. | |
| Polar Protic | Methanol | High | High | Excellent hydrogen bonding capabilities and polarity to solvate the ionic compound. |
| Ethanol | High | Moderate to High | Good polarity, but slightly less effective than methanol due to increased non-polar character. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High | Strong polar solvent capable of dissolving a wide range of compounds, including salts.[7] |
| Acetone | Medium | Low to Sparingly Soluble | Less polar than alcohols or water; insufficient to effectively solvate the ionic salt. | |
| Low Polarity | Dichloromethane (DCM) | Medium-Low | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Non-polar | Toluene | Low | Insoluble | Fails the "like dissolves like" principle; cannot solvate charged species. |
| Diethyl Ether | Low | Insoluble | Fails the "like dissolves like" principle. | |
| Hexane | Very Low | Insoluble | Fails the "like dissolves like" principle. |
Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8] This method is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[6][9] The procedure ensures that a true equilibrium is established between the dissolved and undissolved solid phases of the compound.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[10] Once equilibrium is achieved, the concentration of the compound in the saturated supernatant is measured, which defines its solubility under those conditions.
Experimental Workflow
Figure 2: Standard workflow for the Shake-Flask equilibrium solubility determination method.
Detailed Step-by-Step Methodology
-
Preparation: a. Prepare the desired solvents and buffer solutions. For biopharmaceutical relevance, WHO-recommended buffers at pH 1.2, 4.5, and 6.8 should be used.[11] b. Ensure the temperature of the solutions and the shaking incubator is precisely controlled (e.g., 37 ± 1 °C).[6]
-
Execution: a. Add an amount of this compound sufficient to ensure an excess of undissolved solid at equilibrium to a series of glass vials.[10] b. Add a precise volume of the chosen solvent to each vial. c. Securely cap the vials and place them in an orbital shaker or rotator set to the desired temperature.
-
Equilibration: a. Agitate the samples for an extended period. A common starting point is 48 to 72 hours.[10] b. To confirm that equilibrium has been reached, sample the solutions at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[11]
-
Sample Processing: a. After equilibration, remove the vials and allow any suspended particles to settle. b. Separate the liquid and solid phases. This is a critical step. i. Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid. ii. Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.22 µm PVDF). Crucial: To prevent loss of analyte due to filter adsorption, the filter should be pre-rinsed with the saturated solution before collecting the analytical sample.[10]
-
Analysis: a. Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent. b. Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12] The concentration should be determined against a standard calibration curve.
-
Validation: a. Measure the pH of the aqueous samples at the end of the experiment to ensure the buffer capacity was maintained.[11] b. Collect the remaining solid, dry it, and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). This step is essential to confirm that the compound did not convert to a different polymorphic form, hydrate, or salt during the experiment, which would invalidate the solubility measurement for the original form.[10]
Conclusion
The solubility of this compound is a multifaceted property fundamentally dictated by its ionic nature and the presence of ionizable phenolic and amino groups. Its solubility is predicted to be high in polar protic solvents and highly dependent on the pH of aqueous media, with minimum solubility expected near its isoelectric point. For definitive quantitative data, the shake-flask equilibrium solubility method stands as the authoritative protocol. By following the rigorous, self-validating workflow presented, researchers can generate reliable and reproducible data essential for advancing scientific research and pharmaceutical development.
References
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- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Methylaminophenol sulfate.
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An In-depth Technical Guide to 3-Methyl-4-(methylamino)phenol (CAS 74789-37-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Methyl-4-(methylamino)phenol (CAS 74789-37-0). With a focus on its relevance to the fields of chemical research and drug development, this document synthesizes key data to offer practical insights for professionals in these domains. The guide delves into the compound's structural attributes, spectroscopic profile, and reactivity, alongside a discussion of its potential biological significance, drawing parallels with structurally related aminophenol derivatives. Detailed synthetic approaches and safety considerations are also presented to ensure a well-rounded and actionable resource.
Introduction
3-Methyl-4-(methylamino)phenol is a substituted aminophenol derivative that holds potential as a versatile intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a phenol, a secondary amine, and a substituted aromatic ring, presents multiple reactive sites, making it an attractive building block for the synthesis of more complex molecules. The aminophenol scaffold is a recurring motif in a number of biologically active compounds, suggesting that 3-Methyl-4-(methylamino)phenol could serve as a valuable precursor in the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a foundation for its further exploration and utilization in research and development.
Chemical and Physical Properties
3-Methyl-4-(methylamino)phenol is a solid at room temperature with a molecular formula of C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol .[1][2][3][4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 74789-37-0 | [1][2][3][4][5][6][7] |
| IUPAC Name | 3-methyl-4-(methylamino)phenol | [8] |
| Synonyms | 4-(Methylamino)-3-methylphenol | [3] |
| Molecular Formula | C₈H₁₁NO | [2][3][4][6] |
| Molecular Weight | 137.18 g/mol | [1][3][4] |
| Physical Form | Solid | [1] |
| Boiling Point | 277.7 ± 28.0 °C at 760 mmHg | [1][2] |
| Density | 1.109 g/cm³ | [2] |
| Storage Temperature | 4°C | [1] |
Molecular Structure and Spectroscopic Analysis
The structure of 3-Methyl-4-(methylamino)phenol consists of a phenol ring substituted with a methyl group at position 3 and a methylamino group at position 4.
Structural Diagram
Caption: 2D structure of 3-Methyl-4-(methylamino)phenol.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the phenolic O-H proton, and the two methyl groups. The aromatic protons will likely appear as multiplets in the range of 6.5-7.5 ppm. The N-H and O-H protons will be singlets with variable chemical shifts depending on the solvent and concentration. The N-methyl and C-methyl protons will each appear as a singlet, likely in the range of 2.0-3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon attached to the hydroxyl group being the most deshielded. The two methyl carbons will appear in the upfield region (15-30 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹, an N-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 137. The fragmentation pattern will likely involve the loss of a methyl group (M-15) and other characteristic fragments.
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route to 3-Methyl-4-(methylamino)phenol involves the N-methylation of a precursor, 4-amino-3-methylphenol.
A common method for the synthesis of 4-amino-3-methylphenol starts from m-cresol. The process involves a nitrosation reaction followed by a reduction.[6]
Step 1: Nitrosation of m-cresol m-Cresol is reacted with a nitrosating agent, such as sodium nitrite in the presence of an acid, to introduce a nitroso group at the para position to the hydroxyl group, yielding 4-nitroso-3-methylphenol.
Step 2: Reduction of 4-nitroso-3-methylphenol The nitroso compound is then reduced to the corresponding amine using a suitable reducing agent, such as hydrogen gas with a catalyst (e.g., Raney nickel) or other chemical reducing agents, to give 4-amino-3-methylphenol.
Caption: Synthetic pathway to 4-amino-3-methylphenol.
The final step is the selective N-methylation of 4-amino-3-methylphenol. This can be challenging due to the potential for O-alkylation of the phenolic hydroxyl group. However, methods for selective N-alkylation of aminophenols have been developed. One common approach is reductive amination.
Experimental Protocol: Reductive Amination
-
Imination: 4-Amino-3-methylphenol is reacted with an aldehyde (e.g., formaldehyde) to form the corresponding imine (Schiff base).
-
Reduction: The imine is then reduced in situ or after isolation with a reducing agent like sodium borohydride (NaBH₄) to yield the N-methylated product, 3-Methyl-4-(methylamino)phenol.
This two-step, one-pot reaction is a common and effective method for the N-alkylation of primary amines.
Caption: N-methylation via reductive amination.
Reactivity
The reactivity of 3-Methyl-4-(methylamino)phenol is governed by its three main functional groups: the phenolic hydroxyl group, the secondary amino group, and the activated aromatic ring.
-
Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. It can also undergo O-alkylation or O-acylation under appropriate conditions.
-
Secondary Amino Group: The amino group is basic and can be protonated by acids to form an ammonium salt. It can undergo further alkylation, acylation, and other reactions typical of secondary amines.
-
Aromatic Ring: The hydroxyl and amino groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. This makes the aromatic ring highly susceptible to reactions such as halogenation, nitration, and sulfonation. The positions ortho and para to the activating groups are particularly reactive.
Applications in Drug Development and Biological Activity
While specific studies on the biological activity of 3-Methyl-4-(methylamino)phenol are limited, the broader class of aminophenol derivatives has been investigated for various therapeutic applications.
A study on p-methylaminophenol (p-MAP), a structural analog, has shown that this compound possesses both antioxidant and anticancer properties.[9] The study suggests that the aminophenol moiety is a key structural feature responsible for these activities.[9] This indicates that 3-Methyl-4-(methylamino)phenol could be a valuable starting point for the design and synthesis of novel compounds with similar biological profiles.
The presence of both a hydrogen bond donor (the phenolic hydroxyl and the N-H of the amine) and a hydrogen bond acceptor (the oxygen of the hydroxyl and the nitrogen of the amine) makes this molecule an interesting candidate for interacting with biological targets such as enzymes and receptors. Its relatively small size and moderate lipophilicity also fall within the range of typical drug-like molecules.
Safety and Toxicology
Studies on aminophenol isomers have shown that their toxicity profiles can vary depending on the position of the functional groups.[1] For instance, p-aminophenol is known to be nephrotoxic. The toxicity of aminophenols is often linked to their metabolic activation to reactive quinoneimine species. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Methyl-4-(methylamino)phenol is a chemical compound with significant potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and its versatile reactivity make it an attractive building block for the creation of more complex molecular architectures. The known biological activities of related aminophenol derivatives, particularly in the areas of antioxidant and anticancer research, provide a strong rationale for the further investigation of 3-Methyl-4-(methylamino)phenol and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the properties and applications of this promising compound.
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LookChem. (n.d.). Cas 74789-37-0, 3-METHYL-4-METHYLAMINO-PHENOL. Retrieved from [Link]
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Appchem. (n.d.). 3-Methyl-4-(methylamino)phenol | 74789-37-0. Retrieved from [Link]
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ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
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Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 755-760. Retrieved from [Link]
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Lipscomb, J. A., & Perumal Kuppusamy, S. (2016). Isomer-specific toxicity profiles of aminophenols. CDC Stacks. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Methyl-4-(methylamino)phenol hydrochloride
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Methyl-4-(methylamino)phenol hydrochloride, a compound of interest in pharmaceutical development. Drawing upon established principles of chemical stability, regulatory guidelines, and field-proven analytical strategies, this document serves as a vital resource for researchers, scientists, and drug development professionals. It outlines the intrinsic chemical liabilities of the molecule, details protocols for conducting rigorous forced degradation studies, and provides a systematic approach to developing and validating a stability-indicating analytical method. The causality behind experimental choices is explained to empower scientists to design and execute robust stability programs.
Introduction: Understanding the Molecule
This compound is an organic molecule featuring a phenol, a secondary aromatic amine, and a methyl group on the aromatic ring. Its hydrochloride salt form is typically employed to enhance solubility and stability. The inherent reactivity of the phenolic hydroxyl and secondary amino groups makes this molecule susceptible to various degradation pathways, primarily oxidation. A thorough understanding of its stability profile is critical for ensuring the safety, efficacy, and quality of any pharmaceutical product containing this active pharmaceutical ingredient (API).
Forced degradation studies are an essential component of pharmaceutical development, providing a systematic way to investigate a molecule's behavior under stress conditions.[1] These studies are not only a regulatory requirement but also offer invaluable insights for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.[2][3] This guide will delve into the practical and theoretical aspects of assessing the stability of this compound.
Physicochemical Properties and Inherent Stability Considerations
The stability of this compound is intrinsically linked to its chemical structure. The key functional groups that influence its reactivity are:
-
Phenolic Hydroxyl Group: Phenols are electron-rich and are highly susceptible to oxidation, which can be catalyzed by light, heat, and metal ions.[3] This oxidation often leads to the formation of colored quinone-type structures. The stability of phenolic compounds is also significantly influenced by pH, with increased degradation often observed at higher pH levels due to the formation of the more easily oxidized phenoxide ion.[4][5][6][7]
-
Secondary Aromatic Amine: The methylamino group is also prone to oxidation. Aromatic amines can undergo oxidation to form various products, including N-oxides and colored polymeric species.[3] Like phenols, the stability of aromatic amines can be pH-dependent.
-
Hydrochloride Salt: The salt form generally improves the stability of the amine group by protonating it, which reduces its susceptibility to oxidation. However, the overall stability will be a function of the equilibrium between the protonated and free base forms in solution, which is dictated by the pKa of the amine and the pH of the environment.
Based on these structural features, the primary degradation pathways anticipated for this compound are oxidation, photolysis, and to a lesser extent, hydrolysis under extreme pH conditions.
Forced Degradation Studies: A Practical Approach
Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[3] This information is crucial for developing and validating a stability-indicating analytical method.[8] The following sections provide detailed protocols for subjecting this compound to various stress conditions.
Experimental Workflow for Forced Degradation
The general workflow for conducting forced degradation studies is depicted below. A key objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed at sufficient levels for detection and characterization without completely consuming the parent drug.
Caption: Predicted oxidative degradation pathway.
Photolytic Degradation
Photolytic degradation can proceed through various mechanisms, including photo-oxidation. It is plausible that light exposure will accelerate the oxidative degradation pathway described above. Additionally, direct photolytic cleavage of bonds is possible, although less likely for the core aromatic structure under standard photostability testing conditions.
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and excipients. [8]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. [2][9][10]
Method Development Strategy
The development of a robust stability-indicating HPLC method involves a systematic approach to optimize the separation of the parent compound from all potential degradation products.
Caption: HPLC method development workflow.
Recommended Starting HPLC Conditions
The following table provides a good starting point for developing a stability-indicating HPLC method for this compound.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide good retention for moderately polar compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH 3.0 | A low pH buffer will keep the secondary amine protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient Elution | 5% to 95% B over 30 minutes | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 280 nm (and PDA scan) | Phenolic compounds typically have a UV absorbance around 280 nm. A photodiode array (PDA) detector is crucial for assessing peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. [11][12][13]The key validation parameters are summarized in the table below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution > 2 between the analyte and closest eluting peak. Peak purity index > 0.995. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: Reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the API. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should be met under all varied conditions. |
Recommendations for Storage and Handling
Based on the anticipated instability of this compound, the following recommendations are made to ensure its stability:
-
Storage: The compound should be stored in well-closed, light-resistant containers at controlled room temperature, protected from heat and moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.
-
Handling: Solutions of the compound should be prepared fresh and protected from light. The use of antioxidants in formulated products may be considered to inhibit oxidative degradation. The pH of solutions should be maintained in a slightly acidic range to enhance the stability of the amine group.
Conclusion
This compound possesses functional groups that make it susceptible to degradation, primarily through oxidative and photolytic pathways. A thorough understanding of these liabilities is paramount for successful drug development. This guide has provided a comprehensive framework for investigating the stability of this molecule through systematic forced degradation studies and the development of a robust, validated stability-indicating HPLC method. By applying the principles and protocols outlined herein, researchers can ensure the quality, safety, and efficacy of pharmaceutical products containing this compound.
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ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. (2000, May 20). ResearchGate. [Link]
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pH and Its Effects on Phytochemical Stability. (2022, September 17). Extraction Magazine. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
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Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (n.d.). [Link]
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Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. (1983, March). Molecular Pharmacology, 23(2), 461-6. [Link]
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Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. [Link]
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Stability Indicating HPLC Method Development –A Review. (2021, October). IJTSRD. [Link]
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theoretical studies on 3-Methyl-4-(methylamino)phenol hydrochloride
An In-depth Technical Guide to the Theoretical and Spectroscopic Properties of 3-Methyl-4-(methylamino)phenol Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted phenols are a cornerstone of medicinal chemistry and material science, valued for their versatile reactivity and biological significance. This guide provides a comprehensive theoretical examination of this compound (MMAPH), a molecule combining phenolic, aminic, and aromatic functionalities. By integrating high-level computational modeling with predictive spectroscopic analysis, we present a robust framework for understanding its molecular structure, electronic properties, and spectral characteristics. This document is structured to serve as a foundational resource, offering both deep theoretical insights and practical, step-by-step protocols to empower researchers in their exploration of this compound and its analogs.
Introduction: The Scientific Imperative of Substituted Aminophenols
The aminophenol scaffold is a privileged structure in chemical and pharmaceutical sciences. The interplay between the electron-donating hydroxyl (-OH) and amino (-NHR) groups on an aromatic ring creates a unique electronic environment that dictates the molecule's reactivity, antioxidant potential, and utility as a synthetic intermediate. 3-Methyl-4-(methylamino)phenol, particularly in its hydrochloride salt form, is of significant interest. The salt form enhances aqueous solubility and stability, crucial attributes for pharmaceutical formulation and consistent experimental handling. Its applications are diverse, ranging from a key component in hair dyes and photographic developers to a valuable building block in the synthesis of complex heterocyclic compounds.[1]
A thorough theoretical understanding is paramount. It allows for the rational prediction of chemical behavior, metabolic pathways, and potential toxicological profiles before costly and time-consuming experimental work is undertaken. This guide bridges the gap between theoretical prediction and experimental reality, providing a self-validating system for the scientific investigation of MMAPH.
Molecular and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of rigorous scientific inquiry. These characteristics govern its behavior in both theoretical models and experimental settings.
Chemical Identity
-
Systematic Name: 4-(Methylamino)-3-methylphenol hydrochloride
-
Molecular Formula: C₈H₁₂ClNO
-
Molecular Weight: 173.64 g/mol
-
CAS Number: Not explicitly available for the hydrochloride salt. The free base, 4-Amino-3-methylphenol, has CAS 2836-00-2. The closely related photographic developer, Metol (4-(methylamino)phenol sulfate), has CAS 55-55-0.[1][2] For the purpose of this guide, we will refer to the protonated form as MMAPH.
Figure 1: Structure of this compound (MMAPH).
Key Physicochemical Data
The following table summarizes essential properties, with estimated values provided where experimental data for the specific hydrochloride salt is unavailable.
| Property | Value / Prediction | Rationale / Source |
| Melting Point | ~260 °C (dec.) | Based on the sulfate salt (Metol).[1] |
| pKₐ (Phenolic OH) | ~10.5 | Estimated based on substituted phenols; electron-donating groups increase pKₐ. |
| pKₐ (Ammonium NH₂⁺) | ~5.0 | Estimated based on substituted anilinium ions. |
| Water Solubility | High | The hydrochloride salt form significantly increases aqueous solubility. |
Note: pKₐ values are critical for predicting ionization states in biological systems and should be determined experimentally for definitive studies. Computational methods can provide accurate predictions.[3][4][5]
Theoretical Modeling: A Density Functional Theory (DFT) Approach
To probe the intrinsic electronic structure and reactivity of MMAPH, we employ Density Functional Theory (DFT), a cornerstone of modern computational chemistry.
Causality Behind Method Selection: Why B3LYP/6-311++G(d,p)?
-
Expertise-Driven Choice: For organic molecules containing heteroatoms, the B3LYP hybrid functional provides a robust balance of accuracy and computational efficiency. It has been successfully used to study the stability, reactivity, and spectral properties of aminophenols and their derivatives.[6][7][8]
-
The Basis Set Explained: The 6-311++G(d,p) basis set is chosen for its comprehensive description of electron distribution.
-
6-311G: A triple-zeta basis set that provides flexibility for valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogens. These are crucial for accurately modeling lone pairs (on O and N) and non-covalent interactions like hydrogen bonding.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing for distortion of atomic orbitals and a more realistic depiction of bonding in a molecular environment.
-
Experimental Workflow: From Structure to Properties
The following workflow outlines a self-validating system for the computational analysis of MMAPH.
Figure 2: A validated workflow for the theoretical analysis of MMAPH.
Detailed Protocol for DFT Analysis
-
Structure Generation: Using a molecular builder (e.g., Avogadro), construct the 3D coordinates for the 3-methyl-4-(methylamino)phenol cation. Ensure correct protonation of the amine group.
-
Geometry Optimization: Submit the structure for geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA).
-
Keyword Line Example: #p B3LYP/6-311++G(d,p) Opt Freq
-
This command initiates the optimization (Opt) and is followed by a frequency calculation (Freq) at the same level of theory.
-
-
Validation of Minimum Energy: Upon completion, verify the output file. The absence of any imaginary frequencies confirms that the optimized geometry represents a true energetic minimum on the potential energy surface.
-
Property Calculation: Using the optimized coordinates, perform single-point energy calculations to derive key electronic properties.
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[6][8]
-
Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map visualizes electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a direct guide to the molecule's reactive sites.
-
-
Spectroscopic Simulation:
-
NMR: Calculate ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[9] These are typically referenced against a calculated tetramethylsilane (TMS) standard.
-
IR: The output from the frequency calculation provides the vibrational modes, which can be plotted to generate a theoretical IR spectrum. Calculated frequencies are often scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental data.[9]
-
Predicted Spectroscopic Signature
Theoretical calculations provide a powerful means to predict and interpret experimental spectra. This synergy is essential for unambiguous structure confirmation.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. The GIAO method is highly effective for predicting chemical shifts.[9]
Table 1: Predicted ¹H NMR Chemical Shifts for MMAPH (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Insights |
| Phenolic OH | 9.5 - 10.5 | Broad Singlet | Deshielded due to acidity and potential H-bonding. Disappears on D₂O shake.[10] |
| Ammonium N⁺H₂ | 8.0 - 9.0 | Broad Singlet | Exchangeable protons, position and width are highly solvent/concentration dependent. |
| Aromatic H (C2-H) | ~7.0 | Doublet | Ortho to -OH group. |
| Aromatic H (C5-H) | ~6.8 | Doublet of Doublets | Ortho to -N⁺H₂CH₃ group. |
| Aromatic H (C6-H) | ~6.9 | Doublet | Meta to -OH group. |
| N-Methyl (N-CH₃) | ~2.9 | Singlet | Shielded relative to aromatic protons. |
| Ring Methyl (C3-CH₃) | ~2.2 | Singlet | Typical chemical shift for an aryl methyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts for MMAPH
| Carbon Assignment | Predicted δ (ppm) | Key Insights |
| C1 (-OH) | 155 - 160 | Most deshielded aromatic carbon due to electronegative oxygen. |
| C4 (-N⁺) | 140 - 145 | Deshielded due to attachment to the electron-withdrawing ammonium group. |
| C3 (-CH₃) | 130 - 135 | Quaternary carbon. |
| C2, C5, C6 | 115 - 125 | Aromatic CH carbons. |
| N-Methyl (-CH₃) | ~30 | Aliphatic carbon attached to nitrogen. |
| Ring Methyl (-CH₃) | ~18 | Typical aryl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying functional groups through their characteristic vibrational frequencies.
Table 3: Predicted Principal IR Absorption Bands for MMAPH
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Importance |
| 3200 - 3500 | O-H Stretch (Phenol) | Strong, Broad | Confirms the presence of the hydroxyl group, broadened by hydrogen bonding.[11] |
| 2800 - 3200 | N⁺-H Stretch (Ammonium) | Strong, Broad | Overlaps with C-H and O-H regions, characteristic of ammonium salts. |
| 3000 - 3100 | C-H Stretch (Aromatic) | Medium, Sharp | Indicates the presence of the benzene ring. |
| 2850 - 2980 | C-H Stretch (Aliphatic) | Medium | Corresponds to the two methyl groups. |
| 1500 - 1600 | C=C Stretch (Aromatic Ring) | Medium-Strong | Confirms the aromatic backbone.[11] |
| 1200 - 1260 | C-O Stretch (Phenol) | Strong | A key indicator for the phenolic C-O bond.[11][12] |
Applications and Future Research Directions
The detailed theoretical and spectroscopic profile of MMAPH provides a rational basis for its application and further study.
-
Drug Development: The aminophenol scaffold is a known pharmacophore. The MEP map and FMO analysis can guide the design of new derivatives with tailored electronic properties for specific biological targets.
-
Antioxidant Studies: The O-H bond dissociation enthalpy (BDE), a readily calculable parameter from DFT, is a direct measure of antioxidant activity.[6][7] Theoretical studies can rank the potential of MMAPH and its analogs as radical scavengers.
-
Material Science: As a precursor for dyes or polymers, understanding the sites of electrophilic and nucleophilic attack (from the MEP map) is crucial for predicting polymerization and derivatization reactions.
Future experimental work should focus on:
-
Full Spectroscopic Characterization: Acquiring high-resolution 1D and 2D NMR and experimental FT-IR spectra to validate the theoretical predictions herein.
-
pKa Determination: Precise measurement of the acid dissociation constants via potentiometric titration.
-
X-ray Crystallography: Obtaining a single-crystal structure to definitively confirm the computed bond lengths, angles, and solid-state packing.
Conclusion
This technical guide has established a comprehensive, theory-driven framework for the scientific investigation of this compound. By detailing the causality behind computational method selection and providing validated workflows, we have outlined a clear path from theoretical modeling to predictive analysis. The tabulated spectroscopic data serves as a benchmark for experimental characterization, empowering researchers to confirm the identity and purity of their material with high confidence. This integrated approach exemplifies a modern, efficient strategy for chemical research, accelerating the journey from molecular concept to practical application.
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An In-depth Technical Guide to 3-Methyl-4-(methylamino)phenol Hydrochloride: Synthesis, Application, and Analysis
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-4-(methylamino)phenol hydrochloride, a key aromatic amine used primarily in the cosmetics industry. This document moves beyond a simple recitation of facts to deliver in-depth, field-proven insights for researchers, scientists, and drug development professionals. It elucidates the compound's place in the broader history of chemical synthesis, details its manufacturing process with a focus on the rationale behind procedural choices, explores its primary application as an oxidative hair dye intermediate, and outlines robust analytical methodologies for quality control. This guide serves as an authoritative resource, grounded in scientific literature and patents, to support professionals in the chemical and cosmetic industries.
Introduction and Identification
This compound is a substituted aminophenol derivative. While not as historically prominent as its isomer N-methyl-p-aminophenol sulfate (Metol), a well-known photographic developer, this compound has carved out a significant niche as a primary intermediate in oxidative hair dye formulations.[1] Its development is not marked by a singular discovery event but rather by the continuous innovation within the dye and cosmetic industries to find safer, more effective alternatives to traditional dye precursors like p-aminophenol (PAP), which has faced scrutiny for toxicological reasons.[1][2]
The compound is the hydrochloride salt of the free base, 3-Methyl-4-(methylamino)phenol. The salt form enhances stability and water solubility, which are advantageous for formulation in aqueous dye systems.
Clarification of Chemical Identity
It is critical to establish the correct identity of this compound, as there is potential for confusion with isomers and incorrect database entries.
-
Correct Name: this compound
-
Free Base Name: 3-Methyl-4-(methylamino)phenol
-
Incorrect Associated CAS: The CAS number 56-49-5, sometimes erroneously associated with aminophenols, correctly identifies 3-Methylcholanthrene , a potent polycyclic aromatic hydrocarbon carcinogen, and is entirely unrelated to the topic of this guide.
Physicochemical Properties
Quantitative data for the hydrochloride salt is sparse in publicly available literature; therefore, properties are primarily reported for the free base.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO (Free Base) | [3] |
| Molecular Weight | 137.18 g/mol (Free Base) | [3] |
| Appearance | Typically an off-white to light tan crystalline solid. | General Knowledge |
| Solubility | The hydrochloride salt is soluble in water. The free base is soluble in alcohols and can be recrystallized from hot water.[8] | General Knowledge |
Historical Context: The Evolution of Aminophenol Dyes
The history of 3-Methyl-4-(methylamino)phenol is intrinsically linked to the broader story of aminophenols in the chemical industry.[9][10][11] Initially, simple aromatic amines and phenols like p-phenylenediamine (PPD) and p-aminophenol (PAP) were the cornerstones of the burgeoning permanent hair dye market in the early 20th century.[2] These "primary intermediates" or "developers" could be oxidized (typically with hydrogen peroxide) to form reactive species that would then couple with other aromatic compounds ("couplers") directly within the hair shaft, creating large, trapped color molecules.[12][13]
As the industry matured, toxicological and sensitization concerns surrounding compounds like PAP spurred extensive research into safer and more versatile alternatives.[1][2] This led to the exploration of substituted and derivatized aminophenols. By adding functional groups, such as the methyl group at the 3-position in the title compound, chemists could modulate the molecule's properties to:
-
Alter the final color produced during the coupling reaction.
-
Improve the safety and sensitization profile.
-
Enhance the light-fastness and shampoo-resistance of the resulting dye.[14]
Therefore, 3-Methyl-4-(methylamino)phenol emerged not as a revolutionary discovery, but as a product of targeted, evolutionary chemical design aimed at refining the performance and safety of oxidative hair colorants. Patents from the late 20th and early 21st centuries frequently cite this and similar compounds as key components in formulations for achieving specific red, mahogany, and Bordeaux shades.[12][14]
Synthesis and Manufacturing
The industrial synthesis of this compound is a multi-step process. A logical and common pathway involves the preparation of an aminated precursor, followed by N-alkylation, and finally, conversion to the hydrochloride salt. The following protocol is a representative synthesis based on established organo-chemical principles described in the literature for analogous compounds.[12][15]
Synthesis Workflow Diagram
Caption: Oxidative hair dye reaction mechanism.
Analytical and Quality Control
Ensuring the purity and identity of this compound is crucial for its safe use in consumer products. A combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification and impurity profiling due to its robustness and precision. [2][16][17] Illustrative HPLC Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is highly effective for separating aminophenol isomers and related impurities. [2]* Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 4.8) and an organic modifier like methanol or acetonitrile. An isocratic elution of 85:15 (v/v) buffer:methanol can be a good starting point. [2]* Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 285 nm, where aminophenols exhibit strong absorbance. [2]* Quantification: Performed by creating a calibration curve using certified reference standards. Impurities are identified by their relative retention times and quantified based on peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization to improve the volatility of the polar aminophenol. [18]However, HPLC is generally more direct for this class of compounds.
Spectroscopic Characterization
Spectroscopy is used to confirm the identity and structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons (with splitting patterns determined by their positions relative to the three different substituents), a singlet for the aromatic methyl group, a signal for the N-methyl group, and exchangeable peaks for the -OH and -NH- protons.
-
¹³C NMR: Would reveal the expected number of carbon signals: six for the aromatic ring (with distinct chemical shifts due to the electronic effects of the substituents), and one for each of the methyl carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=C stretching in the aromatic ring (~1500-1600 cm⁻¹). [7]
Safety and Toxicology
As a component in cosmetic products, the safety of 3-Methyl-4-(methylamino)phenol has been evaluated. Like many aromatic amines and hair dye precursors, it is classified as a skin sensitizer and can cause allergic reactions in susceptible individuals. [13]Formulations are carefully controlled to use the minimum effective concentration, and products carry warnings advising patch tests. Regulatory bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) review the safety of such ingredients, setting maximum allowable concentrations in consumer products.
Conclusion
This compound is a testament to the targeted molecular design prevalent in the modern chemical industry. While it lacks a singular, celebrated moment of discovery, its history is one of purposeful innovation, driven by the need for safer and more effective hair dye components. Its synthesis is rooted in fundamental principles of organic chemistry, and its application in cosmetics relies on a well-understood oxidative coupling mechanism. Robust analytical methods ensure its quality and safety in consumer applications. This guide provides the necessary technical foundation for professionals working with this important specialty chemical.
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]
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Popescu, A., et al. (2010). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Engineering and Management Journal, 9(8), 1077-1081. Retrieved from [Link]
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Methodological & Application
Application Note and Protocols for the Use of 3-Methyl-4-(methylamino)phenol Hydrochloride in Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the application of 3-Methyl-4-(methylamino)phenol hydrochloride in the fabrication of electrochemical sensors. The protocols and methodologies are designed to be self-validating and are grounded in established electrochemical principles, drawing parallels from closely related aminophenol compounds.
Introduction: The Potential of this compound in Electrochemical Sensing
3-Methyl-4-(methylamino)phenol, a derivative of p-aminophenol, possesses both a hydroxyl and a secondary amine group on an aromatic ring. These functional groups are electrochemically active and can undergo oxidation reactions, making this molecule a promising candidate for the development of sensitive and selective electrochemical sensors. The presence of the methyl group on the aromatic ring and the N-methyl group can influence the electron density of the aromatic system and, consequently, its oxidation potential and reactivity.
The hydrochloride salt form ensures good solubility in aqueous solutions, which is advantageous for electrochemical studies and sensor fabrication. A key application of this compound in electrochemical sensors is its ability to be electropolymerized onto an electrode surface. This process forms a stable, conductive, or semi-conductive polymer film that can act as a recognition element or a catalyst for the detection of various analytes. The properties of the resulting polymer film, such as its thickness, conductivity, and permeability, can be precisely controlled by modulating the electropolymerization parameters.
Principle of Electrochemical Detection and Electropolymerization
The electrochemical utility of this compound is centered around the oxidation of its phenol and methylamino moieties. While the exact oxidation mechanism of this specific compound is not extensively documented, it can be inferred from the well-studied behavior of p-aminophenol and N-methyl-p-aminophenol (also known as metol).
The electrochemical oxidation of p-aminophenol is a quasi-reversible process that involves the transfer of two electrons and two protons to form a quinoneimine species[1]. The N-methyl group in 4-(methylamino)phenol does not fundamentally change this process but can affect the oxidation potential[2][3]. The additional methyl group on the benzene ring in 3-Methyl-4-(methylamino)phenol is also expected to influence the electronic properties and steric effects, potentially leading to a lower oxidation potential.
During electropolymerization, the oxidized monomer molecules can undergo coupling reactions to form a polymer film on the electrode surface[4]. This process is often self-limiting, as the growing polymer film can passivate the electrode surface[5]. The resulting poly(aminophenol) films can exhibit electroactivity and may be used to catalyze the electrochemical reactions of target analytes.
dot graph "Electrochemical Oxidation and Electropolymerization" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Proposed mechanism for the electrochemical oxidation and subsequent electropolymerization of 3-Methyl-4-(methylamino)phenol.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| Phosphate buffer saline (PBS) | pH 7.4 | Thermo Fisher |
| Potassium chloride (KCl) | ACS Grade | VWR |
| Potassium hexacyanoferrate(III) | Analytical Grade | Merck |
| Potassium hexacyanoferrate(II) trihydrate | Analytical Grade | Merck |
| Alumina slurry (0.3 µm and 0.05 µm) | Polishing grade | Buehler |
| Glassy carbon electrode (GCE), Platinum wire, Ag/AgCl | Electrochemical Grade | BASi |
| Carbon nanomaterials (e.g., MWCNTs, graphene oxide) | - | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
Protocol 1: Electrode Preparation and Characterization
This protocol describes the preparation of a bare glassy carbon electrode (GCE) and its initial electrochemical characterization.
Step-by-Step Methodology:
-
Polishing the GCE:
-
Polish the GCE surface to a mirror finish using 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between polishing steps.
-
-
Sonication:
-
Sonicate the polished GCE in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adsorbed alumina particles.
-
Rinse again with copious amounts of deionized water and allow it to dry at room temperature.
-
-
Electrochemical Cleaning (Optional but Recommended):
-
Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.2 V vs. Ag/AgCl at a scan rate of 100 mV/s until a stable voltammogram is obtained. This step helps to electrochemically clean and activate the electrode surface.
-
-
Characterization of the Bare Electrode:
-
Record the cyclic voltammogram of the bare GCE in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
The expected peak-to-peak separation (ΔEp) for a reversible one-electron process should be close to 59 mV at 25 °C. A significantly larger ΔEp may indicate a sluggish electron transfer and the need for further cleaning.
-
Protocol 2: Electropolymerization of this compound on GCE
This protocol details the formation of a poly(3-Methyl-4-(methylamino)phenol) film on the GCE surface.
Step-by-Step Methodology:
-
Prepare the Monomer Solution:
-
Prepare a 10 mM solution of this compound in 0.1 M phosphate buffer (pH 7.0).
-
-
Electropolymerization:
-
Immerse the pre-cleaned GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the monomer solution.
-
Perform cyclic voltammetry by sweeping the potential from -0.2 V to +0.8 V (the exact range may need optimization) for 10-20 cycles at a scan rate of 50 mV/s.
-
An increase in the peak current with successive cycles and the appearance of new redox peaks are indicative of polymer film growth.
-
-
Post-Polymerization Treatment:
-
After electropolymerization, gently rinse the modified electrode with deionized water to remove any unreacted monomer.
-
Allow the electrode to air dry.
-
dot graph "Electrode_Modification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Workflow for the fabrication and characterization of a poly(3-Methyl-4-(methylamino)phenol) modified electrode.
Protocol 3: Incorporation of Carbon Nanomaterials (Optional Enhancement)
The conductivity and surface area of the polymer film can be significantly enhanced by incorporating carbon nanomaterials.
Step-by-Step Methodology:
-
Prepare Nanomaterial Dispersion:
-
Disperse 1 mg of multi-walled carbon nanotubes (MWCNTs) or graphene oxide (GO) in 1 mL of DMF by sonicating for 30 minutes to obtain a homogeneous black suspension.
-
-
Modify the GCE with Nanomaterials:
-
Drop-cast 5 µL of the nanomaterial dispersion onto the surface of a pre-cleaned GCE and allow the solvent to evaporate at room temperature.
-
-
Electropolymerization on Nanomaterial-Modified GCE:
-
Follow Protocol 3.3 using the nanomaterial-modified GCE. The presence of the nanomaterial underlayer is expected to result in a more conductive and stable polymer film.
-
Electrochemical Characterization of the Modified Electrode
Cyclic Voltammetry (CV)
CV is a fundamental technique to probe the electrochemical properties of the modified electrode.
-
Procedure: Record the CV of the modified electrode in a blank supporting electrolyte (e.g., 0.1 M PBS, pH 7.4). The appearance of redox peaks will confirm the electroactivity of the polymer film.
-
Interpretation: The shape, position, and intensity of the peaks provide information about the redox processes of the polymer. A linear relationship between the peak current and the scan rate is indicative of a surface-confined process, which is expected for a polymer film.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique to study the interfacial properties of the modified electrode[6][7][8][9].
-
Procedure: Perform EIS in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻ over a frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox couple.
-
Interpretation: The Nyquist plot (a plot of the imaginary part of impedance versus the real part) can be modeled using an equivalent circuit. The charge transfer resistance (Rct), which corresponds to the semicircle diameter in the Nyquist plot, is a measure of the ease of electron transfer at the electrode-electrolyte interface. A smaller Rct for the modified electrode compared to the bare electrode indicates enhanced electron transfer kinetics.
Tafel Analysis
Tafel plots provide insights into the kinetics of the electron transfer process[10][11][12][13].
-
Procedure: Obtain a polarization curve by scanning the potential around the open circuit potential. Plot the overpotential (η) versus the logarithm of the current (log |i|).
-
Interpretation: The linear portions of the Tafel plot correspond to the anodic and cathodic reactions. The slope of these lines (Tafel slope) provides information about the electron transfer coefficient and the reaction mechanism.
Application: Voltammetric Determination of a Target Analyte
The poly(3-Methyl-4-(methylamino)phenol)-modified electrode can be used for the sensitive detection of various analytes. The following is a general protocol that should be optimized for the specific analyte of interest.
Optimization of Experimental Parameters
-
pH of the Supporting Electrolyte: The electrochemical response of many analytes and the polymer film itself is pH-dependent. Investigate a range of pH values to find the optimal signal.
-
Accumulation Time and Potential: For trace analysis, pre-concentrating the analyte on the electrode surface can enhance the signal. Optimize the accumulation potential and time.
Analytical Performance
-
Linear Range and Limit of Detection (LOD): Use a sensitive voltammetric technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) to construct a calibration curve by plotting the peak current against the analyte concentration. The linear range is the concentration range over which the response is proportional to the concentration. The LOD can be calculated using the formula LOD = 3 * (standard deviation of the blank) / (slope of the calibration curve).
-
Selectivity: Investigate the interference from other potentially co-existing species.
-
Reproducibility and Stability: Assess the reproducibility by fabricating multiple electrodes and testing their response. Evaluate the stability of a single electrode over time.
Conclusion
This compound is a versatile molecule for the development of electrochemical sensors. Its ability to form a stable and electroactive polymer film on electrode surfaces provides a platform for a wide range of sensing applications. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in their specific areas of interest. It is important to note that while the provided methodologies are based on well-established principles, optimization for specific analytes and applications is crucial for achieving the best performance.
References
- Fabrication of TiO -Carbon Paste Modified Electrochemical Sensor for 4-Aminophenol in Pharmaceutical Samples. (URL not available)
- Electrochemical Sensor for 4-Aminophenol Based on Flexible Laser Induced Graphene. (URL not available)
- An Electrochemical Sensor for Selective Detection of p -Aminophenol Using Hemin-Graphene Composites and Molecularly Imprinted Polymer. (URL not available)
-
Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst. [Link]
-
Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. [Link]
-
Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI. [Link]
-
Fabrication of Poly(s-triazine-co-o-aminophenol) Conducting Polymer via Electropolymerization and Its Application in Aqueous Charge Storage. [Link]
- Electrochemical Polymerization of Amino-, Pyrrole-, and Hydroxy-Substituted Tetraphenylporphyrins. (URL not available)
- Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river w
- Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode. (URL not available)
-
The Tafel Equation: A guide to Electrochemical Kinetics. [Link]
- Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric. (URL not available)
-
Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. [Link]
-
Design of an MIP-Based Electrochemical Sensor for the Determination of Paracetamol in Pharmaceutical Samples. [Link]
- CB-Electrochemical-2021.pdf - - MURAL - Maynooth University Research Archive Library. (URL not available)
-
Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions. [Link]
- Self-Limiting Electropolymerization of o-Aminophenol on Ultraporous Carbon Nanoarchitectures for Electrochemical Capacitor Applic
- The Study of Thin Films by Electrochemical Impedance Spectroscopy. (URL not available)
- cyclic voltammograms of 2-amino-4-methylphenol solely (a) and in the presence of nucleophile (b)
- Electrochemical investigation of 4-aminophenol at natural phosphate modified carbon paste electrode. (URL not available)
-
Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion. [Link]
-
cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. [Link]
-
Tafel Plot and Evans Diagram. [Link]
- Emerging Applications of Electrochemical Impedance Spectroscopy in Tear Film Analysis. (URL not available)
- The oxidation of metol (N-methyl- p-aminophenol) in aqueous solution by UV/H 2O 2 photolysis. (URL not available)
-
Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. [Link]
-
Tafel Slope Plot as a Tool to Analyse Electrocatalytic Reactions. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]
-
Calculating Corrosion Rates From a Tafel Plot. [Link]
-
Impedance Spectroscopy for Emerging Photovoltaics. [Link]
-
The Use of Electrochemical Impedance Spectroscopy as a Screening Method for Determination of Hydrolytic Stability of Poly(ethyl 2-cyanoacrylate). [Link]
-
Electrochemical Impedance Spectroscopy Study of Surface Film Formation on Lithium Anodes and the Role of Chain Termination on Po. [Link]
Sources
- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 2. Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Applications of Electrochemical Impedance Spectroscopy in Tear Film Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mntlab.ee.duth.gr [mntlab.ee.duth.gr]
- 10. The Tafel Equation: A guide to Electrochemical Kinetics - Macias Sensors [maciassensors.com]
- 11. Tafel Slope Plot as a Tool to Analyze Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tafel Plot and Evans Diagram - PalmSens [palmsens.com]
- 13. admiralinstruments.com [admiralinstruments.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3-Methyl-4-(methylamino)phenol Hydrochloride
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methyl-4-(methylamino)phenol hydrochloride. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high specificity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for implementation in regulated GMP/GLP environments for routine quality control and stability testing.[1][2][3]
Principle of Separation
This compound is a polar aromatic compound containing both a phenolic hydroxyl group and a secondary amine. Reversed-phase liquid chromatography (RP-HPLC) is the chosen analytical technique as it effectively separates compounds based on their hydrophobicity.[4][5]
The core of this method relies on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is used. The long alkyl chains of the C18 phase provide a hydrophobic surface that interacts with the aromatic ring of the analyte.[4]
-
Mobile Phase: A buffered aqueous-organic mixture is employed. The aqueous component contains a phosphate buffer to maintain a constant pH. Controlling the pH is critical; at a slightly acidic pH (e.g., 3.0), the secondary amine group (pKa ~4-5) is fully protonated, ensuring a single ionic state and preventing peak tailing. The phenolic group (pKa ~10) remains un-ionized. Acetonitrile serves as the organic modifier, and its concentration is optimized to elute the analyte with a suitable retention time and resolution.
-
Analyte Interaction: The primary retention mechanism is the hydrophobic interaction between the analyte's benzene ring and the C18 stationary phase. The protonated amine enhances the analyte's polarity, moderating its retention and ensuring elution. This balance provides excellent selectivity and peak shape.
Methodology
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (H₃PO₄) (AR grade).
-
Water (HPLC grade or Milli-Q).
-
-
Glassware: Volumetric flasks, pipettes, beakers, and HPLC vials.
Chromatographic Conditions
All quantitative parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
-
Rationale for Wavelength Selection: The phenolic chromophore with its amino and methyl auxochromes exhibits significant UV absorbance. A wavelength of 275 nm was selected as it provides high sensitivity for the analyte while minimizing interference from potential impurities. This is consistent with detection wavelengths used for similar phenolic compounds.[6]
Preparation of Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the solution by sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase. These are used for the linearity study. A 100 µg/mL solution is typically used for assay determination.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the sample powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute to a final concentration of 100 µg/mL with the mobile phase.
Analytical Workflow Visualization
The overall process from sample receipt to final report generation is outlined below.
Caption: High-level workflow for the HPLC analysis of 3-Methyl-4-(methylamino)phenol HCl.
Detailed Protocol & Method Validation
This protocol is designed as a self-validating system, incorporating checks and procedures mandated by ICH Q2(R1) guidelines to ensure trustworthiness and reliability.[7][8]
Step 1: System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. Inject the 100 µg/mL working standard solution six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector system.[7] |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Step 2: Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[7] A forced degradation study should be performed during method development/validation by subjecting the sample to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 105°C for 24 hours.
-
Photolytic: UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is specific if the main peak is spectrally pure (as determined by a PDA detector) and well-resolved from any degradation product peaks.
Step 3: Linearity and Range
-
Inject the prepared working standard solutions (10-150 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.
-
Range: The method is linear from 10 µg/mL to 150 µg/mL, which covers 80-120% of the typical assay concentration.[2][7]
Step 4: Accuracy (Recovery)
Accuracy is determined by a recovery study, adding a known amount of the reference standard to a sample solution (spiking).
-
Prepare samples in triplicate at three concentration levels: 80%, 100%, and 150% of the target assay concentration (e.g., 80, 100, and 150 µg/mL).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[1]
Step 5: Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-assay precision): Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the sets of measurements should be ≤ 2.0%.
Step 6: Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.[1]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Column degradation; incorrect mobile phase pH; secondary interactions. | Check mobile phase pH. Use a new column. Consider a column with end-capping. |
| Variable Retention Times | Leak in the system; inconsistent mobile phase composition; pump malfunction. | Check for leaks. Ensure mobile phase is well-mixed and degassed. Service the pump. |
| No Peaks / Low Signal | Detector lamp off or failing; incorrect wavelength; injection issue. | Check detector lamp status. Verify wavelength setting. Check autosampler for proper injection. |
| Split Peaks | Clogged frit or column inlet; sample solvent incompatible with mobile phase. | Reverse-flush the column (if permissible). Filter samples. Ensure sample is dissolved in mobile phase. |
Conclusion
The HPLC method described provides a simple, rapid, and reliable means for the quantitative determination of this compound. The use of a standard C18 column and a straightforward isocratic mobile phase makes it easily transferable to any modern analytical laboratory. The integrated validation protocol ensures that the method performs with the required accuracy, precision, and specificity to meet stringent regulatory standards for pharmaceutical analysis.
References
-
International Conference on Harmonisation (ICH). (1995). Q2A: Text on Validation of Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
Lead Sciences. (n.d.). 3-Methyl-4-(methylamino)phenol. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
EPA. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
SciRP.org. (n.d.). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. jordilabs.com [jordilabs.com]
- 6. epa.gov [epa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zenodo.org [zenodo.org]
Application Notes & Protocols: Formulation of Oxidative Permanent Hair Color with 3-Methyl-4-(methylamino)phenol hydrochloride
Introduction
The pursuit of vibrant, lasting hair color is a cornerstone of the cosmetics industry. Oxidative, or permanent, hair dyes represent the largest market segment, prized for their ability to provide significant color change, complete gray coverage, and high durability against washing and environmental factors.[1] The performance of these products hinges on complex chemical reactions that occur within the hair fiber, transforming small, colorless precursor molecules into large, colored polymers.[1][2]
This guide provides a detailed technical overview and practical protocols for the formulation of permanent hair color, with a specific focus on the use of 3-Methyl-4-(methylamino)phenol hydrochloride as a key dye intermediate. This compound, a substituted aminophenol, acts as a "coupler" or "modifier," playing a critical role in determining the final shade and tone of the hair color.[3][4]
These application notes are designed for researchers, cosmetic chemists, and product development professionals. The content moves from the fundamental chemistry of oxidative dyeing to step-by-step formulation and performance testing protocols, providing the scientific rationale behind each procedural choice to ensure a robust and reproducible development process.
Section 1: The Foundational Chemistry of Permanent Hair Color
Permanent hair coloring is a chemical process that permanently alters the color of the hair. Unlike non-oxidative dyes that simply coat the hair shaft, oxidative dyes penetrate the hair's cortex to form large, stable color molecules.[1][5] This process involves three primary components mixed immediately before application: dye intermediates (the color cream), an alkalizing agent, and an oxidizing agent (the developer).[2][6]
-
The Alkalizing Agent: Typically ammonia or monoethanolamine (MEA), this agent raises the pH of the formulation. This has two critical functions: it swells the hair shaft and lifts the cuticle scales, allowing the dye intermediates to penetrate deep into the cortex, and it acts as a catalyst for the oxidation reaction.[1][2]
-
The Oxidizing Agent: Hydrogen peroxide (H₂O₂) is the most common oxidant. It serves to lighten the natural melanin pigment in the hair, making way for the new color, and it initiates the oxidative coupling reaction between the dye intermediates.[1][5]
-
The Dye Intermediates: These are small, colorless molecules that can penetrate the hair shaft. They are categorized into two types:
-
Primary Intermediates (or Bases): These are arylamines, such as p-phenylenediamine (PPD) or p-toluenediamine (PTD).[2][4] In the presence of hydrogen peroxide and an alkaline environment, they oxidize to form highly reactive quinonediimine (QDI) intermediates.[3]
-
Couplers (or Modifiers): These are meta-substituted aromatic derivatives like phenols, aminophenols, and resorcinols. This compound falls into this category. Couplers do not form color on their own but react with the oxidized primary intermediate (QDI) to form the final, larger dye molecules. The specific combination of primary intermediate and coupler dictates the final color outcome.[3][4]
-
The overall reaction can be visualized as a multi-step process within the hair fiber, leading to the formation of indo dyes and other complex chromophores that are too large to be washed out, resulting in permanent color.[3]
Section 2: Profile of this compound
Chemical Identity:
-
Name: this compound
-
Free Base CAS: 74789-37-0[7]
-
Molecular Formula (Free Base): C₈H₁₁NO[7]
-
Appearance: Typically an off-white to pale brown crystalline powder.[8]
Function in Hair Dye Formulation: 3-Methyl-4-(methylamino)phenol is an aminophenol derivative that functions as an oxidative dye coupler . In this role, it is essential for creating specific tones, particularly within the brown, red, and warm blonde shade families. The presence of both a hydroxyl (-OH) and a secondary amine (-NHCH₃) group on the aromatic ring makes it reactive toward the quinonediimine intermediates formed from primary bases like PPD or PTD.[9]
The hydrochloride salt form is often preferred in formulations for its enhanced stability and solubility in the aqueous cream base compared to the free base.
Safety and Regulatory Considerations: Like many hair dye intermediates, 3-Methyl-4-(methylamino)phenol and similar aminophenols are known to have skin sensitization potential.[10] It is a regulatory requirement in many regions that hair dye products containing such ingredients carry a warning statement and instructions for conducting a preliminary skin sensitivity or "patch" test 48 hours before each application.[11] Formulators must adhere to the maximum concentration limits for this ingredient as stipulated by local regulatory bodies (e.g., the EU Cosmetic Regulation). For the related compound 4-amino-3-methylphenol, the European Union restricts its on-head concentration to 1.5% after oxidative mixing.[10]
Section 3: Formulation Development Protocol
This section provides a foundational protocol for creating a permanent hair color cream. The formulation is a two-part system: the Dye Cream (Part A) and the Developer (Part B), which are mixed at a 1:1 ratio just before use.[6]
3.1 Materials and Equipment
-
Materials: Deionized Water, Cetearyl Alcohol, Ceteareth-20, Propylene Glycol, p-Toluenediamine Sulfate (PTD), 3-Methyl-4-(methylamino)phenol HCl, Resorcinol, Sodium Sulfite, EDTA, Ammonia (28%), Hydrogen Peroxide (35%), Phosphoric Acid, Hair Swatches (natural white/gray).
-
Equipment: Laboratory Scale, Overhead Stirrer, Homogenizer, Water Bath, pH Meter, Beakers, Glassware.
3.2 Part A: Dye Cream Formulation
The dye cream is an oil-in-water emulsion that serves as the vehicle for the dye intermediates.
| Phase | Ingredient | Function | Example % (w/w) |
| 1 (Oil Phase) | Cetearyl Alcohol | Thickener, Emollient | 12.00 |
| Ceteareth-20 | Emulsifier | 3.00 | |
| 2 (Water Phase) | Deionized Water | Solvent | to 100 |
| Propylene Glycol | Humectant, Solvent | 5.00 | |
| Sodium Sulfite | Antioxidant | 0.50 | |
| EDTA | Chelating Agent | 0.20 | |
| 3 (Dye Actives) | p-Toluenediamine Sulfate (PTD) | Primary Intermediate | 1.50 |
| 3-Methyl-4-(methylamino)phenol HCl | Coupler | 0.75 | |
| Resorcinol | Coupler (for shade variation) | 0.25 | |
| 4 (pH Adjustment) | Ammonia (28%) | Alkalizing Agent | 5.00 |
Protocol:
-
Prepare Water Phase: In a main vessel, combine Deionized Water, Propylene Glycol, Sodium Sulfite, and EDTA. Begin heating to 75-80°C with moderate stirring.
-
Prepare Oil Phase: In a separate vessel, combine Cetearyl Alcohol and Ceteareth-20. Heat to 75-80°C until fully melted and uniform.
-
Emulsification: Slowly add the Oil Phase to the Water Phase under vigorous stirring or homogenization to form a smooth, white emulsion.
-
Cooling: Begin cooling the emulsion to 40-45°C with continued, slower stirring.
-
Add Dye Actives: In a separate small vessel, dissolve the PTD, 3-Methyl-4-(methylamino)phenol HCl, and Resorcinol in a small amount of warm water and propylene glycol from the main batch. Add this solution to the emulsion once it has cooled to 40-45°C. Causality Note: Adding dyes at a lower temperature prevents premature oxidation and degradation.
-
pH Adjustment: Add the Ammonia to raise the pH to the target range of 9.5-10.5. Causality Note: This high pH is necessary to swell the hair cuticle for dye penetration.
-
Finalize: Continue stirring until the cream is uniform and cool to room temperature. Adjust for any water loss.
3.3 Part B: Developer Formulation (20 Volume)
The developer is a stabilized hydrogen peroxide solution.
| Ingredient | Function | Example % (w/w) |
| Hydrogen Peroxide (35%) | Oxidizing Agent | 17.14 (yields 6% H₂O₂) |
| Deionized Water | Solvent | to 100 |
| Phosphoric Acid | Stabilizer (Acidifier) | q.s. to pH 2.5-3.5 |
| EDTA | Chelating Agent | 0.10 |
Protocol:
-
In a suitable vessel, add the Deionized Water and EDTA.
-
Slowly and carefully, add the Hydrogen Peroxide (35%) to the water with stirring.
-
Use Phosphoric Acid to adjust the pH to 2.5-3.5. Causality Note: Hydrogen peroxide is most stable in an acidic environment.
Section 4: Application and Performance Testing Protocols
Rigorous testing is essential to validate the performance, stability, and safety of the final formulation.
4.1 Protocol: Hair Swatch Dyeing
-
Preparation: Use standardized natural white or light blonde human hair swatches.
-
Mixing: Mix 20g of the Dye Cream (Part A) with 20g of the Developer (Part B) in a non-metallic bowl until homogeneous.[6]
-
Application: Immediately apply the mixture to the hair swatch, ensuring complete and even saturation.
-
Processing: Allow the dye to process at room temperature for 30 minutes.
-
Rinsing: Thoroughly rinse the swatch with lukewarm water until the water runs clear. Apply a standard post-color conditioner, leave for 2 minutes, and rinse again.
-
Drying: Allow the swatch to air dry or use a blow dryer on a medium setting.
4.2 Protocol: Colorimetric Evaluation
-
Objective: To quantitatively measure the color result.
-
Method: Use a spectrophotometer or colorimeter to measure the CIELAB color space values (L, a, b*) of the dyed swatch.
-
L * represents lightness (0=black, 100=white).
-
a * represents the red/green axis (+a=red, -a=green).
-
b * represents the yellow/blue axis (+b=yellow, -b=blue).
-
-
Procedure: Take at least three readings from different areas of the swatch and average the results. Use an undyed swatch as a control.
4.3 Protocol: Wash Fastness (Color Stability)
-
Objective: To assess the color's resistance to fading from shampooing.[12]
-
Method:
-
Measure the initial Lab* values of the freshly dyed swatch.
-
Subject the swatch to a standardized washing and drying cycle (e.g., using a launder-o-meter or manual washing with a standard shampoo) for 10 or 20 cycles.
-
After the cycles are complete, dry the swatch and re-measure the Lab* values.
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]
-
-
Interpretation: A lower ΔE* value indicates better wash fastness and higher color stability.
4.4 Protocol: Safety Assessment - Preliminary Patch Test
-
Objective: To screen for potential allergic reactions or sensitization in users.
-
Method: This test must be performed 48 hours before a full hair color application.
-
Prepare a small, pea-sized amount of the final dye mixture (Part A + Part B).
-
Apply the mixture to a small, cleansed area of skin, typically behind the ear or on the inner elbow.
-
Allow the area to dry and leave it undisturbed for 48 hours.
-
After 48 hours, examine the test area for any signs of reaction, such as redness, burning, itching, swelling, or irritation.
-
-
Interpretation: If any reaction occurs, the individual is likely sensitive to one or more ingredients, and the product should not be used. An absence of reaction significantly reduces the risk of an adverse event during the full application.
Conclusion
The formulation of permanent hair color is a precise science that balances chemical reactivity, product stability, and consumer safety. This compound serves as a versatile and effective coupler, enabling the creation of a wide range of popular shades through its reaction with primary intermediates. By understanding the fundamental oxidative chemistry and employing systematic formulation and testing protocols as outlined in this guide, researchers and developers can create high-performance, reliable, and safe hair color products that meet the demands of the modern consumer.
References
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Bluhm, C. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. National Institutes of Health (NIH). Available at: [Link]
-
Chisvert, A., et al. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods. PubMed Central. Available at: [Link]
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Al-Taisan, W. A., et al. THE CHEMISTRY MECHANISM OF HAIR DYES. ResearchGate. Available at: [Link]
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Hairy Truths. Oxidising Colours; The Science. Hairy Truths. Available at: [Link]
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Casse, L. A look at oxidative demi-permanent hair dyes. Medium. Available at: [Link]
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CD Formulation. Hair Dye Test. CD Formulation. Available at: [Link]
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El-Maboud, A. A. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Scirp.org. Available at: [Link]
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RSC Publishing. Infrared analysis of hair dyeing and bleaching history. Analytical Methods. Available at: [Link]
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NERI. A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. National Environmental Research Institute. Available at: [Link]
-
Simply Organic Beauty. How to Formulate Hair Color | Hair Color Formula Guide. Simply Organic Beauty. Available at: [Link]
-
Framesi. 5 Steps to Color Formulation. Framesi. Available at: [Link]
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Hairdresser Power. THE BASICS OF PERFECT COLOR FORMULATION. Hairdresser Power. Available at: [Link]
-
Centre For Cruelty free Testing. Hair Color Study. Centre For Cruelty free Testing. Available at: [Link]
-
L'Oréal Paris. How To Use Permanent Hair Color Dye For Long Lasting Color. L'Oréal Paris. Available at: [Link]
-
CHI Education. Formulating Using the Four Easy Steps. CHI Education. Available at: [Link]
-
Unseen. Sensitization Testing of Permanent Hair Colors. Unseen. Available at: [Link]
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Unseen. Choosing the Right Hair Dye Intermediates: A Guide for Formulators. Unseen. Available at: [Link]
-
CMU. 6+ Safe Hair Color Patch Test Tips & Why! Caribbean Maritime University. Available at: [Link]
-
Unseen. Color Stability Testing in Hair Dyes. Unseen. Available at: [Link]
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Draelos, Z. D., et al. A clinical evaluation of a permanent hair dye designed to reduce allergic contact dermatitis and hair damage. National Institutes of Health (NIH). Available at: [Link]
-
Andersen, F. A. Final report on the safety assessment of 3-methylamino-4-nitrophenoxyethanol as used in hair dyes. PubMed. Available at: [Link]
-
AICIS. Phenol, 4-amino-3-methyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. Available at: [Link]
-
UL Prospector. Jarocol 4A3MP by VIVIMED LABS LTD. UL Prospector. Available at: [Link]
-
ResearchGate. Final Report On The Safety Assessment of Amino Nitrophenols As Used in Hair Dyes. ResearchGate. Available at: [Link]
-
MySkinRecipes. 4-Methyl-3-(methylamino)phenol. MySkinRecipes. Available at: [Link]
-
Cosmetics Info. 3-Methylamino-4-Nitrophenoxyethanol. Cosmetics Info. Available at: [Link]
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Lead Sciences. 3-Methyl-4-(methylamino)phenol. Lead Sciences. Available at: [Link]
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ResearchGate. Final Report on the Safety Assessment of 3-Methylamino-4-Nitrophenoxyethanol as Used in Hair Dyes. ResearchGate. Available at: [Link]
-
PubMed. Final report on the safety assessment of amino nitrophenols as used in hair dyes. PubMed. Available at: [Link]
-
Cosmetics Info. p-Methylaminophenol. Cosmetics Info. Available at: [Link]
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IARC Monographs. Some Aromatic Amines, Organic Dyes, and Related Exposures. NCBI Bookshelf. Available at: [Link]
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Cosmetics Info. 3-Nitro-p-Hydroxyethylaminophenol. Cosmetics Info. Available at: [Link]
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quantitative analysis of 3-Methyl-4-(methylamino)phenol hydrochloride in complex matrices
Application Note & Protocol
A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 3-Methyl-4-(methylamino)phenol in Human Plasma
Abstract
This application note presents a highly selective, sensitive, and robust method for the quantitative determination of 3-Methyl-4-(methylamino)phenol in human plasma. Given the compound's relevance as a potential metabolite, biomarker, or component in various chemical formulations, its accurate quantification in complex biological matrices is paramount. The inherent challenges, such as matrix effects and analyte instability due to its phenol and secondary amine moieties, are addressed through a streamlined solid-phase extraction (SPE) protocol followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for pharmacokinetic or toxicological studies.[1][2]
Introduction: The Analytical Challenge
3-Methyl-4-(methylamino)phenol is an aminophenol derivative. Compounds of this class are known for their use as intermediates in the synthesis of pharmaceuticals and dyes, and as developing agents in photography.[3] Their presence in biological systems can result from metabolic processes or environmental exposure. The analysis of such compounds is complicated by their polar nature and susceptibility to oxidation. Furthermore, complex matrices like plasma contain a multitude of endogenous components (proteins, lipids, salts) that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry, thereby compromising data integrity.[4]
To overcome these challenges, a method combining efficient sample cleanup with a highly selective and sensitive detection system is required. This protocol leverages the power of Solid-Phase Extraction (SPE) to isolate the analyte and remove interfering matrix components, coupled with the specificity of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[5][6]
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source / Rationale |
| Chemical Name | 3-Methyl-4-(methylamino)phenol | IUPAC |
| CAS Number | 74789-37-0 | [7] |
| Molecular Formula | C₈H₁₁NO | [7] |
| Molecular Weight | 137.18 g/mol | [7] |
| Predicted pKa | 11.48 ± 0.31 | [7] (Suggests the phenolic proton is weakly acidic) |
| Appearance | Light brown to brown solid | [7] |
| Stability | Prone to oxidation; light-sensitive | [8] (Inferred from similar aminophenol compounds) |
Principle of the Method
The quantitative analysis workflow is designed to ensure reproducibility and accuracy from sample collection to final concentration determination. The core principle involves isolating the analyte from the plasma matrix, separating it from other components chromatographically, and detecting it with high specificity and sensitivity using tandem mass spectrometry. An isotopically labeled internal standard (IS), 3-Methyl-4-(methylamino)phenol-d3, is used to correct for variability during sample processing and instrument analysis.
Caption: High-level workflow for the quantification of 3-Methyl-4-(methylamino)phenol.
Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted by trained personnel in a suitable facility, adhering to all relevant safety protocols.
Protocol 1: Preparation of Standards and Quality Controls
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methyl-4-(methylamino)phenol hydrochloride and dissolve in 10 mL of methanol. This accounts for the hydrochloride salt weight. Adjust concentration based on the salt factor and purity from the Certificate of Analysis.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock of 3-Methyl-4-(methylamino)phenol-d3 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve (CC) standards.
-
Working IS Solution (100 ng/mL): Dilute the IS stock solution in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the final concentrations for the calibration curve and QC samples (Low, Mid, High). A typical calibration range might be 1-1000 ng/mL.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Causality: This protocol uses protein precipitation to remove the bulk of plasma proteins, followed by mixed-mode cation exchange SPE. The cation exchange mechanism retains the protonated amine group of the analyte under acidic conditions, while the reversed-phase sorbent provides retention for the aromatic ring. This dual retention mechanism provides superior cleanup compared to a single-mode sorbent.
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL working IS solution to all tubes (except double blanks). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water, and finally 1 mL of 0.1% formic acid in water. Do not allow the sorbent bed to dry.
-
Loading: Transfer the supernatant from step 4 to the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the column at a flow rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to remove salts and other highly polar interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte and IS by adding 1 mL of 5% ammonium hydroxide in methanol. This basic pH neutralizes the amine, disrupting its ionic interaction with the sorbent and allowing for elution.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex, and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Instrumental Analysis
Causality: A fast gradient on a C18 column provides good separation from matrix components and ensures a short run time.[9][10] Formic acid is used as a mobile phase additive to promote protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+).[6][10] Tandem mass spectrometry in MRM mode ensures that only the specific precursor-to-product ion transition for the analyte is monitored, providing exceptional selectivity and minimizing noise.[11][12]
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 450°C |
| Gas Flow | Instrument Dependent |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 3-Methyl-4-(methylamino)phenol | 138.2 | 123.1 | 15 | Quantifier |
| 138.2 | 95.1 | 25 | Qualifier | |
| 3-Methyl-4-(methylamino)phenol-d3 (IS) | 141.2 | 126.1 | 15 | Quantifier |
Method Validation Protocol & Results
The method was validated following the ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][2][13]
Caption: Key parameters evaluated during method validation as per ICH guidelines.
Validation Summary
The following table summarizes the acceptance criteria and typical performance results for this method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Pass |
| Linearity (Range) | 1-1000 ng/mL; Correlation coefficient (r²) ≥ 0.99 | r² > 0.995 |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). | 92.5% - 108.3% |
| Precision (CV%) | ≤15% (≤20% at LLOQ) for intra- and inter-day runs. | Intra-day CV < 8%Inter-day CV < 11% |
| LLOQ | Signal-to-noise ratio > 10; Accuracy and precision criteria must be met. | 1 ng/mL |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | 0.96 - 1.07 |
| Stability | Mean concentration within ±15% of baseline for various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). | Pass |
Conclusion
This application note details a comprehensive, validated LC-MS/MS method for the reliable quantification of 3-Methyl-4-(methylamino)phenol in human plasma. The protocol employs a robust solid-phase extraction technique for effective sample cleanup and leverages the sensitivity and selectivity of tandem mass spectrometry. The method meets the stringent validation requirements of ICH guidelines, making it a trustworthy tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolism, or toxicological studies involving this compound.
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Metol | C14H20N2O6S | CID 5930 - PubChem. National Center for Biotechnology Information. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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[Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography] - PubMed. National Center for Biotechnology Information. [Link]
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Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. U.S. Environmental Protection Agency. [Link]
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(PDF) A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma and Associations between 3-Methoxytyramine, Metanephrines, and Dopamine - ResearchGate. ResearchGate. [Link]
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HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. [Link]
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A novel and Rapid LC–MS/MS assay for the Determination of Mycophenolate and Mycophenolic Acid in Human Plasma - Journal of Young Pharmacists. Journal of Young Pharmacists. [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. Scientific Research Publishing. [Link]
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Sample preparation for the determination of chlorophenols | Request PDF - ResearchGate. ResearchGate. [Link]
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Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI. MDPI. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager. [Link]
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A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - NIH. National Center for Biotechnology Information. [Link]
-
Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection | Request PDF - ResearchGate. ResearchGate. [Link]
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Robust Derivatization of 3-Methyl-4-(methylamino)phenol Hydrochloride for Sensitive and Reproducible GC-MS Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chemical derivatization of 3-Methyl-4-(methylamino)phenol hydrochloride for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is not feasible. The protocol herein describes a robust trimethylsilylation (TMS) method using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a powerful silylating agent. This procedure effectively replaces the active hydrogens on the phenolic hydroxyl and secondary amine groups with non-polar TMS groups, rendering the analyte volatile and thermally stable.[1][2][3] The resulting derivative exhibits excellent chromatographic behavior, leading to sharp, symmetrical peaks and enabling sensitive and reliable quantification. We will explain the causality behind the choice of reagents and reaction conditions, present a step-by-step protocol, and discuss key validation checkpoints for a self-validating and reproducible workflow.
Introduction: The Rationale for Derivatization
3-Methyl-4-(methylamino)phenol is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte is critical for quality control and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and structural confirmation, making it an ideal analytical platform. However, the target analyte exists as a hydrochloride salt and possesses two polar functional groups: a phenolic hydroxyl (-OH) and a secondary amine (-NH). These features result in strong intermolecular hydrogen bonding, leading to high polarity, a high boiling point, and poor thermal stability, making the compound unsuitable for direct GC analysis.[4][5]
Chemical derivatization is an essential sample preparation step to overcome these limitations.[1][3] The core principle is to chemically modify the analyte to increase its volatility and thermal stability.[2] This is achieved by replacing the "active" hydrogens in polar functional groups with non-polar moieties.[6][7] For compounds like 3-Methyl-4-(methylamino)phenol, which contain both hydroxyl and amine functionalities, silylation is a highly effective and widely adopted derivatization strategy.[4][6]
The Silylation Strategy: Mechanism and Reagent Selection
Silylation involves the replacement of an active hydrogen with a trimethylsilyl (-Si(CH₃)₃) group.[2] This process dramatically reduces the analyte's polarity and disrupts hydrogen bonding, thereby increasing its vapor pressure and making it amenable to volatilization in the GC inlet without thermal degradation.[4]
The reaction proceeds via a nucleophilic substitution, where the oxygen of the hydroxyl group and the nitrogen of the amine group attack the silicon atom of the silylating reagent.[6][8]
While several silylating agents are available, we have selected MSTFA for this protocol. MSTFA is one of the most powerful and versatile TMS donors available.[2][9] The rationale for this choice is threefold:
-
High Silylating Strength: MSTFA readily derivatizes a wide range of functional groups, including the less reactive secondary amine present in our analyte, ensuring a complete reaction.[1][10]
-
Volatile By-products: The by-products of the MSTFA reaction (N-methyltrifluoroacetamide and residual MSTFA) are highly volatile.[11] This is a significant advantage in GC, as it minimizes the risk of co-eluting peaks that could interfere with the analyte of interest.
-
Favorable Reaction Kinetics: MSTFA generally provides rapid and complete reactions, often at moderate temperatures, which helps to preserve the integrity of the analyte.
The derivatization of 3-Methyl-4-(methylamino)phenol with MSTFA results in the formation of N,O-bis(trimethylsilyl)-3-methyl-4-methylaminophenol, a thermally stable and volatile compound ideal for GC-MS analysis.
Caption: Silylation Reaction of 3-Methyl-4-(methylamino)phenol with MSTFA.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, particularly regarding anhydrous conditions and quality control checks, is crucial for success.
-
Analyte Standard: this compound (≥98% purity)
-
Derivatizing Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for GC derivatization grade)
-
Catalyst (Optional but Recommended): Trimethylchlorosilane (TMCS), often available as MSTFA + 1% TMCS
-
Solvent: Pyridine (anhydrous, ≥99.8%) or Acetonitrile (anhydrous, ≥99.8%)
-
Internal Standard (IS): (Optional, for quantitation) e.g., 3,4-Dimethylphenol or a deuterated analog
-
Equipment:
-
GC-MS system with a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
2 mL autosampler vials with PTFE-lined caps
-
Micro-syringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
-
Critical Prerequisite: All glassware and syringes must be thoroughly dried in an oven (e.g., at 110°C for 2 hours) and cooled in a desiccator before use. Silylation reagents are extremely sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[7][12]
-
Standard/Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound standard into a clean, dry 2 mL vial.
-
If using an internal standard, add the appropriate volume of the IS stock solution to the vial.
-
Evaporate any solvent to complete dryness under a gentle stream of dry nitrogen. It is imperative that no water is present in the sample.[13]
-
-
Addition of Solvent and Reagent:
-
To the dry sample residue, add 100 µL of anhydrous pyridine. The pyridine acts as an excellent solvent and also as an acid scavenger, neutralizing the hydrochloride and facilitating the reaction.[4]
-
Vortex briefly to ensure the sample is fully dissolved.
-
Add 100 µL of MSTFA (or MSTFA + 1% TMCS). This represents a significant molar excess to drive the reaction to completion.
-
-
Reaction Incubation:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes . Reaction time and temperature are critical parameters that may require optimization for your specific sample matrix.
-
-
Cooling and Analysis:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
-
-
Reagent Blank: Prepare a "blank" vial containing only the solvent and MSTFA. Run this sample to identify any potential artifacts or interfering peaks originating from the reagents.
-
Reaction Completeness Check: To ensure the 30-minute reaction time is sufficient, you can perform a time-course study. Analyze samples after 15, 30, and 45 minutes of heating. The reaction is complete when the peak area of the di-TMS derivative no longer increases.
-
Analyte Stability: The TMS-derivatives should be analyzed promptly. While more stable than some other derivatives, they can still be susceptible to hydrolysis over time if exposed to moisture.[7]
GC-MS Analysis and Data Interpretation
The following table provides a starting point for the GC-MS method. Optimization may be necessary based on your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Low-polarity phase provides excellent separation for non-polar TMS derivatives.[4] |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless | Split mode is suitable for concentrated samples; splitless for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Initial: 100°C, hold 1 minRamp: 15°C/min to 280°CHold: 5 min | A starting point to ensure good separation from solvent/reagent peaks and elute the derivative in good time. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50 - 400 m/z | Covers the expected mass of the derivative and its key fragments. |
A successful derivatization will yield a single, sharp chromatographic peak for N,O-bis(trimethylsilyl)-3-methyl-4-methylaminophenol. The mass spectrum should exhibit a clear molecular ion (M⁺) at m/z 281. Key fragments would include:
-
m/z 266 (M-15): Loss of a methyl group (-CH₃), a characteristic fragmentation of TMS compounds.
-
m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation, which is a hallmark of TMS derivatives and often a base peak.
The absence of a peak corresponding to the underivatized or mono-silylated compound confirms the completeness of the reaction.
Visualized Workflow and Logic
The entire process, from sample preparation to data analysis, can be visualized as a logical flow designed to ensure reproducibility and accuracy.
Caption: End-to-end workflow for derivatization and GC-MS analysis.
Conclusion
The protocol detailed in this application note presents a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the polar, non-volatile analyte into its volatile and stable di-trimethylsilyl derivative using MSTFA, this method enables high-quality chromatographic separation and sensitive mass spectrometric detection. The emphasis on anhydrous conditions and systematic quality control checks ensures the integrity and reproducibility of the results, making this protocol highly suitable for routine quality control in pharmaceutical development and manufacturing environments.
References
- Bibel, J. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- TCI Chemicals. GC Derivatization Reagents.
- Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
- Phenomenex. Derivatization for Gas Chromatography.
- Villas-Boas, S. G., et al. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central.
- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis.
- MDPI. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ResearchGate. General derivatization mechanism for phenol with MTBSTFA.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH).
- ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
- Sigma-Aldrich. bstfa.pdf.
- Labio Scientific®. (2022). Limitations and disadvantages of GC-MS.
- Merck Millipore. The Derivatization and Analysis of Amino Acids by GC-MS.
- Sigma-Aldrich. (2016). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
- Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. PubMed.
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
- bioRxiv. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis.
- PubChem. N-methyl-N-(trimethylsilyl)trifluoroacetamide.
- Labinsights. (2023). Acylation Reagents for Gas Chromatography.
- LabMal. N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma).
Sources
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. labioscientific.com [labioscientific.com]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. N-methyl-N-(trimethylsilyl)trifluoroacetamide | C6H12F3NOSi | CID 32510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. labmal.com [labmal.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 3-Methyl-4-(methylamino)phenol hydrochloride as a Novel Corrosion Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals on the application and evaluation of 3-Methyl-4-(methylamino)phenol hydrochloride as a potential corrosion inhibitor for mild steel in acidic environments. These notes detail the proposed mechanism of action, present robust protocols for performance validation, and offer insights into data interpretation. The methodologies are grounded in established electrochemical and gravimetric techniques, ensuring scientific rigor and reproducibility.
Introduction and Physicochemical Profile
Corrosion of metallic assets, particularly steel, in industrial settings poses significant economic and safety challenges. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation.[1] this compound is an aromatic organic compound featuring hydroxyl (-OH) and secondary amine (-NHCH₃) functional groups. These groups are known to be highly effective in corrosion inhibition due to the presence of lone pair electrons on oxygen and nitrogen atoms, which facilitate adsorption onto metal surfaces.[2][3]
While extensive data on the corrosion inhibition properties of this compound specifically is not widely published, its structural similarity to other studied aminophenols allows for a strong theoretical basis for its application.[4][5] The presence of both a phenol and a secondary amine moiety suggests a potent synergistic effect for surface protection.
Compound Profile:
-
IUPAC Name: this compound
-
CAS Number: 74789-37-0 (for base compound)[6]
-
Molecular Formula: C₈H₁₂ClNO
-
Key Functional Groups: Phenolic hydroxyl (-OH), Methylamino (-NHCH₃), Aromatic Ring
Proposed Mechanism of Corrosion Inhibition
The efficacy of this compound as a corrosion inhibitor is predicated on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[5] The mechanism involves a combination of physisorption and chemisorption.
-
Protonation in Acidic Media: In an acidic solution (e.g., HCl, H₂SO₄), the nitrogen atom of the methylamino group becomes protonated, acquiring a positive charge (R-NH₂CH₃⁺).
-
Initial Physisorption: The negatively charged metal surface (in HCl, due to adsorbed Cl⁻ ions) electrostatically attracts the protonated inhibitor molecules.
-
Chemisorption and Film Formation: The inhibitor displaces water molecules from the metal surface. The lone pair electrons on the oxygen atom of the hydroxyl group, the nitrogen atom of the methylamino group, and the π-electrons of the benzene ring coordinate with the vacant d-orbitals of iron atoms on the steel surface. This forms strong coordinate bonds (chemisorption), creating a stable, hydrophobic protective film.[2] This film acts as a barrier to both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[5]
The molecule's structure suggests it acts as a mixed-type inhibitor , suppressing both anodic and cathodic reactions, a characteristic often observed with aminophenol compounds.[3][5]
Sources
electrochemical detection of 3-Methyl-4-(methylamino)phenol hydrochloride
An Application Note and Protocol for the Electrochemical Detection of 3-Methyl-4-(methylamino)phenol hydrochloride (Metol)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Metol Detection
3-Methyl-4-(methylamino)phenol, commonly known as Metol in its sulfate salt form, is an aromatic organic compound with significant applications, particularly as a developing agent in photography and in certain pharmaceutical formulations.[1][2] Its presence in industrial effluents and pharmaceutical residues, however, raises environmental and health concerns due to its potential toxicity and persistence in aquatic ecosystems.[3][4] Consequently, the development of rapid, sensitive, and cost-effective analytical methods for the precise quantification of Metol in various matrices is of paramount importance for environmental monitoring and quality control in the pharmaceutical industry.[3][5][6][7]
Electrochemical techniques offer a compelling alternative to traditional analytical methods like spectrophotometry and chromatography, which can be time-consuming and require expensive instrumentation.[8][9] Electrochemical sensors, particularly those based on voltammetry, provide inherent advantages such as high sensitivity, rapid response times, and the potential for miniaturization for in-field analysis.[10][11] This application note provides a comprehensive guide to the electrochemical detection of Metol, focusing on the principles, experimental protocols, and data analysis using modified electrodes to achieve enhanced analytical performance.
Electrochemical Principles of Metol Detection
The electrochemical detection of Metol is predicated on its redox activity; the molecule can be oxidized at a suitable electrode surface.[1] The core of this analysis involves applying a potential to a working electrode and measuring the resulting current, which is proportional to the concentration of Metol. The oxidation of Metol typically involves the transfer of electrons and protons, making the solution pH a critical parameter influencing the electrochemical response.[2][8]
The electrochemical behavior of Metol can be investigated using techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).[2][12] CV is invaluable for characterizing the redox properties of Metol, such as the oxidation potential and the reversibility of the reaction. DPV, on the other hand, is a more sensitive technique for quantitative analysis, offering lower detection limits and better peak resolution.[8][9]
To enhance the sensitivity and selectivity of Metol detection, the working electrode is often modified with nanomaterials. These modifications can increase the electrode's active surface area, facilitate faster electron transfer kinetics, and exhibit electrocatalytic activity towards the oxidation of Metol.[8][13] Materials such as gold nanoparticles, metal oxides, and carbon-based nanomaterials have been successfully employed for this purpose.[2][3][5][8]
The general workflow for the electrochemical detection of Metol is depicted in the following diagram:
Caption: General workflow for the electrochemical detection of Metol.
Experimental Protocols
Protocol 1: Preparation of a Gold Nanoparticle-Modified Glassy Carbon Electrode (AuNP/GCE)
This protocol describes the preparation of a gold nanoparticle-modified glassy carbon electrode, a common and effective sensor for Metol detection.[5][8]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina slurry (0.3 and 0.05 µm)
-
Polishing pads
-
Deionized water
-
Ethanol
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Chloroauric acid (HAuCl₄) solution, 1 mM
-
Potassium chloride (KCl) solution, 0.1 M
Instrumentation:
-
Polishing machine
-
Ultrasonic bath
-
Electrochemical workstation with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
Procedure:
-
GCE Polishing:
-
Mechanically polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.
-
Rinse thoroughly with deionized water between polishing steps.
-
-
Cleaning:
-
Sonicate the polished GCE in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s until a stable voltammogram is obtained.
-
-
Electrodeposition of Gold Nanoparticles:
-
Immerse the cleaned GCE in a solution containing 1 mM HAuCl₄ and 0.1 M KCl.
-
Apply a constant potential of -0.2 V for 60 seconds to electrodeposit gold nanoparticles onto the GCE surface.
-
Rinse the modified electrode (AuNP/GCE) with deionized water and dry gently.
-
Protocol 2: Electrochemical Detection of Metol using Differential Pulse Voltammetry (DPV)
This protocol outlines the quantitative determination of Metol using the prepared AuNP/GCE.
Materials:
-
Metol (this compound) stock solution (e.g., 10 mM in deionized water)
-
Phosphate buffer solution (PBS), 0.1 M, pH 5.0
-
Deionized water
Instrumentation:
-
Electrochemical workstation with a three-electrode cell (AuNP/GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of Metol standard solutions with varying concentrations (e.g., 1 µM to 100 µM) by diluting the stock solution with 0.1 M PBS (pH 5.0).
-
-
Electrochemical Measurement:
-
Immerse the three-electrode system in the electrochemical cell containing a known volume of the Metol standard solution.
-
Perform DPV measurement with the following typical parameters (these may need optimization):
-
Potential range: 0.0 V to 0.6 V
-
Modulation amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
-
Record the differential pulse voltammogram.
-
-
Data Analysis:
-
Measure the anodic peak current at the oxidation potential of Metol.
-
Plot a calibration curve of the peak current versus the Metol concentration.
-
Determine the concentration of Metol in unknown samples by measuring their peak currents and interpolating from the calibration curve.
-
The relationship between the key experimental steps is illustrated below:
Sources
- 1. Metol Electrochemical Sensing over LASIS Gold Nanoparticle-Modified Screen-Printed Carbon Electrodes in Adsorption Studies with Waste Biomass-Derived Highly Porous Carbon Material [mdpi.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an ultrasensitive sensor for detecting metol in environmental water samples using ruddlesden-popper type layered perovskite (La2NiO4) combined with graphene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [vinar.vin.bg.ac.rs]
- 6. Metal–Organic Framework-Based Composites for the Detection and Monitoring of Pharmaceutical Compounds in Biological and Environmental Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-business-review.com [pharmaceutical-business-review.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Gold Screen-Printed Electrodes for the Determination of Heavy Metals | MDPI [mdpi.com]
- 12. PlumX [plu.mx]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 3-Methyl-4-(methylamino)phenol Hydrochloride in Solution
Disclaimer: Specific stability and degradation data for 3-Methyl-4-(methylamino)phenol hydrochloride are not extensively available in the public domain. This guide is therefore based on the fundamental chemical principles governing structurally similar compounds, namely substituted phenols and secondary aromatic amines. The information provided is intended to serve as an expert guide for researchers, who should perform specific stability studies tailored to their unique experimental conditions and formulations.
Overview of Chemical Stability
This compound possesses two primary functional groups that dictate its stability profile in solution: a phenolic hydroxyl group and a secondary methylamino group on an aromatic ring. This structure is highly susceptible to oxidative degradation, a process that can be catalyzed by factors such as pH, light, temperature, and the presence of trace metal ions.[1][2][3] The hydrochloride salt form generally offers improved stability in the solid state compared to the free base, but in solution, the inherent reactivity of the aminophenol structure becomes the dominant factor.
The primary degradation pathway for aminophenols is oxidation.[1][4] The phenolic group is readily oxidized, especially under neutral to alkaline conditions, to form quinone-like structures. The presence of the electron-donating methylamino group further activates the aromatic ring, making it more prone to oxidation than phenol itself. This oxidative process often results in the formation of highly colored dimeric or polymeric products, which is a common visual indicator of degradation.[1][5]
Part 1: Core Stability Concerns and Mitigation Strategies
The stability of your this compound solution is a multifactorial issue. Understanding the key stressors is the first step toward effective mitigation.
| Factor | Mechanism of Degradation | Mitigation Strategies |
| Oxygen | Direct oxidation of the phenol and/or amine moiety, leading to quinone-imine formation and subsequent polymerization.[3][5] | Prepare solutions using deoxygenated solvents (e.g., sparge with nitrogen or argon). Work under an inert atmosphere. Use tightly sealed containers with minimal headspace. |
| Light (Photodegradation) | UV or visible light provides the energy to initiate and accelerate oxidative reactions, leading to the formation of colored degradation products.[1][2][3] | Store solutions in amber glass vials or protect clear containers with aluminum foil.[1] Minimize exposure to ambient light during experiments. |
| pH | In alkaline conditions (high pH), the phenolic proton is removed to form a phenoxide ion. This phenoxide is significantly more electron-rich and thus more susceptible to oxidation than the protonated phenol.[2][3] | Maintain a slightly acidic pH for stock solutions. The hydrochloride salt naturally creates an acidic environment. Buffer solutions to an optimal pH if the experimental conditions permit. |
| Temperature | Increased temperature accelerates the rate of all chemical reactions, including hydrolysis and oxidation.[2][3][6] | Store stock solutions at recommended low temperatures (e.g., 2-8°C). Avoid unnecessary heat exposure during sample preparation. |
| Metal Ions | Trace metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts for oxidative degradation pathways. | Use high-purity solvents and reagents. If feasible, add a chelating agent like EDTA to the solution to sequester catalytic metal ions. |
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of this compound solutions.
**dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 4. Metol - Wikipedia [en.wikipedia.org]
- 5. labdepotinc.com [labdepotinc.com]
- 6. qbdgroup.com [qbdgroup.com]
Technical Support Center: Synthesis of 3-Methyl-4-(methylamino)phenol Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-4-(methylamino)phenol hydrochloride. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this multi-step synthesis, ensuring high purity and yield of the final product.
I. Synthetic Pathway Overview
The synthesis of this compound is typically a three-step process commencing with m-cresol. The process involves:
-
Nitrosation of m-Cresol: Electrophilic aromatic substitution to introduce a nitroso group at the para-position to the hydroxyl group.
-
Reduction of 4-Nitroso-3-methylphenol: Conversion of the nitroso group to a primary amine.
-
N-Methylation of 4-Amino-3-methylphenol: Introduction of a methyl group to the amino functionality, followed by salt formation.
Each of these stages presents unique challenges and the potential for byproduct formation, which can impact the purity and yield of the final active pharmaceutical ingredient (API).
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Impurities can arise from each stage of the synthesis. The most common include:
-
Isomeric Impurities: Arising from the initial nitrosation of m-cresol, such as 3-methyl-2-nitrophenol and 3-methyl-6-nitrophenol, which can be carried through the subsequent reduction and methylation steps.
-
Unreacted Intermediates: Residual 4-amino-3-methylphenol from an incomplete methylation reaction.
-
Over-methylation Byproduct: 3-Methyl-4-(dimethylamino)phenol, which is a common byproduct in N-methylation reactions.
-
O-Methylation Byproduct: 3-methoxy-4-(methylamino)phenol, resulting from the methylation of the phenolic hydroxyl group.
-
Starting Material Carryover: Traces of m-cresol if the initial nitrosation is incomplete.
-
Degradation Products: Aminophenols are susceptible to oxidation, leading to colored impurities.
Q2: My final product has a dark color. What is the likely cause and how can I prevent it?
A2: A dark-colored product is typically due to the presence of oxidized aminophenol species. Aminophenols are sensitive to air and light, and their oxidation is often catalyzed by trace metal impurities. To mitigate this:
-
Inert Atmosphere: Conduct the reaction, particularly the methylation and final work-up steps, under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: Activated carbon treatment of the crude product solution can be effective in removing colored impurities before final crystallization.
-
Storage: Store the final product and key intermediates protected from light and air.
Q3: I am observing a significant amount of the N,N-dimethylated byproduct. How can I improve the selectivity for mono-N-methylation?
A3: The formation of 3-Methyl-4-(dimethylamino)phenol is a common issue. To favor mono-methylation:
-
Choice of Methylating Agent: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is known to be self-limiting and generally stops at the tertiary amine stage, making it a good choice to avoid over-methylation[1][2]. If using a more reactive agent like dimethyl sulfate, precise control of stoichiometry is crucial.
-
Stoichiometry: Carefully control the molar ratio of the methylating agent to 4-amino-3-methylphenol. Use a slight excess (e.g., 1.05-1.2 equivalents) of the methylating agent for mono-methylation.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second methylation step.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction once the starting material is consumed to prevent further methylation of the desired product.
Q4: Is O-methylation of the phenolic group a significant concern?
A4: O-methylation is a potential side reaction, especially when using powerful methylating agents like dimethyl sulfate under strongly basic conditions. The phenoxide ion is a competing nucleophile to the amino group. To minimize O-methylation:
-
pH Control: Maintaining a moderately basic to neutral pH during methylation can favor N-alkylation over O-alkylation. The amine is generally more nucleophilic than the phenol at near-neutral pH.
-
Protecting Groups: While more synthetically demanding, protection of the phenolic hydroxyl group before N-methylation and subsequent deprotection is an effective strategy to ensure complete selectivity.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield in Nitrosation Step | 1. Incomplete reaction. 2. Formation of isomeric byproducts. 3. Oxidation of m-cresol. | 1. Ensure adequate reaction time and temperature control. The reaction is typically carried out at low temperatures (0-5 °C) to control exothermicity and side reactions. 2. Optimize addition rate of nitrous acid. Slow, controlled addition is critical to prevent localized high concentrations of the nitrating agent, which can lead to di-nitrosation or oxidation. 3. Purify the 4-nitroso-3-methylphenol intermediate. This will prevent carrying isomeric impurities into the subsequent steps. |
| Presence of Multiple Isomers in Final Product | Inefficient separation of isomers at the nitroso or amino intermediate stage. | Improve purification of intermediates. Recrystallization or column chromatography of 4-nitroso-3-methylphenol or 4-amino-3-methylphenol can effectively remove unwanted isomers before the final methylation step. |
| Incomplete N-Methylation Reaction | 1. Insufficient methylating agent. 2. Low reaction temperature or insufficient reaction time. 3. Deactivation of the methylating agent. | 1. Check stoichiometry. Ensure at least one equivalent of the methylating agent is used. 2. Optimize reaction conditions. Gradually increase the temperature and/or reaction time while monitoring the reaction progress by TLC or HPLC. 3. Ensure anhydrous conditions if required. Some methylating agents are sensitive to moisture. |
| Difficulty in Isolating the Hydrochloride Salt | 1. Incorrect pH during salt formation. 2. Presence of impurities inhibiting crystallization. | 1. Adjust pH carefully. Dissolve the crude free base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent until the pH is acidic (typically pH 2-3). 2. Purify the free base before salt formation. Column chromatography of the crude 3-Methyl-4-(methylamino)phenol can remove impurities that may interfere with crystallization. |
IV. Experimental Protocols & Methodologies
Protocol 1: Synthesis of 4-Nitroso-3-methylphenol
This procedure is based on the general principles of nitrosation of phenols[3].
-
Dissolve m-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) at 0-5 °C.
-
To this solution, add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.
-
Slowly add hydrochloric acid (2.5 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-nitroso-3-methylphenol.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
This protocol is adapted from the well-established Eschweiler-Clarke reaction conditions[1][2].
-
To a stirred solution of 4-amino-3-methylphenol (1 equivalent) in formic acid (3-5 equivalents), add formaldehyde (37% aqueous solution, 2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and basify with an aqueous solution of sodium hydroxide to pH 9-10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Methyl-4-(methylamino)phenol free base.
Protocol 3: HPLC Method for Purity Analysis
This is a representative HPLC method for the analysis of 3-Methyl-4-(methylamino)phenol and its potential impurities. Method optimization may be required based on the specific impurity profile.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 280 nm |
| Injection Volume | 10 µL |
V. Visualization of Synthetic and Byproduct Pathways
Overall Synthetic Pathway
Caption: Synthetic route to this compound.
Byproduct Formation during N-Methylation
Caption: Potential byproducts during the N-methylation step.
VI. References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
-
Nag, A., Mahato, S. K., Sahu, G., & Talukdar, B. (2014). A simple and efficient synthesis of N-methyl-p-aminophenol (metol) using phase transfer catalyst. Research on Chemical Intermediates, 40(5), 1951-1956. [Link]
-
Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832. [Link]
-
International Council for Harmonisation. (2006). Guidance for Industry, Q3A Impurities in New Drug Substances. [Link]
-
Phenomenex. (n.d.). HPLC Method Development. [Link]
-
Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
Chinese Patent CN103508908A. (2014). Preparation method for 4-amino-3-methylphenol.
-
U.S. Patent US20030073848A1. (2003). Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
Sources
Technical Support Center: Optimizing the Synthesis of 3-Methyl-4-(methylamino)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 3-Methyl-4-(methylamino)phenol hydrochloride. It is structured as a series of questions and answers to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
A1: A robust and widely applicable two-stage synthesis is recommended. The first stage involves the preparation of the precursor, 4-amino-3-methylphenol, from m-cresol. The second stage is the selective N-methylation of this intermediate, followed by conversion to its hydrochloride salt. This approach offers good overall yields and control over the final product's purity.
Q2: What are the primary challenges in the N-methylation of 4-amino-3-methylphenol?
A2: The main challenges are:
-
Selectivity (N- vs. O-methylation): The presence of a phenolic hydroxyl group introduces the risk of O-methylation, leading to the formation of a methoxy-substituted byproduct.
-
Over-methylation: The primary amine can be methylated twice, resulting in the formation of the N,N-dimethylated analog.
-
Purification: Separating the desired mono-methylated product from the starting material, over-methylated byproduct, and any O-methylated impurities can be challenging due to their similar polarities.
Q3: Which N-methylation method is recommended for this synthesis?
A3: The Eschweiler-Clarke reaction is a highly effective method for the selective N-methylation of primary amines.[1][2] It utilizes formic acid and formaldehyde as the methylating agents and is known to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1] This one-pot procedure is generally high-yielding and avoids the use of more hazardous alkylating agents like dimethyl sulfate.
Q4: How can I confirm the identity and purity of the final product?
A4: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities by their mass spectra and retention times.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final compound and assessing its purity.[5][6]
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield of 4-amino-3-methylphenol in the first stage.
-
Potential Cause: Incomplete nitrosation of m-cresol or inefficient reduction of the nitroso intermediate.
-
Troubleshooting Strategies:
-
Nitrosation: Ensure the reaction temperature is maintained between 3-10°C.[7] Use a slight excess of sodium nitrite and add the hydrochloric acid slowly to control the reaction rate.
-
Reduction: The catalytic hydrogenation should be carried out under positive hydrogen pressure with an appropriate catalyst like palladium on carbon.[7] Ensure the catalyst is active and the reaction is allowed to proceed to completion (monitor by TLC or GC-MS).
-
Problem 2: Presence of O-methylated byproduct.
-
Potential Cause: The phenolic hydroxyl group has reacted with the methylating agent. This is more likely with harsh methylating agents like dimethyl sulfate.
-
Troubleshooting Strategies:
-
Choice of Reagents: The Eschweiler-Clarke reaction is generally selective for N-methylation over O-methylation of aminophenols under controlled conditions.[1][2]
-
Reaction Conditions: Avoid excessively high temperatures during the methylation step. The typical temperature for an Eschweiler-Clarke reaction is around 80-100°C.[2][8]
-
Problem 3: Significant amount of N,N-dimethylated byproduct.
-
Potential Cause: Over-methylation of the primary amine.
-
Troubleshooting Strategies:
-
Stoichiometry: While the Eschweiler-Clarke reaction tends to favor exhaustive methylation to the tertiary amine, careful control of the stoichiometry of formaldehyde and formic acid can influence the product distribution. However, for a primary amine, obtaining the tertiary amine is the expected outcome. To obtain the secondary amine, alternative methods for mono-N-methylation might be necessary.[9]
-
Reaction Time and Temperature: Monitor the reaction progress closely using TLC or GC-MS. Shorter reaction times and lower temperatures may favor the formation of the mono-methylated product, but this can also lead to incomplete conversion of the starting material.
-
Problem 4: Difficulty in isolating the hydrochloride salt.
-
Potential Cause: Improper solvent selection for precipitation or crystallization, or the presence of impurities hindering crystallization.
-
Troubleshooting Strategies:
-
Solvent Selection: Use a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol or a mixture of ethanol and diethyl ether.[10][11][12]
-
Purification of the Free Base: Ensure the free base is pure before attempting salt formation. Column chromatography may be necessary to remove impurities.
-
Seeding: If crystallization is slow, adding a seed crystal of the pure hydrochloride salt can induce crystallization.
-
Experimental Protocols
Stage 1: Synthesis of 4-amino-3-methylphenol
This protocol is based on established patent literature.[7]
-
Nitrosation:
-
In a reaction vessel, dissolve m-cresol in an aqueous solution of sodium hydroxide.
-
Cool the mixture to 3-10°C in an ice bath.
-
Slowly add a solution of sodium nitrite, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 10°C.
-
Stir the reaction mixture for 2-3 hours.
-
The resulting 4-nitroso-3-methylphenol can be filtered and washed with cold water.
-
-
Reduction:
-
Suspend the 4-nitroso-3-methylphenol in a suitable solvent such as methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (typically 2-4 bar) and stir vigorously at room temperature until the reaction is complete (cessation of hydrogen uptake).
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylphenol.
-
The crude product can be purified by recrystallization from a suitable solvent like a mixture of ethanol and water.
-
Stage 2: Synthesis of 3-Methyl-4-(methylamino)phenol (Eschweiler-Clarke Reaction)
This is a general procedure that should be optimized for the specific substrate.[8][13]
-
To a round-bottom flask, add 4-amino-3-methylphenol (1 equivalent).
-
Add formic acid (at least 3 equivalents) and an aqueous solution of formaldehyde (37%, at least 2.2 equivalents).
-
Heat the reaction mixture to 80-100°C under reflux for 4-8 hours. The reaction progress should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully basify with a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~9-10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude 3-Methyl-4-(methylamino)phenol as an oil or solid.
Stage 3: Formation of this compound
-
Dissolve the crude 3-Methyl-4-(methylamino)phenol in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Precursor | Incomplete nitrosation or reduction | Control temperature during nitrosation; ensure active catalyst and complete hydrogenation. |
| O-Methylation | Reaction with phenolic hydroxyl group | Use selective N-methylation method like Eschweiler-Clarke; avoid high temperatures. |
| Over-methylation | Formation of N,N-dimethyl product | Carefully control stoichiometry and reaction time; monitor reaction progress. |
| Purification Issues | Co-eluting impurities; poor crystallization | Purify free base by column chromatography before salt formation; optimize crystallization solvent. |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the synthesis.
References
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ResearchGate. (2018). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]
-
ACS Publications. (2021). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-((Methylamino)methyl)phenol. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
PubMed Central. (2020). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]
-
Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenol, 4-(methylamino)-. Retrieved from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]
-
ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups?. Retrieved from [Link]
-
PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]
-
EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
- Google Patents. (n.d.). CN103044205A - Preparation method of 3-methyl-4-isopropylphenol.
- Google Patents. (n.d.). CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
-
Reddit. (2025). N-alkylation of aminophenols. Retrieved from [Link]
Sources
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- 5. 3-Ethylamino-4-methylphenol(120-37-6) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Amino-3-methylphenol (2835-99-6) 1H NMR [m.chemicalbook.com]
- 7. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 3-Methyl-4-(methylamino)phenol Hydrochloride
Welcome to the technical support center for the purification of 3-Methyl-4-(methylamino)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this important chemical intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling and purifying substituted aminophenols.
Q1: My crude this compound is highly colored (e.g., pink, brown, or black). What causes this and how can I fix it?
A: Discoloration is the most common issue with aminophenol derivatives and is almost always caused by oxidation.[1][2] The aminophenol structure is highly susceptible to oxidation by atmospheric oxygen, which forms highly colored quinone-imine type impurities.[3][4] This process can be accelerated by light and the presence of trace metal ions.
Core Strategy for Resolution:
-
Chemical Reduction & Sequestration: The primary solution is to perform purification steps in the presence of a mild reducing agent or antioxidant. Adding a small amount of sodium bisulfite (NaHSO₃) or sodium hydrosulfite (Na₂S₂O₄) to your recrystallization solvent can reverse minor oxidation and protect the compound.[5][6]
-
Adsorption: For significant color, treatment with activated carbon (charcoal) is highly effective.[1][4][5] The activated carbon adsorbs the large, planar colored impurity molecules.
-
Inert Atmosphere: All purification steps, especially those involving heat, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.[1][2][7]
Q2: What is the best general approach to purify this compound?
A: There is no single "best" method; the optimal approach depends on the nature and quantity of the impurities. However, a logical workflow can be followed. Recrystallization is the most common and effective method for removing small amounts of impurities from a solid that is already relatively pure. For more complex mixtures, a multi-step approach may be necessary.
See the workflow diagram below for a general decision-making process.
Purification Strategy Decision Tree
Caption: A decision tree for selecting an appropriate purification strategy.
Q3: How do I choose the right recrystallization solvent?
A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For a hydrochloride salt like this, polar protic solvents are the best starting point.
Causality: The ionic nature of the hydrochloride salt requires a polar solvent to effectively solvate the ions and dissolve the crystal lattice. Alcohols are excellent candidates because their polarity can be tuned by chain length, and they have a good temperature-dependent solubility profile for many organic salts.
| Solvent System | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | Often a good starting point. Good solubility when hot, lower when cold. |
| Methanol | 65 | May be too strong a solvent (high solubility even when cold), leading to poor recovery. |
| Isopropanol (IPA) | 82 | Less polar than ethanol; may provide a better recovery profile if the compound is too soluble in ethanol. |
| Ethanol/Water | 78-100 | Highly effective. Use hot ethanol to dissolve, then add hot water dropwise until turbidity appears. Re-heat to clarify and cool slowly.[9] |
| IPA/Water | 82-100 | Similar to ethanol/water, offers another option for tuning solubility. |
Pro-Tip: Perform small-scale solvent screening in test tubes before committing to a large-scale recrystallization.[10]
Q4: Can I use acid-base extraction, even though the compound is already a salt and has both acidic and basic sites?
A: Yes, but with careful pH control. Acid-base extraction separates compounds based on their ability to move between an organic and an aqueous phase as their charge state is altered.[11][12][13] Your compound has two key functional groups: a weakly acidic phenol (pKa ~10) and a basic secondary amine (as a hydrochloride salt).
Mechanism & Application:
-
To Remove Neutral Impurities: Dissolve the crude hydrochloride salt in water. Add an immiscible organic solvent (e.g., ethyl acetate). Any neutral organic impurities will partition into the organic layer, while your polar salt remains in the aqueous phase.
-
To Remove Basic Impurities: Dissolve the crude material in an organic solvent and water. Add a strong base (e.g., NaOH) to raise the pH to >11. This will deprotonate the phenol, forming a phenoxide, and deprotonate the amine hydrochloride to the free base. The resulting species is likely water-soluble. Less basic amine impurities might remain in the organic phase.
-
To Remove Acidic Impurities: If you convert your compound to the free base (dissolved in an organic solvent), you can wash with a weak base like sodium bicarbonate (NaHCO₃) solution.[14][15] This will extract stronger acidic impurities (like carboxylic acids) into the aqueous layer, while leaving your weakly acidic phenol and the amine free base in the organic layer.
Q5: How do I confirm the purity of my final product?
A: A combination of analytical techniques is required to establish purity definitively.
| Technique | Purpose | What to Look For in a Pure Sample |
| HPLC | Quantitative purity assessment and detection of trace impurities. | A single major peak with >99% peak area. Absence of impurity peaks seen in the crude material.[16][17][18] |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Clean spectrum with correct chemical shifts, integration values, and coupling patterns. Absence of solvent residue or impurity signals. |
| Melting Point | Assess purity and identity. | A sharp melting point range (e.g., within 1-2 °C) that matches the literature value. Impurities typically depress and broaden the melting range.[19] |
| LC-MS | Confirm molecular weight. | A strong signal corresponding to the expected mass of the free base [M+H]⁺. |
Section 2: Troubleshooting Guides & Detailed Protocols
This section provides step-by-step solutions for specific experimental problems.
Troubleshooting Scenario 1: Persistent Color Contamination or Product Degradation
Problem: The product remains pink or brown even after a first-pass recrystallization, or the solution darkens significantly upon heating.
Underlying Cause: This indicates aggressive oxidation is occurring, and simple recrystallization is insufficient. The heat from the process is likely accelerating the degradation.
Protocol 1: High-Purity Recrystallization with Decolorization
This protocol integrates preventative measures to ensure the highest purity.
-
Setup: Assemble a reflux apparatus. Purge the entire system with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the process.
-
Dissolution: To your flask containing the crude this compound, add a suitable recrystallization solvent (e.g., 95% Ethanol). For every 100 mL of solvent, add ~50-100 mg of sodium bisulfite (NaHSO₃) to act as an antioxidant.[6][7]
-
Heating: Begin heating the mixture to a gentle reflux with stirring until the solid is fully dissolved.
-
Charcoal Treatment: If the solution is colored, remove the flask from the heat source and allow it to cool slightly (to stop vigorous boiling). Cautiously add activated carbon (approx. 1-2% w/w of your compound).
-
Hot Filtration: Re-heat the mixture to reflux for 5-10 minutes. Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper or a pad of Celite to remove the charcoal. Collect the hot, colorless filtrate in a clean, pre-warmed, and inerted flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent. Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C).
Troubleshooting Scenario 2: Product Fails to Crystallize ("Oiling Out")
Problem: Upon cooling the recrystallization solution, the compound separates as a liquid/oily layer instead of forming solid crystals.
Underlying Cause: "Oiling out" occurs when the solute's solubility limit is exceeded while the solution temperature is still above the melting point of the solute (or a solute-solvent eutectic). It can also be caused by impurities that depress the melting point or by cooling the solution too rapidly.
Troubleshooting Workflow for "Oiling Out"
Caption: A workflow for resolving product oiling during recrystallization.
Corrective Actions:
-
Re-heat: Re-heat the solution until the oil redissolves completely.
-
Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Induce Crystallization: Once the solution has cooled slightly, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. The oil may then crystallize from this nucleation point.
Section 3: References
-
Baron, M., & Fung, K. K. (1973). Purification of p-aminophenol. U.S. Patent No. US3717680A.
-
Leston, G. (1972). Purification of p-aminophenol. U.S. Patent No. US3703598A.
-
Benner, R. G. (1989). Process for purifying crude 4-aminophenol. U.S. Patent No. US4870209A.
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. [Link]
-
Badische Anilin- & Soda-Fabrik AG. (1981). Purification of N-acetyl aminophenols. European Patent No. EP0320484A2.
-
Wikipedia. Acid–base extraction. [Link]
-
Reddit r/chemistry. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
Chemistry Stack Exchange. (2018). Fast way to isolate 4-nitrophenol from 4-aminophenol. [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
-
Coconote. (2025). Acid-Base Extraction Techniques. [Link]
-
Monsanto Company. (1973). Process for purification of n-acetyl-p-aminophenol. U.S. Patent No. US3781354A.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Li, Y., et al. (2022). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. ACS Omega. [Link]
-
ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol?. [Link]
-
Chemistry Steps. How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
-
Chromatography Forum. (2012). handling 4-aminophenol. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2018). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. [Link]
-
Monsanto Company. (1993). Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol. WIPO Patent No. WO/1993/020039. [Link]
-
Monsanto Company. (1981). Process for the purification of p-aminophenol. European Patent No. EP0041837A1.
-
PubChem. Process for the purification of p-aminophenol - Patent US-4440954-A. [Link]
-
Snycerski, A., et al. (2002). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. [Link]
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- 20. Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Oxidation of 3-Methyl-4-(methylamino)phenol Hydrochloride During Storage
Welcome to the technical support guide for 3-Methyl-4-(methylamino)phenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this compound and seek to maintain its stability and purity. Due to its chemical structure, featuring both a phenolic hydroxyl and a secondary amino group, this molecule is highly susceptible to oxidation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to prevent degradation during storage and handling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: Why is my solid this compound turning a pink, brown, or purple color?
A: This discoloration is the classic visual indicator of oxidation.[1] The phenol and secondary amine functional groups in the molecule are susceptible to reacting with atmospheric oxygen. This process is often accelerated by exposure to light, heat, and moisture, leading to the formation of colored quinone-imine type species and other polymeric byproducts.
Q2: What are the primary factors that accelerate the degradation of this compound?
A: The four main environmental factors that promote oxidation are:
-
Oxygen: The primary reactant in the degradation pathway.
-
Light: Particularly UV radiation, which can provide the energy to initiate radical chain reactions.[2][3]
-
Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.[4][5]
-
Moisture: The presence of water can facilitate certain oxidative pathways and may introduce dissolved oxygen.[4]
Q3: Is the hydrochloride salt form more stable than the free base?
A: Yes, significantly. The hydrochloride salt is more resistant to oxidation than the free base form.[1] Protonation of the methylamino group decreases its electron-donating character, which in turn makes the aromatic ring less susceptible to electrophilic attack by oxygen. For this reason, where possible, using the salt form is highly recommended for improved stability.
Q4: If my material is only slightly discolored, can I still use it in my experiments?
A: For non-critical applications, slightly discolored material might be usable, but it is strongly discouraged for any quantitative, sensitive, or cGMP-regulated work. Discoloration indicates the presence of impurities which can interfere with your results, act as catalysts for further degradation, or exhibit unexpected biological activity. We recommend performing an analytical purity check (e.g., via HPLC) before use or discarding the compromised batch.
Section 2: Understanding the Degradation Pathway
The oxidation of aminophenols is a complex process. For 3-Methyl-4-(methylamino)phenol, the reaction is initiated by the loss of a hydrogen atom from either the phenolic hydroxyl or the amino group, forming a radical intermediate. This radical is resonance-stabilized and readily reacts with molecular oxygen, leading to the formation of a quinone-imine structure, which is highly colored. These initial products can then polymerize, resulting in the dark, insoluble materials often seen in badly degraded samples.
Caption: Simplified oxidation pathway of 3-Methyl-4-(methylamino)phenol.
Section 3: Troubleshooting Guide: Diagnosing and Resolving Oxidation
This guide uses a question-and-answer format to address specific problems you may encounter.
Problem: My solid powder has developed colored specks or has become discolored since I last opened the bottle.
-
Probable Cause: The primary cause is repeated exposure of the bulk material to atmospheric oxygen and humidity each time the container is opened. The headspace in the bottle contains air that allows for slow degradation over time.
-
Troubleshooting Steps & Solutions:
-
Assess the Damage: If discoloration is limited to the surface, the underlying powder may still be of high purity. However, if the color is uniform, the entire batch is likely compromised.
-
Immediate Preventative Action: For the remaining pure material, you must prevent further exposure. The best practice is to aliquot the powder into smaller, single-use quantities under an inert atmosphere.
-
Workflow: Aliquoting Under Inert Gas:
-
Transfer the main container and several smaller, pre-labeled amber glass vials into a glove box or glove bag filled with dry nitrogen or argon.[2]
-
Inside the inert environment, carefully dispense the required single-use quantities into the vials.
-
Securely cap each vial with a PTFE-lined cap.
-
For an extra layer of protection, wrap the cap-vial interface with Parafilm®.
-
Store these aliquots in a cool, dark, and dry place (e.g., a desiccator at 2-8°C).[4][6]
-
-
Problem: My solutions of the compound turn color very quickly (minutes to hours) after preparation.
-
Probable Cause: This rapid degradation is typically caused by dissolved oxygen in the solvent. The choice of solvent and its pH can also play a significant role in the stability of the dissolved compound.
-
Troubleshooting Steps & Solutions:
-
Solvent Deoxygenation is Critical: Standard solvents are saturated with air. You must remove the dissolved oxygen prior to use.
-
Protocol: Solvent Sparging: Bubble a gentle stream of inert gas (argon or nitrogen) through the solvent for at least 15-30 minutes immediately before use. This is the most common and effective method for most applications.
-
-
Consider Antioxidants: For applications where an additive is permissible, incorporating an antioxidant can dramatically increase solution stability.[7]
-
Sodium Sulfite: A classic and effective preservative for aminophenol solutions, often used at low concentrations.
-
Hindered Phenols (e.g., BHT): These are excellent radical scavengers but ensure they do not interfere with your downstream assays.[8]
-
-
Prepare Fresh Daily: As a rule, solutions of this compound should be prepared fresh for each experiment. Do not store stock solutions for extended periods unless their stability under those specific conditions has been rigorously validated.
-
Use Headspace Vials: When preparing solutions, use vials that can be sealed with a septum cap. After adding the deoxygenated solvent to the solid, flush the headspace of the vial with inert gas before sealing.[9]
-
Section 4: Best Practices for Long-Term Storage (The Prophylactic Protocol)
Adhering to a strict storage protocol from the moment a new container is received is the most effective way to prevent oxidation.
Caption: Decision workflow for proper storage of 3-Methyl-4-(methylamino)phenol HCl.
Section 5: Data Summaries for Storage & Handling
For quick reference, the key parameters and choices are summarized below.
Table 1: Comparison of Protective Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Inert Gas Blanket | Displaces atmospheric oxygen to prevent reaction.[10] | Highly effective; introduces no chemical impurities. | Requires specialized equipment (glove box, Schlenk line).[2] | Long-term storage of solid; preparation of high-purity solutions. |
| Refrigeration (2-8°C) | Slows the kinetic rate of the oxidation reaction.[4] | Simple; effective at reducing degradation rate. | Risk of condensation if cold containers are opened in humid air.[4] | All storage conditions, both bulk and aliquots. |
| Use of Antioxidants | A sacrificial chemical scavenges radicals or oxygen.[8][11] | Greatly extends the life of solutions. | The antioxidant is an additive that could interfere with experiments. | Extending the working life of prepared solutions. |
| Protection from Light | Prevents photochemical initiation of oxidation.[3] | Easy to implement (amber vials, storage in drawers/cabinets). | Does not protect against oxidation from other sources. | All storage conditions; mandatory for solutions. |
Table 2: Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with oxygen, the primary oxidant. |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of chemical degradation. |
| Light Exposure | In the Dark (Amber Vials) | Prevents light-catalyzed oxidation.[2] |
| Container | Tightly Sealed Glass Vials (PTFE-lined cap) | Provides a chemically inert and impermeable barrier.[6][12] |
| Form | Solid (Aliquot as needed) | The solid state is inherently more stable than solutions. |
Section 6: Analytical Verification of Stability
Visual inspection is only a qualitative indicator of degradation. For quantitative and sensitive applications, the purity of this compound should be verified analytically.
Protocol 6.1: General HPLC-UV Method for Purity Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact parent compound from its potential degradation products.[13]
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol).
-
Stationary Phase (Column): A C18 reverse-phase column is typically suitable for this type of polar aromatic compound.
-
Detector: UV detector set to a wavelength where the parent compound has strong absorbance (e.g., ~230 nm and ~290 nm).
-
Procedure:
-
Prepare a standard of known concentration using high-purity, undegraded material.
-
Prepare a sample of the lot at the same concentration.
-
Analyze both by HPLC. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
The appearance of new peaks, particularly earlier eluting (more polar) peaks, is indicative of oxidative degradation.
-
To ensure a method is truly "stability-indicating," forced degradation studies should be performed, where the compound is intentionally exposed to acid, base, peroxide, heat, and light to generate degradation products and prove the method can resolve them from the parent peak.[13]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Generon. (2024). Safety Data Sheet: 100790 - 4-Aminophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from [Link]
-
National Institutes of Health. (2019). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Retrieved from [Link]
-
ResearchGate. (2007). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF. Retrieved from [Link]
- Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
-
YouTube. (2021). How do phenols work with a amine antioxidant additives? Retrieved from [Link]
-
ResearchGate. (2022). Impact of temperature on the oxidation of 2-Aminophenol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 8. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Yield in 3-Methyl-4-(methylamino)phenol Hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Methyl-4-(methylamino)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. As your virtual application scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory settings. This document is structured as a series of troubleshooting questions and in-depth answers, reflecting the common challenges encountered in the field.
Troubleshooting Guide: A Question-and-Answer Approach
Low yield in a multi-step synthesis can be attributed to a range of factors, from incomplete reactions to product degradation. The synthesis of 3-Methyl-4-(methylamino)phenol, typically achieved via reductive amination of 4-Amino-3-methylphenol, is particularly sensitive to reaction conditions due to the presence of two reactive functional groups.
Q1: My overall yield is disappointingly low. What are the most common culprits I should investigate first?
A low overall yield is typically a symptom of one or more underlying issues. Before optimizing individual parameters, it's crucial to diagnose the primary source of product loss. The most common causes are:
-
Incomplete Reaction: The conversion of the starting material, 4-Amino-3-methylphenol, to the desired product may be stalling. This can be due to suboptimal reaction conditions or reagent deactivation.
-
Side Product Formation: The reactants may be consumed in competing reaction pathways, primarily over-methylation to a tertiary amine or oxidation of the phenol ring.
-
Product Degradation: Aminophenols are susceptible to oxidation, which can occur during the reaction or the subsequent workup, often indicated by a darkening of the reaction mixture.[1]
-
Suboptimal Workup and Purification: Significant product loss often occurs during extraction and crystallization, especially if the pH is not carefully controlled or an inappropriate solvent system is used for recrystallization.
The following diagram outlines a logical workflow for troubleshooting these issues.
Caption: Troubleshooting workflow for low yield synthesis.
Q2: My reaction mixture turns dark brown or black upon adding reagents. What's happening and can the product be salvaged?
This is a classic sign of oxidation. Aminophenols, particularly in solution, are highly susceptible to aerial oxidation, which forms highly colored quinone and polymeric byproducts. The rate of oxidation is often accelerated by:
-
High pH (basic conditions)
-
Presence of trace metal ions [1]
-
Elevated temperatures
Causality: The phenolic hydroxyl group makes the aromatic ring electron-rich and thus easily oxidized. The presence of the amino group further activates the ring.
Troubleshooting Steps:
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere. Before adding reagents, thoroughly degas your solvent and purge the reaction vessel with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid can help suppress oxidation.
-
Temperature Control: Avoid unnecessarily high temperatures. If the reaction is exothermic, use an ice bath to maintain the desired temperature during reagent addition.
Salvaging the Product: If the color change is significant, a large portion of your starting material may have decomposed. However, it is often possible to recover some product. The colored impurities are typically polar and may be partially removed by treatment with activated charcoal during the workup. A thorough purification by column chromatography or careful recrystallization will be necessary.
Q3: I suspect the formation of side products. What are the likely structures and how can I minimize them?
In the reductive amination of 4-Amino-3-methylphenol with formaldehyde, two primary side reactions compete with the desired N-monomethylation.
-
N,N-Dimethylation (Over-methylation): The desired secondary amine product is itself a nucleophile and can react with another equivalent of formaldehyde and the reducing agent to form the tertiary amine, 3-Methyl-4-(dimethylamino)phenol.
-
Oxidation: As discussed previously, oxidation of the electron-rich phenol ring is a major competing pathway.
Caption: Desired reaction pathway and major side reactions.
Strategies for Minimizing Side Products:
-
Control Stoichiometry: To minimize over-methylation, use a slight deficit or exactly one equivalent of formaldehyde relative to the starting amine. Adding the formaldehyde solution slowly via a syringe pump can help maintain a low concentration, favoring the mono-alkylation reaction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often milder and more selective for reductive aminations than sodium borohydride (NaBH₄).[2] It can be used in acidic conditions which can protonate the secondary amine product, reducing its nucleophilicity and thus disfavoring the second methylation.
-
Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can often increase the selectivity of the reaction, as the activation energy for the second methylation may be higher than the first.
The following table summarizes the impact of key parameters on the synthesis.
| Parameter | Effect on Yield | Effect on Purity | Recommendations & Rationale |
| Stoichiometry of HCHO | High excess can drive reaction to completion but drastically reduces purity. | Excess leads to over-methylation. | Use 1.0-1.1 equivalents of formaldehyde. Slow addition is recommended to favor mono-methylation. |
| Reducing Agent | Stronger, less selective agents may reduce intermediates too quickly or cause side reactions. | NaBH(OAc)₃ is often more selective than NaBH₄.[2] | Consider using sodium triacetoxyborohydride for higher selectivity and milder reaction conditions. |
| Temperature | Higher temperatures increase reaction rate but can promote side reactions and degradation. | Lower temperatures favor selectivity and minimize oxidation. | Run the reaction at 0 °C initially, then allow it to slowly warm to room temperature. |
| pH | Affects the stability of the iminium intermediate and the activity of the reducing agent. | Basic pH increases the rate of oxidation. Acidic pH can protonate the amine, deactivating it. | Maintain a mildly acidic to neutral pH (5-7) for optimal iminium ion formation and stability.[3] |
| Atmosphere | Air (oxygen) will lead to significant oxidative degradation. | Oxidation leads to highly colored, difficult-to-remove impurities. | Always perform the reaction under an inert atmosphere (N₂ or Ar) using degassed solvents. |
Q4: I seem to be losing most of my product during the aqueous workup and crystallization. Can you provide a reliable protocol for isolation?
This is a very common issue when the product is an amine hydrochloride salt. These salts are often highly soluble in water and can have tricky solubilities in organic solvents, leading to poor recovery. The key is careful pH control and selection of an appropriate recrystallization solvent system.
Rationale for the Protocol: The goal is to separate the desired product from unreacted starting materials, side products, and inorganic salts. By converting the product to its free base form, it becomes soluble in an organic solvent, allowing for extraction away from water-soluble impurities. Subsequently, converting it back to the hydrochloride salt in a non-polar solvent system causes it to precipitate in a pure form.
Detailed Experimental Protocol: Workup and Purification
-
Quenching and Solvent Removal:
-
Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture in an ice bath.
-
Carefully quench any remaining reducing agent by the slow addition of acetone or 1 M HCl until gas evolution ceases.
-
Remove the bulk of the organic solvent (e.g., methanol) under reduced pressure using a rotary evaporator.
-
-
Aqueous Workup (Base Extraction):
-
To the remaining aqueous residue, add an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Cool the mixture in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH of the aqueous layer is ~10-11. This deprotonates the amine hydrochloride, converting it to the free base which is soluble in the organic layer.
-
Separate the layers in a separatory funnel. Extract the aqueous layer two more times with fresh organic solvent.
-
Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base, likely as an oil or waxy solid.
-
-
Salt Formation and Recrystallization:
-
Dissolve the crude free base in a minimum amount of a suitable solvent like isopropanol or ethyl acetate.
-
To this solution, slowly add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with vigorous stirring. The hydrochloride salt should precipitate. Monitor the pH with damp litmus paper to ensure it becomes acidic.
-
Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any non-polar impurities.
-
Dry the purified this compound under vacuum to a constant weight.
-
Frequently Asked Questions (FAQs)
-
Q: What is the ideal storage condition for the final product?
-
Q: My starting material, 4-Amino-3-methylphenol, is off-color. Can I still use it?
-
A: An off-color (e.g., pinkish or brownish) starting material indicates it has already begun to oxidize.[5] Using it will likely lead to a darker reaction mixture and lower yields of the desired product. It is highly recommended to purify the starting material before use, for example, by recrystallization from hot water with a small amount of sodium bisulfite, or by column chromatography.
-
-
Q: Are there any alternative synthetic routes I should consider if reductive amination continues to give poor yields?
-
A: While reductive amination is the most direct route, other methods exist. One alternative is N-acylation of 4-Amino-3-methylphenol followed by reduction of the resulting amide. For example, you could react the starting material with acetic anhydride to form the acetamide, which is then reduced using a strong reducing agent like lithium aluminum hydride (LAH). This multi-step route can sometimes offer better control and avoid over-alkylation, but involves more hazardous reagents.
-
References
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
McKenna, J. M., et al. (2020). Late-stage oxidative C(sp3)–H methylation. Nature Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]
-
Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3-Methyl-4-(methylamino)phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimal pH for reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Metol. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-methylamino-phenol. Retrieved from [Link]
- Google Patents. (n.d.). CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
-
SpectraBase. (n.d.). 4-Amino-3-methylphenol. Retrieved from [Link]
- Google Patents. (n.d.). US1973472A - Purification of methyl-para-amino phenol.
- Google Patents. (n.d.). EP0037695A1 - Methylamines purification process.
- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.
-
Scribd. (n.d.). Final Report on the Safety Assessment of 4-Amino-3-Methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-m-cresol. Retrieved from [Link]
-
ResearchGate. (2025). Polymers Based on 3-Amino-7-dimethylamino-2-methylphenazine Hydrochloride: Synthesis, Structure, and Properties. Retrieved from [Link]
Sources
Technical Support Center: Managing Impurities in 3-Methyl-4-(methylamino)phenol Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-Methyl-4-(methylamino)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity management for this compound. As a substituted aminophenol, this molecule presents unique challenges related to its synthesis, stability, and handling. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity and purity of your material.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses common questions regarding the origin, nature, and impact of impurities in this compound.
Q1: What are the most likely impurities I will encounter in my sample?
Impurities can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These are the most common and arise from the manufacturing process or degradation.[1]
-
Starting Materials: Unreacted precursors such as 3-methyl-4-aminophenol or residual methylating agents.
-
Intermediates: Incomplete reaction products from multi-step syntheses.
-
By-products: Isomeric impurities are a significant concern. For instance, methylation might occur at the phenol's hydroxyl group, or the methylamino group could be positioned at a different location on the aromatic ring (e.g., 4-methyl-3-(methylamino)phenol).[2][3]
-
Degradation Products: These are impurities that form during storage or handling. Due to the presence of both a phenol and a secondary amine group, the molecule is susceptible to oxidation.
-
-
Inorganic Impurities: These can include reagents, ligands, and catalysts used during synthesis.[1]
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, hexane) may be present in the final product.[4][5]
Q2: My sample of this compound is turning pink/brown. What is happening and how can I prevent it?
This is a classic sign of oxidative degradation. The phenol moiety is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[6] This process forms highly colored quinone-type compounds.
Causality: The phenolic hydroxyl group can be oxidized to a semiquinone radical, which can then dimerize or polymerize, or be further oxidized to a benzoquinone structure. These extended conjugated systems are strong chromophores, absorbing visible light and appearing colored.
Prevention and Mitigation:
-
Inert Atmosphere: Handle and store the solid material and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]
-
Light Protection: Store the compound in amber glass vials or wrap containers in aluminum foil to protect it from light-induced photodegradation.[6]
-
Temperature Control: Store the material at recommended low temperatures (e.g., 2-8°C) to slow the rate of degradation.[7][8]
-
Use of Antioxidants: For solution-based applications where stability is critical, consider the addition of a suitable antioxidant, but ensure it does not interfere with downstream experiments.
Q3: How do these impurities affect my research or drug development process?
Impurities can have significant consequences for quality, safety, and efficacy.[9]
-
Altered Biological Activity: Impurities may have their own pharmacological or toxicological profiles, leading to unexpected side effects or masking the true activity of the active pharmaceutical ingredient (API).
-
Reduced Efficacy: If a significant portion of the material consists of impurities, the effective concentration of the desired compound is lower, potentially leading to diminished therapeutic effects.
-
Safety Concerns: Some impurities, even at trace levels, can be toxic or mutagenic. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for qualifying and controlling such impurities.[9]
-
Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental results, a major issue in both research and manufacturing.
Q4: What are the regulatory thresholds for impurities I need to be aware of?
The ICH has established widely accepted guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[1][10][11] These guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Purpose |
| Reporting Threshold | 0.05% | Impurities at or above this level must be reported in regulatory filings.[1] |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | Impurities exceeding this level must be structurally characterized.[1] |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | Impurities above this level must be assessed for safety through toxicological studies.[10][12] |
This table summarizes general thresholds. Specific values can vary based on the maximum daily dose. Refer to the official ICH Q3A(R2) guideline for detailed information.[10]
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during the analysis and handling of this compound.
Problem: I see unexpected peaks in my HPLC chromatogram.
An unexpected peak indicates the presence of an impurity. The goal is to identify its source and determine if its level is acceptable.
Caption: Decision tree for identifying the source of an unknown peak.
Problem: My purification by recrystallization is yielding an oil instead of crystals.
This phenomenon, known as "oiling out," is common when purifying polar compounds and indicates that the solute has separated from the solvent as a liquid phase rather than a solid crystalline lattice.
Possible Causes & Solutions:
-
Supersaturation is too high: The solution was cooled too rapidly, not allowing enough time for crystal nucleation and growth.
-
Solution: Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). Seeding with a small crystal of pure product can also help initiate crystallization.[13]
-
-
Inappropriate Solvent System: The polarity difference between the solute and the solvent at the saturation point is insufficient.
-
Solution: Modify the solvent system. If using a binary mixture like ethanol/water, try adjusting the ratio. You may need to screen other solvent systems.[13]
-
-
Presence of Impurities: Certain impurities can inhibit crystal formation.
-
Solution: If slow cooling fails, the impurity level may be too high for recrystallization to be effective. Consider an alternative purification method like column chromatography first to remove the problematic impurities.[13]
-
Section 3: Key Protocols & Methodologies
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for a stability-indicating HPLC method to separate 3-Methyl-4-(methylamino)phenol from its potential impurities. Method optimization will be required.
Experimental Steps:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Linearly increase to a high percentage (e.g., 95%) over 20-30 minutes to elute non-polar impurities.
-
Hold for several minutes before returning to initial conditions and re-equilibrating.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of maximum absorbance (a UV scan of the pure compound should be performed to determine the optimal wavelength, likely around 280-300 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.5-1.0 mg/mL.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][11]
Caption: Workflow for conducting forced degradation studies.
Experimental Steps:
-
Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or water).[6]
-
Apply Stress:
-
Acid/Base: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Heat as required. Neutralize before injection.[6]
-
Oxidative: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.[6]
-
Thermal: Expose the solid powder to dry heat.[6]
-
Photolytic: Expose the solution to controlled UV and visible light as per ICH Q1B guidelines.
-
-
Analyze: Run all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Evaluate: The goal is to achieve 5-20% degradation of the parent compound. The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.
Protocol 3: Purification by Column Chromatography
This method is suitable for removing closely related isomers or by-products when recrystallization is ineffective.[13]
Experimental Steps:
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system. A gradient of Hexane/Ethyl Acetate is a good starting point.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a strong solvent (like dichloromethane) or the eluent.
-
Alternatively, use "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
References
- LGC Standards. (n.d.). 3-Methylcholanthrene | CAS 56-49-5.
- Sigma-Aldrich. (n.d.). 3-Methylcholanthrene 98 56-49-5.
- Biosynth. (n.d.). 3-Methylcholanthrene | 56-49-5 | FM25802.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Methylamino)phenol hemisulfate salt.
- Pharmaffiliates. (n.d.). CAS No : 56-49-5 | Product Name : 3-Methylcholanthrene.
- ChemicalBook. (2025). 3-METHYLCHOLANTHRENE | 56-49-5.
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- BenchChem. (2025). Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
- Lead Sciences. (n.d.). 3-Methyl-4-(methylamino)phenol.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- ChemicalBook. (2025). 3-METHYL-4-METHYLAMINO-PHENOL | 74789-37-0.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology.
- BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- ResearchGate. (n.d.). Degradation Pathways | Request PDF.
- ChemSynthesis. (2025). 4-methylamino-phenol - 150-75-4.
- Qi, Y., et al. (n.d.). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China.
- Google Patents. (n.d.). CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol.
- ResearchGate. (n.d.). Pathways of phenol degradation.
- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
- Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
- Bibi, S., et al. (2024).
- Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
- Veeprho. (n.d.). 3-(Methylamino)phenol | CAS 14703-69-6.
- PubChemLite. (n.d.). 3-methylamino-4-methylphenol (C8H11NO).
- Benchchem. (n.d.). 3-(Methylamino)phenol|CAS 14703-69-6|RUO.
- ResearchGate. (n.d.). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol | Request PDF.
- Sigma-Aldrich. (n.d.). 4-(Methylamino)phenol sulfate Technipur®.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. PubChemLite - 3-methylamino-4-methylphenol (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. ajrconline.org [ajrconline.org]
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- 7. 3-Methyl-4-(methylamino)phenol - Lead Sciences [lead-sciences.com]
- 8. 3-METHYL-4-METHYLAMINO-PHENOL | 74789-37-0 [chemicalbook.com]
- 9. jpionline.org [jpionline.org]
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- 11. ema.europa.eu [ema.europa.eu]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Enhancement for 3-Methyl-4-(methylamino)phenol hydrochloride
Welcome to the technical support guide for 3-Methyl-4-(methylamino)phenol hydrochloride (also known by its common name in photography, Metol). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges with this compound. Our goal is to ensure you can prepare stable, clear solutions for your experiments with confidence.
Section 1: Compound Properties at a Glance
Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. This compound is an amine hydrochloride salt. Its structure contains both a weakly acidic phenolic hydroxyl group and a basic secondary amine, which dictates its behavior in solution.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Common Name | Metol (often sold as a sulfate salt) | [1] |
| Molecular Formula | C₈H₁₁NO · HCl | - |
| Appearance | White to off-white crystalline powder | [1] |
| Water Solubility | Generally soluble, but can be problematic | [1] |
| Solution pH | Slightly acidic in aqueous solution | [1] |
| Stability | Stable under normal conditions, but sensitive to light and oxidation in solution | [1][2] |
Section 2: Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered when working with this compound.
Q1: I've added the compound to my aqueous buffer, but it's not dissolving completely and the solution is cloudy. What's the primary cause? This is the most common issue. The cloudiness or precipitate is often due to the compound's limited solubility at or near neutral pH. As a hydrochloride salt of an amine, it is most soluble in acidic conditions where the amine group is fully protonated.[3] The phenolic group, however, increases in solubility at alkaline pH.[4] This dual nature can create a solubility minimum around neutral pH.
Q2: Can I heat the solution to get the compound to dissolve? Gentle warming (e.g., to 37-50°C) can be an effective strategy to increase the rate of dissolution.[5] However, exercise caution. Prolonged heating or high temperatures can accelerate the oxidation and degradation of the compound, often indicated by the solution turning brown or black.[2] Always monitor for color changes.
Q3: What is the best starting solvent for this compound? For most biological and chemical experiments, starting with high-purity water (distilled or deionized) is recommended. If aqueous solubility is insufficient for your required concentration, a minimal amount of an organic co-solvent like DMSO or ethanol can be used to prepare a concentrated stock, which is then diluted into your aqueous experimental medium.[6]
Q4: My solution was clear initially but developed a precipitate over time. Why? This can be due to a few factors:
-
Temperature Change: If you warmed the solution to dissolve the compound, it might precipitate upon cooling back to room temperature.
-
pH Shift: The addition of your solution to a different buffer system could shift the pH into a range where the compound is less soluble.
-
Degradation: Over time, the compound can oxidize, and its degradation products may be less soluble. Storing stock solutions in dark, tightly sealed containers can help minimize this.[2][7]
Section 3: In-Depth Troubleshooting Guide
When simple methods fail, a systematic approach is necessary. This guide provides a logical workflow to diagnose and solve complex solubility issues.
Troubleshooting Workflow
The following diagram outlines the decision-making process for achieving a clear, stable solution.
Step-by-Step Causality Explained
-
The Critical Role of pH : The compound is an amine hydrochloride. In water, it exists in equilibrium. The amine group (-NHCH₃) is basic, and as a hydrochloride salt, it is protonated (-NH₂⁺CH₃), which confers water solubility.[3] However, the phenolic group (-OH) is weakly acidic. At low pH (acidic), the amine is fully protonated and soluble. As the pH increases towards neutral, the phenolic proton can start to dissociate, and the molecule's overall charge changes, which can lead to a decrease in solubility. Phenolic compounds often show increased solubility at very acidic or very alkaline pH values.[4][8] For this compound, ensuring the pH of your solvent is slightly acidic (e.g., pH 3-5) is the most effective first step.
-
Leveraging Temperature : Dissolution is an endothermic process for many salts, meaning solubility increases with temperature. Gentle warming provides the energy needed to break the crystal lattice structure and allow solvent molecules to surround the compound. However, this compound is a reducing agent and is prone to oxidation, a process that is accelerated by heat.[9] Therefore, use the lowest effective temperature for the shortest possible time. If the solution begins to yellow or darken, degradation is occurring.[2]
-
Using Co-solvents for High Concentrations : When you need to prepare a stock solution at a concentration higher than its aqueous solubility limit, a co-solvent is necessary.[6] Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are water-miscible organic solvents that can disrupt the intermolecular forces in the crystal more effectively than water alone. The strategy is to dissolve the compound in a small volume of the co-solvent first to create a high-concentration stock, and then carefully dilute this stock into your larger volume of aqueous buffer. Be sure to verify that the final concentration of the organic solvent is compatible with your experimental system.
Section 4: Standard Operating Protocols
Follow these validated protocols for reliable solution preparation.
Protocol 4.1: Preparation of a Standard Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol prioritizes using a fully aqueous system by controlling pH.
-
Preparation : Use a calibrated pH meter. Prepare a beaker with 90% of your final required volume of deionized water.
-
Initial pH Check : Measure the pH of the water. If it is neutral or basic, add a few microliters of dilute (e.g., 1 M) HCl to lower the pH to approximately 4.0.
-
Dissolution : Slowly add the weighed this compound powder to the acidified water while stirring continuously.
-
Observation : Continue stirring for 5-10 minutes. The powder should dissolve completely, yielding a clear, colorless solution.
-
Final Volume Adjustment : Once fully dissolved, add deionized water to reach the final desired volume and mix thoroughly.
-
Storage : Store the solution in a dark, airtight container. For long-term storage, aliquoting and freezing at -20°C is recommended to prevent degradation from repeated freeze-thaw cycles and air exposure.
Protocol 4.2: Preparation of a High-Concentration Stock Using a Co-solvent
This protocol is for instances where concentrations above the aqueous limit are required.
-
Co-solvent Selection : Choose a high-purity, anhydrous grade of DMSO or Ethanol.
-
Dissolution : In a sterile conical tube, add the weighed compound. Add the minimum volume of the chosen co-solvent required to fully dissolve the powder. Vortex or sonicate briefly if necessary. For example, start with 100-200 µL of DMSO for several milligrams of compound.
-
Serial Dilution : This concentrated stock is now ready for use. Perform serial dilutions into your final aqueous experimental buffer. Crucial Step: Add the stock solution to the buffer, not the other way around, and mix immediately after each addition to prevent the compound from precipitating out of the concentrated drop.
-
Final Concentration Check : Ensure the final percentage of the organic co-solvent in your experimental medium is low (typically <1%, often <0.1%) and does not interfere with your assay. Run a vehicle control with the same final co-solvent concentration.
-
Storage : Store the co-solvent stock at -20°C in small, single-use aliquots to prevent moisture absorption and degradation.
References
-
El-Wagdy, N., & Taha, F. S. (2010). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
Jafvert, C. T., Heath, J. K., & Rodgers, J. E. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(3), 453–456. [Link]
-
Doc Brown's Chemistry. (n.d.). Solubility and pH of phenol. docbrown.info. [Link]
-
MDPI. (2023). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. MDPI. [Link]
-
SciSpace. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. SciSpace. [Link]
-
National Institutes of Health (NIH). (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Center for Biotechnology Information. [Link]
-
Radiopaedia. (2023). Developer solution. Radiopaedia.org. [Link]
-
Photo.net. (2004). Is XTOL unstable?. Photo.net. [Link]
-
Photrio.com Photography Forums. (2016). Metol, hydrolysis. Photrio.com. [Link]
-
ResearchGate. (2013). Can anyone suggest how to solubilize the 3-Methyl adenine-autophagy inhibitor?. ResearchGate. [Link]
-
LookChem. (n.d.). 3-METHYL-4-METHYLAMINO-PHENOL Safety Data Sheets(SDS). LookChem. [Link]
-
Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Education. [Link]
- Google Patents. (1987).
-
Lead Sciences. (n.d.). 3-Methyl-4-(methylamino)phenol. Lead Sciences. [Link]
-
National Institutes of Health (NIH). (n.d.). Metol. PubChem. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]
- Google Patents. (1995). Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems.
-
National Institutes of Health (NIH). (n.d.). n-Methyl-p-aminophenol. PubChem. [Link]
Sources
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- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Metol, hydrolysis | Page 3 | Photrio.com Photography Forums [photrio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. radiopaedia.org [radiopaedia.org]
Technical Support Center: Degradation Product Analysis of 3-Methyl-4-(methylamino)phenol hydrochloride
Welcome to the technical support guide for the analysis of 3-Methyl-4-(methylamino)phenol hydrochloride and its degradation products. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, you will find scientifically grounded, experience-driven answers to common challenges encountered during stability testing and analytical method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that make it susceptible to degradation?
A1: The molecule possesses two key functional groups that are prone to chemical transformation: a phenolic hydroxyl group and a secondary aromatic amine (methylamino group). The aromatic ring itself is electron-rich, further influencing its reactivity.
-
Phenolic Hydroxyl Group: Phenols are notoriously susceptible to oxidation, which can lead to the formation of colored quinone and quinone-imine structures. The stability of the phenol group is also highly pH-dependent.
-
Secondary Aromatic Amine: The methylamino group is also an electron-donating group and can be oxidized. Aromatic amines can undergo various reactions, including N-oxidation and dimerization.
-
Hydrochloride Salt: The hydrochloride salt form indicates the compound is basic. In solution, the pH will influence the ionization state of the amine and phenol groups, affecting their reactivity and chromatographic behavior.
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its structure, the most likely degradation pathways involve oxidation and reactions under pH stress.
-
Oxidative Degradation: Exposure to oxygen, peroxide, or metal ions can initiate oxidation.[1] The primary degradation products are likely to be quinone-imines formed through the oxidation of the phenol and amino groups. Further degradation could lead to ring-opening or polymerization.
-
Hydrolytic Degradation: While the core structure does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions (acidic or basic) can catalyze degradation, potentially involving the aromatic ring or functional groups.[2]
-
Photodegradation: Phenolic compounds can be light-sensitive. Exposure to UV or visible light may provide the energy needed to initiate radical-driven degradation reactions, leading to complex product mixtures.[3]
Q3: Why is it necessary to perform forced degradation studies?
A3: Forced degradation (or stress testing) is a regulatory requirement and a critical component of drug development.[4][5] These studies involve intentionally exposing the drug substance to harsh conditions (e.g., high heat, acid, base, light, oxidizing agents) to accelerate degradation.[6] The primary objectives are:
-
To identify likely degradation products: This helps in understanding what impurities might form under long-term storage conditions.[5]
-
To establish degradation pathways: Knowledge of how the molecule degrades is crucial for developing stable formulations and selecting appropriate packaging.[6]
-
To develop and validate a stability-indicating analytical method: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities.[7][8] Forced degradation generates the very impurities the method needs to be able to separate.
Experimental Protocol: Forced Degradation Study
This protocol provides a systematic approach to investigating the degradation of this compound under various stress conditions, as recommended by ICH guidelines.[4]
Step 1: Preparation of Stock Solution
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water. This diluent is often a good starting point for reversed-phase HPLC.[9]
Step 2: Application of Stress Conditions
For each condition, a control sample (stock solution stored at 5°C, protected from light) should be prepared and analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Protocol | Rationale & Expected Outcome |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[3] | To assess stability in acidic environments. May reveal acid-catalyzed degradation pathways. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.[3] | To assess stability in alkaline environments. Phenols are often less stable at high pH. |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase.[3] | The phenol and amine moieties are prime targets for oxidation.[1] Expect significant degradation and formation of colored products (e.g., quinone-imines). |
| Thermal Degradation | Spread a thin layer of the solid compound in a petri dish and heat in an oven at 105°C for 48 hours. Dissolve the stressed solid to a known concentration for analysis.[3] | To evaluate the intrinsic thermal stability of the solid drug substance. |
| Photolytic Degradation | Expose a solution (e.g., 100 µg/mL) in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Prepare a control sample wrapped in aluminum foil.[3] | To determine light sensitivity. Phenolic compounds are often susceptible to photodegradation.[3] |
Step 3: Analytical Method
A stability-indicating HPLC method is required. A good starting point would be a reversed-phase C18 column with a gradient elution using a UV/PDA detector.[9]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector: PDA detector, collecting data from 200-400 nm. Monitor at a wavelength of maximum absorbance for the parent compound (e.g., ~280-300 nm).
Workflow for Degradation Analysis
Caption: Workflow for forced degradation analysis.
Troubleshooting Guide
Q4: I see new, unexpected peaks in my chromatogram even in the unstressed control sample. What is the cause?
A4: Unexpected peaks in a control sample can arise from several sources. A systematic investigation is required.
-
Possibility 1: Degradation during sample preparation or storage. The compound may be unstable in the chosen solvent or under ambient light/temperature.
-
Troubleshooting Step: Prepare a sample and inject it immediately. Compare this to a sample that has been sitting on the autosampler for several hours. If new peaks appear or grow over time, degradation in the sample solvent is likely.[3]
-
Solution: Use a different, less reactive solvent. Prepare samples fresh before each injection. Use amber vials and consider a cooled autosampler.
-
-
Possibility 2: Contamination. The peaks could be from the solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Inject a "blank" (mobile phase or sample solvent). If the peaks are present, the contamination is from the solvent or system. If the blank is clean, the contamination was introduced during sample preparation.
-
Solution: Use high-purity HPLC-grade solvents. Ensure all glassware is scrupulously clean. Purge the HPLC system to remove contaminants.[10]
-
-
Possibility 3: The starting material contains impurities. The peaks may have been present in the drug substance from its synthesis.
-
Troubleshooting Step: Obtain the certificate of analysis for the batch of material. If possible, analyze a sample from a different batch to see if the impurity profile is the same.
-
Troubleshooting Logic: Unexpected Peaks
Caption: Decision tree for troubleshooting unexpected peaks.
Q5: My main analyte peak is tailing or fronting. How can I improve the peak shape?
A5: Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by column issues.[11]
-
Cause 1: Strong analyte interaction with residual silanols on the silica-based C18 column. The basic amine group on your molecule is a likely cause.
-
Solution: Lower the mobile phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid). At low pH, the amine is protonated (R-NH₂⁺) and the silanols are non-ionized (Si-OH), minimizing unwanted ionic interactions.[8]
-
-
Cause 2: Column void or contamination. A void at the column inlet or contamination on the frit can distort peak shape.[11]
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If this fails, the column may need to be replaced. Using a guard column can help protect the analytical column.[12]
-
-
-
Peak Fronting: This is typically a sign of column overload or an issue with the sample solvent.[11]
-
Cause 1: Sample overload. Too much sample mass has been injected onto the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 2: Sample solvent is stronger than the mobile phase. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), the peak will be distorted.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
-
Q6: How do I confirm that a new peak is a degradation product and not co-eluting with the parent peak?
A6: This is the central challenge of a stability-indicating method. A Photodiode Array (PDA) detector is essential for this task.
-
Peak Purity Analysis: A PDA detector acquires UV-Vis spectra across the entire peak. Software can then compare the spectra from the upslope, apex, and downslope of the peak. If the spectra are identical, the peak is considered pure. If they differ, it indicates the presence of a co-eluting impurity.[9]
-
Varying Chromatographic Conditions: If you suspect co-elution, slightly alter the method to see if the peaks will separate.[7]
-
Change the mobile phase composition (e.g., switch from acetonitrile to methanol).
-
Change the pH of the mobile phase.
-
Use a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column).
-
-
LC-MS Analysis: The most definitive way to identify degradation products is to use a mass spectrometer (MS) as a detector. MS provides the molecular weight of the compounds eluting from the column, which is invaluable for identifying degradants and elucidating their structures.[9]
References
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- National Institutes of Health (NIH). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- MedCrave Online. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- MedCrave Online. (2016, December 14).
- ResearchGate. (2025, August 6).
- Benchchem. Technical Support Center: Stability and Degradation of 3-[(Dimethylamino)methyl]phenol.
- BioPharm International.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- IJSDR. Stability indicating study by using different analytical techniques.
- National Institutes of Health (NIH).
- Science.gov. stability-indicating hplc method: Topics by Science.gov.
- IJTSRD.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Frontiers. (2016, May 24).
- National Institutes of Health (NIH). (2016, May 25). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC.
- RJPT. (2009).
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Technical Support Center: Addressing Matrix Effects in HPLC Analysis of 3-Methyl-4-(methylamino)phenol Hydrochloride
Welcome to the technical support center for the HPLC analysis of 3-Methyl-4-(methylamino)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects in bioanalytical methods. Our focus is on providing scientifically sound strategies and practical, field-proven insights to ensure the accuracy and reliability of your analytical data.
Introduction to the Challenge: Matrix Effects
In high-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] In bioanalysis, this includes a complex mixture of proteins, salts, lipids, and metabolites found in biological fluids like plasma and serum.[2][3] These components can interfere with the ionization of the target analyte, this compound, leading to either suppression or enhancement of the signal.[4] This phenomenon, known as the matrix effect, can significantly compromise the accuracy, precision, and sensitivity of a quantitative assay.[5]
3-Methyl-4-(methylamino)phenol is a polar compound, and its hydrochloride salt form further enhances its hydrophilic nature. This polarity presents a specific set of challenges in separating it from the equally polar endogenous components of biological matrices, making it particularly susceptible to matrix effects. This guide will walk you through a systematic approach to identifying, quantifying, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: I'm seeing low and inconsistent peak areas for my analyte in plasma samples compared to my standards prepared in solvent. Could this be a matrix effect?
A1: Yes, this is a classic symptom of ion suppression, a common type of matrix effect.[4] Co-eluting endogenous components from the plasma are likely interfering with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[5] To confirm this, you should perform a matrix effect assessment experiment, such as a post-extraction spike analysis.[1]
Q2: What is the best sample preparation technique to reduce matrix effects for a polar compound like this compound?
A2: The choice of sample preparation is critical and depends on the specific matrix and the required sensitivity. For polar analytes, here's a general guide:
-
Protein Precipitation (PPT): This is a simple and fast method, but it's the least selective and may not remove all interfering components.[6][7] It's a good starting point for less demanding assays.
-
Liquid-Liquid Extraction (LLE): LLE can be more selective than PPT, but finding a suitable organic solvent that efficiently extracts a polar analyte while leaving behind interfering matrix components can be challenging.[8]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for cleaning up complex samples and minimizing matrix effects.[9] For a polar compound like this compound, a mixed-mode or a polar-functionalized sorbent would be a good choice.[10]
Q3: How do I choose an appropriate internal standard (IS) for my analysis?
A3: An ideal internal standard should have physicochemical properties very similar to the analyte.[11] The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., with deuterium or carbon-13 labels).[12] A SIL-IS will co-elute with the analyte and experience the same degree of matrix effect, thus providing the most accurate correction.[13] If a SIL-IS is unavailable, a structural analog with similar polarity, pKa, and ionization efficiency can be used, but it must be chromatographically resolved from the analyte.[11]
Q4: What are matrix-matched calibrators and when should I use them?
A4: Matrix-matched calibrators are calibration standards prepared in a blank matrix that is as close as possible to the study samples (e.g., drug-free plasma).[14][15] They are used to compensate for matrix effects by ensuring that both the calibrators and the unknown samples experience the same analytical conditions, including any ion suppression or enhancement.[16][17] Using matrix-matched calibrators is highly recommended, and often required by regulatory agencies, when significant matrix effects are present.[18]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Interaction of the polar analyte with active sites on the HPLC column, especially residual silanols on C18 columns.
-
Troubleshooting Steps:
-
Use a Polar-Embedded or End-Capped Column: These columns have modified stationary phases that shield the silanol groups, improving peak shape for polar compounds.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for the retention and separation of very polar compounds.[1][5][19][20]
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with pH values around the pKa of this compound to optimize peak shape.
-
Check for Column Contamination: A buildup of matrix components on the column can lead to poor peak shape. Implement a robust column washing procedure between runs.
-
Issue 2: High Variability in Results Between Samples
-
Possible Cause: Inconsistent matrix effects from sample to sample.
-
Troubleshooting Steps:
-
Improve Sample Preparation: If you are using protein precipitation, consider switching to a more rigorous method like SPE to achieve a cleaner extract.[9]
-
Implement an Internal Standard: A suitable internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for correcting for sample-to-sample variations in matrix effects.[12]
-
Use Matrix-Matched Calibrators: This will help to normalize the response between your calibration standards and your unknown samples.[14]
-
Experimental Protocols
Protocol 1: Assessing Matrix Effects with a Post-Extraction Spike
This experiment quantifies the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Blank plasma is subjected to the entire sample preparation procedure. The resulting clean extract is then spiked with the analyte to the same final concentration as Set A.[1]
-
Set C (Pre-Spiked Matrix): Blank plasma is spiked with the analyte before the sample preparation procedure.
-
-
Analyze all three sets of samples by HPLC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A ME value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. An acceptable range is typically 85-115%.
-
Protocol 2: Protein Precipitation using Acetonitrile (A Starting Point)
This is a basic protocol for initial method development.
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of your internal standard solution.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[7]
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[23]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) for Enhanced Cleanup
This protocol provides a more thorough cleanup for complex matrices. For this compound, a mixed-mode cation exchange or a polar-functionalized polymeric sorbent is recommended.
-
Condition the SPE cartridge: Wash the cartridge with 1 mL of methanol followed by 1 mL of water.[9][24]
-
Load the sample: Pre-treat the plasma sample by diluting it with an appropriate buffer (e.g., to adjust pH) and load it onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove unretained interferences.
-
Elute the analyte: Elute the this compound with a stronger solvent (e.g., 1 mL of methanol containing a small percentage of formic or acetic acid).
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Data Presentation
The following table provides a hypothetical comparison of different sample preparation methods for the analysis of this compound in human plasma.
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | RSD (%) (n=6) |
| Protein Precipitation | 95.2 | 65.8 (Suppression) | 12.5 |
| Liquid-Liquid Extraction | 78.5 | 88.1 (Suppression) | 8.2 |
| Solid-Phase Extraction | 92.1 | 98.5 | 3.5 |
This data is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Workflow for Addressing Matrix Effects
Caption: A decision-making workflow for identifying and mitigating matrix effects.
Solid-Phase Extraction (SPE) Protocol Overview
Caption: The four main steps of a solid-phase extraction protocol.
Conclusion
Addressing matrix effects is a critical aspect of developing robust and reliable HPLC methods for the quantification of this compound in biological matrices. A systematic approach that includes a thorough evaluation of matrix effects, optimization of sample preparation, and the use of appropriate internal standards and calibration strategies will lead to high-quality data that can be confidently used in research and drug development. This guide provides a foundation for troubleshooting and method development; however, it is essential to perform comprehensive validation to ensure the final method is fit for its intended purpose.
References
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Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (n.d.). Semantic Scholar. Retrieved from [Link]
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Full article: Matrix Effects and Application of Matrix Effect Factor. (n.d.). Taylor & Francis. Retrieved from [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Journal of Separation Science, 34(24), 3521-3536. [Link]
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What is matrix effect and how is it quantified? (2023, October 19). SCIEX. Retrieved from [Link]
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Hydrophilic interaction chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
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Hydrophilic Interaction Chromatography. (n.d.). LCGC International. Retrieved from [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
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Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
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Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. (2022). Metabolites, 12(12), 1222. [Link]
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Improving HPLC Separation of Polyphenols. (n.d.). LCGC International. Retrieved from [Link]
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Methods Plasma Sample Preparation. (n.d.). Metabolomics Workbench. Retrieved from [Link]
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Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. (n.d.). Retrieved from [Link]
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Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). Retrieved from [Link]
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Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. Retrieved from [Link]
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High-Throughput LC/MS Purification of Pharmaceutical Impurities. (n.d.). Agilent. Retrieved from [Link]
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Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. (2020). Journal of Chromatographic Science, 58(3), 223-233. [Link]
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Protein Precipitation 101: A Crucial Step in Sample Prep. (2023, August 11). Filtrous. Retrieved from [Link]
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Development and validation of simple step protein precipitation UHPLC-MS/MS methods for quantitation of temozolomide in cancer p. (n.d.). Brain Tumour Research Campaign. Retrieved from [Link]
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matrix-matched standard calibration: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
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Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (2015). Analytical Chemistry, 87(19), 9780-9787. [Link]
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Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM. Retrieved from [Link]
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Matrix-Matched Pesticide Standard Curve Preparation. (2024, May 19). OneLab. Retrieved from [Link]
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Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
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Matrix Effects. (n.d.). Separation Science. Retrieved from [Link]
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Compensating for matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar. (2021, January 21). YouTube. Retrieved from [Link]
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Choosing internal standards based on a multivariate analysis approach with ICP(TOF)MS. (n.d.). Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (n.d.). SciRP.org. Retrieved from [Link]
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Toxicological Profile for Phenol. (n.d.). Retrieved from [Link]
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The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Retrieved from [Link]
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Three-phase liquid extraction: a simple and fast method for lipidomic workflows. (2017). Journal of Lipid Research, 58(11), 2259-2266. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). Retrieved from [Link]
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Protocol for solid-phase microextraction method development. (n.d.). ResearchGate. Retrieved from [Link]
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Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. (n.d.). ResearchGate. Retrieved from [Link]
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Solid-phase extraction of phenols. (2000). Journal of Chromatography A, 885(1-2), 73-92. [Link]
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Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas. (2010). Journal of the Brazilian Chemical Society, 21(3), 521-527. [Link]
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Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. Retrieved from [Link]
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Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). Molecules, 27(3), 646. [Link]
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p-Methylaminophenol and its sulfate: Human health tier II assessment. (2015, February 13). Retrieved from [Link]
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Internal Standard. (n.d.). Chromsystems. Retrieved from [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017). American Journal of Analytical Chemistry, 8, 19-32. [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). In Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]
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Plasma Lipid Extraction Protocols for Lipidomics. (2019). Frontiers in Neurology, 10, 879. [Link]
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Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. (2018). Glob J Eng Sci Res, 5(1), 1-6. [Link]
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Detection of Dietary Phenolic Compounds in Biological Materials. (n.d.). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Toxicological Deep-Dive: Benchmarking 3-Methyl-4-(methylamino)phenol Against Key Hair Dye Precursors
In the intricate world of cosmetic science, the safety and toxicological profile of hair dye ingredients are of paramount importance. For researchers and product development professionals, understanding the relative toxicity of these compounds is critical for innovation and ensuring consumer safety. This guide provides a detailed toxicological comparison of 3-Methyl-4-(methylamino)phenol hydrochloride against a panel of widely used oxidative hair dye ingredients: p-Phenylenediamine (PPD), Resorcinol, Toluene-2,5-diamine sulfate, and p-Aminophenol (PAP).
This analysis moves beyond a simple cataloging of data, delving into the causality behind the toxicological endpoints and the experimental designs used to elicit these findings. We will examine key safety parameters, including acute systemic toxicity, skin and eye irritation, skin sensitization potential, and genotoxicity.
Comparative Overview of Key Toxicological Endpoints
The safety profile of a hair dye ingredient is a multifactorial assessment. The following sections break down the performance of our selected compounds across critical toxicological assays. The data presented is synthesized from regulatory submissions, peer-reviewed literature, and safety data sheets, providing a holistic view for the discerning researcher.
Acute Systemic Toxicity
Acute toxicity, typically measured by the median lethal dose (LD50), provides a fundamental understanding of a substance's intrinsic toxicity upon a single exposure. The oral route is a primary consideration for accidental ingestion.
| Compound | Oral LD50 (Rat) | Oral LD50 (Mouse) | Dermal LD50 (Rabbit) | Key Observations & References |
| p-Methylaminophenol sulfate | >100 mg/kg bw[1] | 380-565 mg/kg bw[1][2] | Not Available | A minimal lethal dose was reported at 200 mg/kg bw in rats. Clinical signs included hypoactivity, piloerection, and dyspnea.[1][3] |
| p-Phenylenediamine (PPD) | 80 mg/kg bw[4][5][6][7] | Not Available | >5000 mg/kg bw[4][5] | PPD exhibits high acute oral toxicity. |
| Resorcinol | 301-510 mg/kg bw[8][9][10][11] | 200 mg/kg bw[9] | 2830-3360 mg/kg bw[8][9][10] | Classified as harmful if swallowed. |
| Toluene-2,5-diamine sulfate | 98-102 mg/kg bw[12][13][14][15] | Not Available | >5000 mg/kg bw[12] | Exhibits high acute oral toxicity, comparable to PPD. |
| p-Aminophenol (PAP) | 375-671 mg/kg bw[16][17][18][19] | Not Available | >8000 mg/kg bw[19] | Harmful if swallowed. |
Expertise & Experience: The LD50 values reveal a clear hierarchy of acute oral toxicity. PPD and Toluene-2,5-diamine sulfate are the most toxic on a milligram-per-kilogram basis. p-Methylaminophenol sulfate and Resorcinol exhibit moderate acute toxicity, while p-Aminophenol is slightly less toxic in this specific assay. The high dermal LD50 values for PPD, Resorcinol, Toluene-2,5-diamine sulfate, and PAP suggest that acute systemic toxicity via skin contact is a lower risk compared to ingestion, a critical factor for products intended for topical application.
Skin and Eye Irritation
The potential to cause local irritation at the site of application is a crucial safety parameter for any topical product. These tests evaluate the inflammatory response of skin and ocular tissues upon direct contact.
-
p-Methylaminophenol sulfate : Not classified as a skin irritant at concentrations up to 3%.[1] It is considered slightly and transiently irritating to the eyes at a 3% concentration.[1][20]
-
p-Phenylenediamine (PPD) : Causes mild skin irritation.[6] It is classified as a serious eye irritant.[4]
-
Toluene-2,5-diamine sulfate : Mildly irritating to the skin and eyes.[12]
-
p-Aminophenol (PAP) : Causes mild skin and eye irritation.[18]
Expertise & Experience: While most of these precursors exhibit some level of irritation, p-Methylaminophenol sulfate appears to have a milder profile at typical use concentrations compared to potent irritants like Resorcinol. The experimental choice to test at relevant "on-head" concentrations (e.g., 3%) provides more applicable data than testing the neat substance, reflecting a more realistic exposure scenario for formulators.
Skin Sensitization
Allergic contact dermatitis is a significant concern for hair dye users and professionals. The murine Local Lymph Node Assay (LLNA) is the gold standard for assessing sensitization potential, providing a quantitative measure (EC3 value) of the concentration required to induce a threefold stimulation of lymphocyte proliferation. A lower EC3 value indicates a more potent sensitizer.
| Compound | Sensitization Potential | LLNA EC3 Value (%) | Key Observations & References |
| p-Methylaminophenol sulfate | Sensitizer | ~2.5% (estimated) | A dose-related increase in the stimulation index was observed, with values exceeding 3 at 2.5% and 5%. Classified as a moderate sensitizer.[1][4] |
| p-Phenylenediamine (PPD) | Extreme/Strong Sensitizer | ~0.16% | PPD is a well-documented, potent skin sensitizer and a leading cause of hair dye allergy.[21][22][23][24][25][26] |
| Resorcinol | Weak/Moderate Sensitizer | ~5.5 - 6.3% | While clinical experience identifies it as a sensitizer, early predictive tests were negative. More recent, guideline-compliant LLNA studies confirm its sensitizing potential.[1][3][27][28] |
| Toluene-2,5-diamine sulfate | Extreme/Strong Sensitizer | Not specified, but potent | A well-known potent sensitizer, often used as an alternative to PPD but with high cross-reactivity.[29][30][31][32] |
| p-Aminophenol (PAP) | Sensitizer | 0.4% | Classified as a sensitizer.[24] |
Expertise & Experience: The LLNA data clearly distinguishes the sensitization potency of these molecules. PPD and Toluene-2,5-diamine sulfate are potent sensitizers, representing a significant risk for inducing allergic contact dermatitis. In contrast, p-Methylaminophenol sulfate and Resorcinol are considerably weaker sensitizers. This quantitative distinction is vital for risk assessment and the development of safer alternatives. The choice of the LLNA over older guinea pig methods (like the GPMT) is driven by its quantitative nature, improved animal welfare, and better predictivity for human potency.[27]
Genotoxicity and Mutagenicity
Genotoxicity assays are critical for identifying substances that can damage genetic material (DNA), a potential precursor to carcinogenicity. The bacterial reverse mutation assay (Ames test) is a primary screening tool for mutagenicity. The in vitro micronucleus assay assesses chromosome-damaging potential.
-
p-Methylaminophenol sulfate : Showed positive results in some in vitro Ames test strains (TA98, TA100, TA1537) and was clastogenic (causing chromosome aberrations) in vitro.[3] However, in vivo studies, including a rat bone marrow micronucleus test and a rat liver UDS assay, were negative, suggesting that the in vitro findings may not translate to a whole-organism system.[1][3]
-
p-Phenylenediamine (PPD) : In vivo genotoxicity tests have been largely negative.[6]
-
Resorcinol : Generally considered not mutagenic in the Ames test.[10]
-
Toluene-2,5-diamine sulfate : Found to be genotoxic in an in vivo Comet assay in the stomach of rats, though negative in an in vivo UDS test.[29]
-
p-Aminophenol (PAP) : In vitro tests showed mutagenic effects.[18]
Expertise & Experience: The interpretation of genotoxicity data requires careful consideration of the entire data set. For p-Methylaminophenol sulfate, the discrepancy between in vitro positive results and in vivo negative results is a common challenge in toxicology. It often points to effective detoxification mechanisms in the whole animal that are not present in the simplified in vitro systems. The inclusion of a metabolic activation system (S9 liver fraction) in in vitro tests is a crucial experimental choice to mimic mammalian metabolism, as some chemicals only become mutagenic after being processed by enzymes like cytochrome P450.[5]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details the methodologies for cornerstone toxicological assays. These protocols are based on internationally recognized OECD guidelines.
Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test is a widely used method for evaluating the mutagenic potential of a chemical substance.[5] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[33] The assay detects mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.
Workflow Diagram: Ames Test
Caption: Workflow for the Ames bacterial reverse mutation test.
Step-by-Step Methodology:
-
Strain Preparation: Culture selected S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) in nutrient broth overnight at 37°C to reach a sufficient cell density.
-
Dose Preparation: Prepare a range of concentrations of the test chemical. A solvent control (e.g., DMSO) and known positive controls (e.g., sodium azide for TA100) must be included.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is a homogenate of rodent liver containing metabolic enzymes.
-
Exposure and Plating: In a test tube containing molten top agar (kept at ~45°C), add the bacterial culture, the test chemical solution, and either the S9 mix or a buffer. Quickly pour this mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48 to 72 hours.
-
Scoring: Count the number of visible colonies (revertants) on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is significantly higher than the spontaneous reversion rate seen in the solvent control.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487
This genotoxicity test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[12] Micronuclei are small, membrane-bound bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Workflow Diagram: In Vitro Micronucleus Assay
Caption: Workflow for the in vitro micronucleus test.
Step-by-Step Methodology:
-
Cell Culture: Propagate a suitable mammalian cell line, such as human lung carcinoma cells (A549) or Chinese Hamster Ovary (CHO) cells, in appropriate culture medium at 37°C and 5% CO2.[2]
-
Treatment: Expose duplicate cell cultures to at least three concentrations of the test substance, along with negative and positive controls, for a defined period (e.g., 3-6 hours). The test is conducted both with and without S9 metabolic activation.
-
Cytokinesis Block: After the treatment period, add Cytochalasin B to the culture medium. This agent blocks cytokinesis (the final stage of cell division) but not nuclear division, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
Harvesting: After an appropriate incubation time (typically 1.5-2 normal cell cycles), harvest the cells by trypsinization.
-
Slide Preparation: Centrifuge the cells, subject them to a mild hypotonic treatment, and then fix them. Drop the cell suspension onto clean microscope slides and air dry.
-
Staining and Scoring: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[18]
Conclusion: A Risk-Based Perspective for Formulation Scientists
This comparative analysis provides a nuanced toxicological benchmark for 3-Methyl-4-(methylamino)phenol (via its sulfate salt) and other key hair dye precursors.
-
p-Methylaminophenol sulfate emerges as a compound with moderate acute oral toxicity and a moderate potential for skin sensitization. Its genotoxicity profile is complex, with positive signals in vitro but negative results in vivo, suggesting a lower risk in a complete biological system.
-
p-Phenylenediamine (PPD) and Toluene-2,5-diamine sulfate remain the most challenging from a safety perspective, exhibiting high acute oral toxicity and a strong potential to induce skin sensitization.[4][12][30]
-
Resorcinol presents a moderate hazard profile, with concerns related to skin irritation, sensitization, and potential endocrine disruption at higher doses.[1]
-
p-Aminophenol (PAP) is a known sensitizer with moderate acute toxicity.[19][24]
For the research and drug development professional, this guide underscores that a simple "hazardous" vs. "non-hazardous" label is insufficient. A deep understanding of the dose-response relationship, the potency of the effect (especially in sensitization), and the context of in vitro versus in vivo data is essential for informed decision-making. The data suggest that while not devoid of hazard, p-Methylaminophenol may offer a comparatively favorable safety profile, particularly concerning skin sensitization, when benchmarked against potent sensitizers like PPD and Toluene-2,5-diamine sulfate. This information is critical for guiding the development of the next generation of safer and effective hair coloring technologies.
References
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A Comparative Guide to the Antioxidant Activity of 3-Methyl-4-(methylamino)phenol Hydrochloride and Its Analogs
Introduction: The Critical Role of Phenolic Antioxidants in Mitigating Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a myriad of pathological conditions. Phenolic compounds, renowned for their potent antioxidant properties, play a pivotal role in combating this cellular damage. Their mechanism of action primarily involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.[1] This guide provides an in-depth comparative analysis of the antioxidant activity of 3-Methyl-4-(methylamino)phenol hydrochloride and its structural analogs. By examining the structure-activity relationships, we aim to provide valuable insights for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutic agents.
Core Principles of Antioxidant Action in Aminophenol Derivatives
The antioxidant capacity of aminophenol derivatives is intrinsically linked to the presence and positioning of the hydroxyl (-OH) and amino (-NH2 or substituted amino) groups on the aromatic ring. These functional groups are the primary sites for radical scavenging. The para positioning of these groups, as seen in 4-aminophenol and its derivatives, is particularly effective due to the enhanced stability of the resulting radical species through resonance delocalization.[1] Conversely, meta-isomers exhibit significantly lower antioxidant activity.[1]
The primary mechanisms through which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while the SET mechanism involves the transfer of an electron to the radical species.[2]
Comparative Analysis of Antioxidant Activity
To provide a comprehensive comparison, we will evaluate the antioxidant activity of our target compound, this compound, alongside its key analogs: 4-(Methylamino)phenol (the active moiety of Metol), 4-Aminophenol, and 3-Aminophenol. The antioxidant potential will be assessed using three widely accepted in-vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Table 1: Comparative Antioxidant Activity of this compound and Analogs (Illustrative Data)
| Compound | Structure | DPPH IC50 (µM) | ABTS TEAC | FRAP (µmol Fe(II)/µmol) |
| 3-Methyl-4-(methylamino)phenol HCl | ![]() | Hypothesized: < 50 | Hypothesized: > 1.0 | Hypothesized: High |
| 4-(Methylamino)phenol (Metol) | ![]() | Literature indicates strong activity | Literature indicates strong activity | Literature indicates strong activity |
| 4-Aminophenol | ![]() | ~35 | ~1.5 | High |
| 3-Aminophenol | ![]() | > 500 | < 0.5 | Low |
| Trolox (Standard) | ![]() | ~50 | 1.0 | Moderate |
Note: The data for 3-Methyl-4-(methylamino)phenol HCl and 4-(Methylamino)phenol are hypothesized based on established structure-activity relationships and the known potent antioxidant activity of para-aminophenol derivatives. The values for 4-Aminophenol, 3-Aminophenol, and Trolox are representative values from the scientific literature to provide a basis for comparison.
Structure-Activity Relationship Insights
The anticipated high antioxidant activity of this compound is based on several key structural features:
-
Para-Positioning: The hydroxyl and methylamino groups are in a para orientation, which is optimal for radical stabilization.[1]
-
Electron-Donating Groups: Both the hydroxyl and methylamino groups are electron-donating, which enhances the molecule's ability to donate a hydrogen atom or an electron to a free radical. The additional methyl group on the phenol ring is also weakly electron-donating, which may further enhance its antioxidant capacity compared to 4-(Methylamino)phenol.
In contrast, 3-Aminophenol, the meta-isomer, is a significantly weaker antioxidant. This is because the radical formed after hydrogen or electron donation cannot be as effectively stabilized through resonance.[1]
Experimental Methodologies
To ensure the rigorous and reproducible evaluation of antioxidant activity, the following standardized protocols are recommended.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration is proportional to the antioxidant activity of the sample.[5]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[6]
Protocol:
-
Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the test compound and a standard (e.g., Trolox).
-
Add a small volume of the test compound solution to the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7]
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test compound to the FRAP reagent.
-
After a specified incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with known concentrations of FeSO₄.
Conclusion
Based on established structure-activity relationships for phenolic antioxidants, this compound is predicted to be a potent antioxidant. Its structural features, particularly the para-orientation of the electron-donating hydroxyl and methylamino groups, suggest a high capacity for radical scavenging. This guide provides a framework for the experimental validation of its antioxidant activity in comparison to its structural analogs. The detailed protocols for the DPPH, ABTS, and FRAP assays offer a robust methodology for obtaining quantitative, comparable data. Further empirical investigation is warranted to precisely quantify the antioxidant potential of this compound and to fully elucidate its therapeutic promise.
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Antec, Inc. (n.d.). Photographic Chemicals. Retrieved from [Link]
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A Comparative Analysis of 3-Methyl-4-(methylamino)phenol Salts: Hydrochloride vs. Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of specialty chemicals and active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a critical decision that profoundly influences the physicochemical properties and, consequently, the performance of a compound. This guide provides an in-depth comparative study of two common salt forms of 3-Methyl-4-(methylamino)phenol: the hydrochloride and the sulfate. While direct experimental data for the hydrochloride salt of 3-Methyl-4-(methylamino)phenol is limited in publicly accessible literature, this guide will leverage data from the well-characterized sulfate salt of the closely related 4-(methylamino)phenol (commonly known as Metol), general principles of salt chemistry, and available information on the 3-Methyl-4-(methylamino)phenol free base to provide a comprehensive and scientifically grounded comparison.
Introduction to 3-Methyl-4-(methylamino)phenol and its Salts
3-Methyl-4-(methylamino)phenol, a derivative of p-aminophenol, is an organic compound with applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals. The presence of a basic methylamino group and an acidic phenolic hydroxyl group allows for the formation of various salts. The choice between a hydrochloride and a sulfate salt can significantly impact key parameters such as solubility, stability, hygroscopicity, and bioavailability.
Chemical Structures:
-
3-Methyl-4-(methylamino)phenol (Free Base): CAS 74789-37-0[1]
-
3-Methyl-4-(methylamino)phenol Hydrochloride: The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.
-
3-Methyl-4-(methylamino)phenol Sulfate: The sulfate salt is formed by the reaction of the free base with sulfuric acid. It is important to note that the sulfate salt of the closely related 4-(methylamino)phenol, known as Metol (CAS 55-55-0), is a well-characterized compound and will be used as a primary reference for the properties of the sulfate salt in this guide.[2][3]
Physicochemical Properties: A Comparative Overview
The conversion of a free base to a salt form is a widely used strategy to enhance the physicochemical properties of a compound.[4] The choice of the counter-ion (chloride vs. sulfate) plays a pivotal role in determining these properties.
| Property | This compound (Inferred) | 4-(Methylamino)phenol Sulfate (Metol) (Experimental) | Rationale for Differences |
| Molecular Weight | Higher than the free base | 344.38 g/mol [3] | The addition of the respective acid molecule increases the molecular weight. The sulfate salt is a 2:1 salt, meaning two molecules of the base react with one molecule of sulfuric acid. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | Decomposes at approximately 260 °C[5] | Salts generally have higher melting points than their corresponding free bases due to the strong ionic interactions in the crystal lattice. |
| Aqueous Solubility | Expected to have good water solubility. | Soluble in water (50 g/L at 20 °C)[5] | Salt formation increases the polarity of the molecule, generally leading to enhanced aqueous solubility compared to the free base. Hydrochlorides are often highly soluble. |
| pH of Aqueous Solution | Acidic | Acidic (pH 3.5-4.5 for a 50 g/L solution at 20 °C)[5] | Both are salts of a weak base and a strong acid, resulting in an acidic solution upon dissolution in water. |
| Stability | Generally good, but may be susceptible to oxidation and light degradation. | Stable under normal conditions, but sensitive to air and light. | Phenolic compounds are prone to oxidation, which can be influenced by pH and the presence of metal ions. The salt form can sometimes offer improved stability over the free base. |
| Hygroscopicity | Potentially hygroscopic. | Described as an off-white to light-yellow crystalline solid.[5] | Hydrochloride salts, in particular, have a tendency to absorb moisture from the atmosphere. |
Experimental Protocols and Methodologies
To empirically determine and compare the properties of the hydrochloride and sulfate salts of 3-Methyl-4-(methylamino)phenol, a series of standardized experiments would be conducted.
Salt Synthesis and Purification
Objective: To prepare high-purity hydrochloride and sulfate salts of 3-Methyl-4-(methylamino)phenol.
Workflow for Salt Synthesis:
Caption: General workflow for the synthesis of hydrochloride and sulfate salts.
Detailed Protocol:
-
Dissolution: Dissolve a known quantity of 3-Methyl-4-(methylamino)phenol free base in a suitable organic solvent, such as isopropanol or ethanol.
-
Acid Addition:
-
For the hydrochloride salt: Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent.
-
For the sulfate salt: Slowly add a stoichiometric amount of concentrated sulfuric acid.
-
-
Crystallization: Cool the reaction mixture to induce crystallization of the salt.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the purified salt crystals under vacuum at a suitable temperature.
Characterization Techniques
A comprehensive characterization is essential to confirm the identity and purity of the synthesized salts and to compare their properties.
Workflow for Physicochemical Characterization:
Caption: Key analytical techniques for characterizing the salt forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the stoichiometry of the salt.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational bands of the functional groups and the counter-ions.[6]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the purity of the crystalline salt.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile.
-
X-Ray Powder Diffraction (XRPD): To analyze the crystal structure and polymorphism.
-
Equilibrium Solubility Assay: To quantitatively measure the solubility in water and other relevant solvents at different temperatures.
-
Dynamic Vapor Sorption (DVS): To assess the hygroscopicity by measuring the moisture uptake at various relative humidity levels.
Application-Specific Performance Considerations
The choice between the hydrochloride and sulfate salt can have practical implications in various applications.
Hair Dye Formulations
In the cosmetics industry, aminophenol derivatives are used as oxidative hair dye precursors.
-
Solubility and Formulation: The salt form must be sufficiently soluble in the dye base to achieve the desired concentration. A highly soluble salt like a hydrochloride might be advantageous for formulating concentrated liquid dyes.
-
Stability: The stability of the salt in the formulation is crucial to ensure a consistent color outcome and a reasonable shelf life. The pH of the final formulation will influence the stability of the aminophenol derivative.
-
Skin Sensitization: Both 4-aminophenol and its N-methylated derivative have been reported to have skin sensitization potential. The choice of salt form is unlikely to significantly alter this intrinsic property, but it is a critical factor in safety assessments.
Pharmaceutical Development
If 3-Methyl-4-(methylamino)phenol were to be developed as an API, the salt form would be of paramount importance.
-
Bioavailability: The solubility and dissolution rate of the salt form directly impact the bioavailability of the API.[4] Generally, hydrochloride salts exhibit faster dissolution rates and higher bioavailability compared to less soluble salts.
-
Stability and Shelf-Life: The chosen salt must be stable in the final dosage form under various storage conditions. Hydrochloride salts can sometimes be more hygroscopic, which might necessitate more stringent packaging requirements.
-
Compatibility with Excipients: The salt form must be compatible with the excipients used in the formulation to prevent any unwanted chemical interactions.
Conclusion and Recommendations
The selection of the optimal salt form for 3-Methyl-4-(methylamino)phenol requires a thorough evaluation of its physicochemical properties and performance in the intended application.
-
The hydrochloride salt is anticipated to offer higher aqueous solubility, which could be advantageous in applications requiring rapid dissolution or the preparation of concentrated aqueous solutions. However, it may also exhibit greater hygroscopicity, which needs to be managed during storage and formulation.
-
The sulfate salt , as evidenced by data on the closely related Metol, provides a stable, crystalline solid with moderate water solubility. It is a well-established compound in certain industries, such as photography.
For researchers and developers, the following is recommended:
-
Empirical Verification: When feasible, synthesize and characterize both the hydrochloride and sulfate salts of 3-Methyl-4-(methylamino)phenol to obtain direct comparative data.
-
Application-Specific Testing: Evaluate the performance of each salt form in the context of the specific application, considering factors such as formulation compatibility, stability, and efficacy.
-
Regulatory Considerations: For pharmaceutical applications, the chosen salt form must meet all regulatory requirements for safety, purity, and stability.
By carefully considering the trade-offs between the properties of the hydrochloride and sulfate salts, researchers can make an informed decision to optimize the performance and successful application of 3-Methyl-4-(methylamino)phenol.
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A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-4-(methylamino)phenol Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Methyl-4-(methylamino)phenol hydrochloride, a key intermediate in pharmaceutical synthesis. Grounded in the principles of scientific integrity, this document offers practical insights and detailed protocols to ensure your analytical procedures are fit for purpose, adhering to the stringent requirements of regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] This guide will navigate the critical validation parameters, compare suitable analytical techniques, and provide actionable experimental designs.
The Analytical Landscape: Choosing the Right Tool for the Job
The selection of an analytical technique for this compound is dictated by its chemical properties—a substituted aminophenol. This structure lends itself to several analytical approaches, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) stands out as the most powerful and versatile technique for the assay and impurity profiling of this compound. Its ability to separate the analyte from related substances and degradation products with high resolution and sensitivity is unparalleled.[7][8]
Gas Chromatography (GC) can be a viable alternative, particularly for assessing volatile impurities. However, the relatively low volatility and polar nature of aminophenols may necessitate derivatization to improve chromatographic performance, adding complexity to the sample preparation process.[9][10][11]
Spectrophotometry (UV-Vis) offers a simpler, more rapid method for quantification. However, it lacks the specificity of chromatographic methods and is susceptible to interference from any UV-active impurities or excipients, making it more suitable for in-process controls or as a complementary technique.[12][13][14]
Titrimetry , a classical analytical technique, can be employed for assay determination. While cost-effective and straightforward, it is non-specific and generally less precise than chromatographic methods.
Comparative Overview of Analytical Techniques
| Technique | Principle | Strengths | Weaknesses | Primary Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High specificity, sensitivity, and precision. Suitable for both assay and impurity determination.[8] | Higher cost and complexity compared to other methods. | Assay, Purity, and Impurity Quantification |
| GC | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas. | Excellent for volatile organic impurities. | May require derivatization for polar, non-volatile compounds like aminophenols.[10] | Analysis of Residual Solvents and Volatile Impurities |
| Spectrophotometry (UV-Vis) | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective.[13] | Lacks specificity; prone to interference from other UV-absorbing compounds.[7] | In-process controls, preliminary quantification |
| Titrimetry | Quantitative chemical reaction between the analyte and a reagent of known concentration. | Low cost, simple instrumentation. | Non-specific, lower precision than instrumental methods. | Assay of the bulk drug substance |
The Blueprint for Validation: A Deep Dive into ICH Q2(R2) Parameters
The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[3][15][16] The following sections detail the experimental design for validating an HPLC method for the assay of this compound, as this is the most likely and robust method for ensuring product quality.
Experimental Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC analytical method.
Specificity: The Art of Discrimination
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
Experimental Protocol:
-
Forced Degradation Studies: Subject the this compound drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples to ensure it is not co-eluting with any degradation products.
Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, and the peak purity analysis should show no signs of co-elution.
Linearity and Range: Establishing a Proportional Relationship
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound reference standard covering the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[1][17]
-
Analysis: Analyze each standard solution in triplicate.
-
Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals should be randomly distributed around the regression line.
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Sample Preparation: Spike a placebo (or the drug substance if a placebo is not available) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision: Measuring Variability
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[2]
Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the noise: Measure the baseline noise in a blank chromatogram.
-
Determine the signal: Prepare and analyze solutions of decreasing concentrations of the analyte.
-
Calculate LOD and LOQ:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Experimental Protocol:
-
Identify critical parameters: For an HPLC method, these may include:
-
Mobile phase composition (e.g., ± 2% organic)
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Vary parameters: Analyze a standard solution while systematically varying one parameter at a time.
-
Evaluate impact: Assess the effect of these changes on the system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates).
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
Data Presentation for Clarity and Comparison
All quantitative data from the validation studies should be summarized in clear and concise tables to facilitate review and comparison.
Table 1: Summary of Linearity Data
| Concentration (µg/mL) | Response 1 | Response 2 | Response 3 | Mean Response |
| 80 | ||||
| 90 | ||||
| 100 | ||||
| 110 | ||||
| 120 | ||||
| Regression Analysis | Result | |||
| Correlation Coefficient (r²) | ||||
| Slope | ||||
| Y-intercept |
Table 2: Summary of Accuracy (Recovery) Data
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 (n=3) | |||
| 100 (n=3) | |||
| 120 (n=3) | |||
| Mean Recovery (%) | |||
| RSD (%) |
Table 3: Summary of Precision Data
| Precision Level | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | RSD (%) |
| Repeatability | ||||||||
| Intermediate Precision |
The Logic of a Self-Validating System
A well-designed analytical method validation protocol acts as a self-validating system. Each parameter builds upon the others to provide a comprehensive picture of the method's performance.
Caption: The interconnectedness of validation parameters leading to a "Fit for Purpose" method.
Conclusion
The validation of analytical methods for this compound is a critical activity in pharmaceutical development and manufacturing. While HPLC is generally the most suitable technique for comprehensive analysis, the choice of method should always be justified based on its intended purpose. By following the principles outlined in the ICH guidelines and employing a systematic and well-documented validation approach, researchers and scientists can ensure the generation of reliable and defensible analytical data, ultimately safeguarding product quality and patient safety. This guide serves as a foundational resource, and it is imperative to tailor the specific validation protocols and acceptance criteria to the unique requirements of the product and its lifecycle stage.
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
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Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C - Scirp.org. [Link]
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A Senior Scientist's Guide to Cross-Reactivity Assessment of 3-Methyl-4-(methylamino)phenol hydrochloride in Analytical Systems
Welcome to this in-depth technical guide on the cross-reactivity of 3-Methyl-4-(methylamino)phenol hydrochloride. As a key intermediate in the formulation of oxidative hair dyes, the specific and accurate detection of this aromatic amine is paramount for both quality control and toxicological assessment. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to evaluate and mitigate analytical interferences from structurally related compounds.
We will explore the fundamental principles of cross-reactivity, compare the two workhorse analytical techniques for its assessment—immunoassays and chromatography—and provide detailed, field-proven protocols. The objective is to equip you with the knowledge to design self-validating experiments that ensure the specificity and reliability of your analytical data.
Section 1: The Molecular Basis of Cross-Reactivity
Cross-reactivity in analytical science refers to the phenomenon where a substance, other than the target analyte, generates a response in the detection system. This interference is typically caused by compounds that are structurally similar to the analyte of interest. In the context of 3-Methyl-4-(methylamino)phenol, potential cross-reactants include other hair dye components, metabolites, and precursors which share a common phenolic or aminophenol backbone.[1][2][3]
For immunoassays, cross-reactivity occurs when an antibody, raised against the target analyte, also binds to these structurally similar molecules.[4] The degree of binding is dependent on the similarity of the epitope, the specific region of the molecule that the antibody recognizes. For chromatographic methods, cross-reactivity manifests as incomplete separation, where the peak of a cross-reactant co-elutes with the analyte peak, leading to an artificially inflated quantification.
Understanding the potential for cross-reactivity is a critical component of method validation, as mandated by regulatory bodies like the FDA, to prevent false-positive results and ensure patient or consumer safety.[5][6][7]
Caption: Conceptual diagram of antibody binding and cross-reactivity.
Section 2: A Tale of Two Methods: Immunoassay vs. Chromatography
The choice of analytical technique is a strategic decision based on the required throughput, sensitivity, and specificity. For cross-reactivity studies, immunoassays and chromatography are complementary rather than competing methods.
| Feature | Immunoassay (e.g., Competitive ELISA) | Chromatography (e.g., HPLC-UV/MS) |
| Principle | Antibody-antigen binding | Physicochemical separation |
| Primary Use | High-throughput screening | Confirmatory analysis, quantification |
| Specificity | Potentially lower; prone to cross-reactivity | High; based on retention time and mass |
| Sensitivity | High (pg/mL to ng/mL)[8] | Moderate to high (ng/mL to µg/mL)[9][10] |
| Throughput | High (96/384-well plates) | Low to moderate (serial sample injection) |
| Expertise | Explains the strategic choice of methods | Explains the strategic choice of methods |
Expert Insight: A common workflow involves using a competitive ELISA for rapid screening of a large number of samples or potential cross-reactants. Any positive or ambiguous results are then subjected to a highly specific HPLC or LC-MS method for confirmation and accurate quantification. This two-tiered approach leverages the high throughput of immunoassays and the high specificity of chromatography, providing a cost-effective and reliable validation system.
Section 3: Experimental Design & Protocols
Protocol 3.1: Competitive ELISA for Screening Cross-Reactivity
Competitive ELISAs are ideal for detecting small molecules like 3-Methyl-4-(methylamino)phenol, as the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[11][12][13] A lower signal indicates a higher concentration of the analyte in the sample.
Workflow Diagram: Competitive ELISA
Caption: Step-by-step workflow for the competitive ELISA protocol.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen conjugate (e.g., 3-Methyl-4-(methylamino)phenol-BSA) and incubate overnight at 4°C. Causality: This immobilizes the competitor antigen onto the solid phase.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. Causality: This step is crucial to prevent non-specific binding of antibodies to the plate surface, which would cause high background noise.
-
Competitive Reaction: Add standards, controls, and samples (containing the test compounds) to the wells, followed immediately by the addition of a specific primary antibody against 3-Methyl-4-(methylamino)phenol. Incubate for 1-2 hours. Causality: During this incubation, the free analyte in the sample and the coated antigen compete for binding to the limited amount of primary antibody.
-
Washing: Repeat the wash step to remove unbound antibodies and sample components.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour. Causality: The secondary antibody binds to the primary antibody that has been captured by the coated antigen.
-
Washing: Repeat the wash step to remove unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark. The enzyme (HRP) will convert the substrate to a colored product.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the 50% inhibition concentration (IC50) for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100[4]
Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Specificity Confirmation
HPLC provides definitive confirmation of specificity by physically separating the target analyte from potential cross-reactants based on their chemical properties.[9][15]
Workflow Diagram: HPLC Analysis
Caption: Step-by-step workflow for the confirmatory HPLC analysis.
Detailed Method Parameters: [15][16][17]
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a robust choice for separating aromatic amines. Causality: The C18 stationary phase provides excellent hydrophobic retention for the nonpolar aromatic rings, while allowing for differential elution based on polarity differences imparted by the amine and hydroxyl groups.
-
Mobile Phase: A gradient elution is often necessary to resolve structurally similar compounds. For example, a gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm, or for higher specificity and sensitivity, an MS detector in Single Ion Recording (SIR) mode.[17]
-
Procedure:
-
Prepare a mixed standard containing this compound and all potential cross-reactants at known concentrations.
-
Inject the mixed standard into the equilibrated HPLC system.
-
Record the chromatogram and identify the retention time for each compound.
-
The primary validation criterion is the baseline resolution between the peak for 3-Methyl-4-(methylamino)phenol and all other compounds. A resolution factor (Rs) of >1.5 is generally considered acceptable.
-
Section 4: Data Interpretation & Comparative Analysis
The following tables present hypothetical, yet realistic, data from cross-reactivity studies on this compound.
Table 1: Potential Cross-Reactants
| Compound | Structure | Rationale for Inclusion |
| 3-Methyl-4-(methylamino)phenol | C8H11NO | Target Analyte |
| p-Aminophenol (PAP) | C6H7NO | Common precursor/impurity, lacks methyl groups.[2] |
| p-Phenylenediamine (PPD) | C6H8N2 | Structurally similar hair dye component, known sensitizer.[1][18] |
| 4-(Methylamino)phenol (Metol) | C7H9NO | Isomer, lacks the methyl group on the ring.[19][20] |
| 3-Aminophenol | C6H7NO | Positional isomer of aminophenol.[21] |
Table 2: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 3-Methyl-4-(methylamino)phenol | 15 | 100% |
| 4-(Methylamino)phenol (Metol) | 45 | 33.3% |
| p-Aminophenol (PAP) | 300 | 5.0% |
| 3-Aminophenol | 1,500 | 1.0% |
| p-Phenylenediamine (PPD) | >10,000 | <0.15% |
Interpretation: The ELISA shows significant cross-reactivity with 4-(Methylamino)phenol (Metol), which is structurally very similar. This highlights the necessity for a confirmatory method if Metol is expected to be present in samples. The cross-reactivity with other related compounds is low.
Table 3: Confirmatory HPLC-UV Data
| Compound | Retention Time (min) | Resolution (Rs) relative to Target |
| p-Phenylenediamine (PPD) | 2.8 | 8.5 |
| p-Aminophenol (PAP) | 3.9 | 4.1 |
| 3-Aminophenol | 4.5 | 2.2 |
| 3-Methyl-4-(methylamino)phenol | 5.2 | - |
| 4-(Methylamino)phenol (Metol) | 5.8 | 1.8 |
Interpretation: The HPLC method successfully separates the target analyte from all potential cross-reactants with baseline resolution (Rs > 1.5). This confirms that the HPLC method is specific and can be used to accurately quantify 3-Methyl-4-(methylamino)phenol, even in the presence of the cross-reactants identified by ELISA.
Section 5: Conclusion & Best Practices
The accurate assessment of cross-reactivity is a non-negotiable aspect of analytical method validation for compounds like this compound. This guide has demonstrated a robust, two-tiered approach that combines the strengths of high-throughput screening immunoassays with the high-specificity of confirmatory chromatography.
Key Takeaways for Your Laboratory:
-
Anticipate Interferences: Always begin by identifying potential cross-reactants based on structural similarity, metabolic pathways, and the sample matrix.
-
Employ a Dual-Methodology Approach: Use a sensitive screening method like ELISA to cast a wide net, followed by a specific confirmatory method like HPLC to eliminate false positives.
-
Validate Rigorously: The specificity of an assay is not an intrinsic property of the antibody or technology but must be empirically determined through systematic testing as described in this guide.[22][23]
-
Document Everything: Adherence to regulatory guidelines, such as those from the FDA, requires meticulous documentation of all validation procedures and results.[5][24]
By implementing these principles and protocols, researchers can ensure the integrity of their data and make confident, well-informed decisions in their development and quality control processes.
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FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. Retrieved from [Link]
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Giménez-Arnau, A. M., et al. (2017). Para-phenylenediamine allergy: current perspectives on diagnosis and management. Clinical, Cosmetic and Investigational Dermatology, 10, 91–97. Retrieved from [Link]
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Fratesi, L. (2010). ACDS: Cross-Sensitivity Found in PPD-Positive Patients. MDedge. Retrieved from [Link]
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Vázquez-López, M., et al. (2024). Beyond Para-phenylenediamine: Anaphylactic Reactions to Hair Dye and the Challenge of Cross-Reactivity. International Clinical and Medical Case Reports Journal. Retrieved from [Link]
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Jaworska, M., et al. (2016). Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis. Central-European Journal of Immunology, 41(3), 312-317. Retrieved from [Link]
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Li, Y., et al. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 32(10), 1689-1698. Retrieved from [Link]
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Wu, D., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 621. Retrieved from [Link]
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HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]
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Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1632-1638. Retrieved from [Link]
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Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(21), 10328. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 3-Methyl-4-(methylamino)phenol Hydrochloride as a Hair Dye Precursor
This guide provides a comprehensive analysis of 3-Methyl-4-(methylamino)phenol hydrochloride as a potential precursor in oxidative hair dye formulations. Designed for researchers, scientists, and professionals in drug development and cosmetic science, this document synthesizes current knowledge, compares the compound to established alternatives, and proposes experimental frameworks for its definitive evaluation.
Introduction: The Quest for Safer and Effective Hair Dyes
The permanent hair dye market has long been dominated by oxidative dye systems, which offer long-lasting and vibrant colors. These systems typically rely on the chemical reaction between primary intermediates (precursors) and couplers in the presence of an oxidizing agent, usually hydrogen peroxide, under alkaline conditions. This process forms large, colored molecules that are trapped within the hair cortex, providing durable color.[1]
For decades, p-phenylenediamine (PPD) and p-aminophenol have been the cornerstone precursors, valued for their efficacy in producing a wide range of shades. However, their use is associated with a significant incidence of allergic contact dermatitis, driving the search for safer alternatives.[1][2] this compound has emerged as a compound of interest in this ongoing search. This guide will delve into its chemical nature, proposed mechanism of action, and critically evaluate its potential efficacy and safety in comparison to industry-standard precursors.
Chemical Profile and Mechanism of Action
Chemical Structure: this compound CAS Number: 74789-37-0 Molecular Formula: C₈H₁₂ClNO
As a derivative of p-aminophenol, this compound is anticipated to function as a primary intermediate in oxidative hair dye formulations. The core mechanism involves its oxidation in an alkaline medium containing hydrogen peroxide to form a reactive quinone-imine intermediate. This intermediate then undergoes a coupling reaction with a secondary intermediate (coupler) to generate the final dye molecule. The methyl and methylamino substitutions on the benzene ring are expected to influence the final color, reactivity, and toxicological profile of the precursor.
The general oxidative coupling mechanism for a p-aminophenol derivative is illustrated below.
Caption: Oxidative hair dye formation pathway.
The specific color produced will depend on the choice of coupler. For instance, coupling with resorcinol typically yields brownish tones, while m-aminophenol can lead to cooler brown to blue-black shades.
Comparative Analysis with Standard Precursors
| Feature | p-Phenylenediamine (PPD) | p-Aminophenol | This compound (Anticipated) |
| Color Range | Deep, dark shades (browns, blacks) | Lighter shades (blonds, reddish-browns) | Potentially a range of warm, reddish-brown to brown shades, influenced by the methyl group. |
| Color Intensity | High | Moderate | To be determined experimentally, but likely moderate to high. |
| Color Fastness | Excellent | Good | To be determined experimentally. The stability of the final dye molecule is crucial. |
| Sensitization Potential | High (Potent sensitizer)[1][2][3] | Moderate | Unknown, but as an aminophenol derivative, a potential for skin sensitization exists and requires thorough evaluation.[4][5] |
| Regulatory Status | Regulated with concentration limits in many regions.[1] | Regulated with concentration limits. | Not as widely regulated due to less common use; would require a full safety assessment for new formulations. |
Proposed Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of this compound, a series of standardized experiments are necessary.
Hair Swatch Dyeing and Colorimetric Analysis
Objective: To quantitatively measure the color deposition and stability of hair dye formulations containing this compound in comparison to PPD and p-aminophenol.
Methodology:
-
Preparation of Hair Swatches: Use standardized, virgin human hair swatches (e.g., white or light blonde) for all experiments.
-
Formulation of Dye Creams: Prepare three separate hair dye formulations with an identical base cream (alkalizing agent, surfactants, etc.) and developer (hydrogen peroxide). The variable will be the primary intermediate:
-
Formulation A: this compound
-
Formulation B: p-Phenylenediamine (PPD)
-
Formulation C: p-Aminophenol
-
-
Dye Application: Apply each formulation to a set of hair swatches according to a standardized procedure (e.g., 30-minute development time at a controlled temperature).
-
Rinsing and Drying: Rinse the swatches thoroughly and allow them to air dry under controlled conditions.
-
Colorimetric Measurement: Use a spectrophotometer or colorimeter to measure the Lab* color space values of the dyed swatches.
-
Wash Fastness Test: Subject a subset of the dyed swatches to a standardized washing protocol (e.g., 10, 20, and 30 wash cycles with a standard shampoo). Measure the Lab* values after each set of washes.
-
Light Fastness Test: Expose another subset of dyed swatches to a controlled source of UV light to simulate sun exposure and measure any color change.
Caption: Workflow for hair dye efficacy testing.
Skin Sensitization Potential Assessment
Objective: To evaluate the skin sensitization potential of this compound using validated in vitro and in vivo methods.
Methodology:
-
Direct Peptide Reactivity Assay (DPRA): An in vitro method to assess the reactivity of the chemical with synthetic peptides containing cysteine and lysine, mimicking the initial molecular event in skin sensitization.
-
KeratinoSens™ Assay: An in vitro test using a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway, a key event in the induction of skin sensitization.
-
Human Cell Line Activation Test (h-CLAT): An in vitro assay that quantifies the expression of cell surface markers associated with dendritic cell activation, a critical step in the immune response leading to sensitization.[6]
-
Local Lymph Node Assay (LLNA): An in vivo murine model that measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance.[4]
The results from these assays should be compared to existing data for PPD and p-aminophenol to provide a relative measure of sensitization potency.
Safety and Toxicological Considerations
While specific toxicological data for this compound is scarce, data on related aminophenol compounds provide some insights. For instance, 3-methylamino-4-nitrophenoxyethanol, a semi-permanent hair dye, has been assessed for safety. Studies on this compound indicated low percutaneous absorption and it was not found to be a sensitizer in the murine local lymph node assay.[7][8][9] However, it is crucial to conduct a full toxicological evaluation for this compound, including assessments for genotoxicity, acute and subchronic toxicity, and developmental toxicity, before it can be considered for commercial use.
Conclusion and Future Directions
This compound presents a chemically plausible alternative to traditional hair dye precursors. Its structural similarity to p-aminophenol suggests it could produce desirable warm tones with potentially good performance. However, the current lack of direct comparative efficacy and comprehensive safety data is a significant barrier to its adoption.
For researchers and developers, the immediate path forward involves conducting the rigorous experimental protocols outlined in this guide. A thorough understanding of its color performance, stability, and, most importantly, its sensitization potential is paramount. Should this compound demonstrate a favorable balance of efficacy and safety compared to PPD and p-aminophenol, it could represent a valuable addition to the palette of hair colorant formulators, contributing to the development of safer hair dye products.
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Comparison of molecular structures, hair dye usage exposure and skin sensitization induction thresholds. - ResearchGate. Available from: [Link]
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Survey and occurrence of PPD, PTD and other allergenic hair dye substances in hair dyes. - The Danish Environmental Protection Agency. Available from: [Link]
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Allergy to 3-nitro-p-hydroxyethylaminophenol and 4-amino-3-nitrophenol in a hair dye. - ResearchGate. Available from: [Link]
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Final Report on the Safety Assessment of 3-Methylamino-4-Nitrophenoxyethanol as Used in Hair Dyes. - ResearchGate. Available from: [Link]
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Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. - Eruditio : Indonesia Journal of Food and Drug Safety. Available from: [Link]
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PPD to PTD: The Evolution of Safe Hair Dye Chemistry. - NICHEM Solutions. Available from: [Link]
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A Senior Application Scientist's Guide to Comparing the Stability of Different Salts of 3-Methyl-4-(methylamino)phenol
Introduction: The Critical Role of Salt Selection in Drug Development
In the journey of a drug from discovery to a marketable product, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision. The physicochemical properties of an API are profoundly influenced by its salt form, impacting critical parameters such as solubility, dissolution rate, hygroscopicity, and, most importantly, stability. An unstable salt form can lead to degradation of the API, loss of potency, formation of toxic impurities, and altered bioavailability, ultimately compromising the safety and efficacy of the final drug product.
This guide provides a comprehensive framework for comparing the stability of different salt forms of 3-Methyl-4-(methylamino)phenol, a compound with potential for further development. While this molecule, also known in photographic contexts as Metol, has a well-documented sulfate salt, a thorough investigation of alternative salt forms is essential for optimizing its performance as a potential pharmaceutical candidate.[1][2] We will proceed as a researcher tasked with this critical evaluation, outlining the necessary experimental protocols and data interpretation strategies to select the most stable and viable salt form for further development.
Part 1: Rationale and Selection of Candidate Salt Forms
The structure of 3-Methyl-4-(methylamino)phenol features a basic secondary amine and an acidic phenolic hydroxyl group, making it amenable to forming salts with both acids and bases. For this guide, we will focus on acid addition salts, which are more common for amine-containing APIs. The choice of counter-ion is critical and should be based on factors like pKa, regulatory acceptance (e.g., Generally Regarded as Safe - GRAS), and potential to impart desirable physicochemical properties.
For a comprehensive comparison, we propose the investigation of the following salts:
-
Sulfate Salt: The commonly available form, serving as our baseline or reference.[3]
-
Hydrochloride (HCl) Salt: A frequently used salt in the pharmaceutical industry due to its ability to improve solubility and its straightforward synthesis.
-
Mesylate (Methanesulfonate) Salt: An organic salt that can sometimes offer advantages in terms of crystallinity and reduced hygroscopicity compared to inorganic salts like HCl.
This selection provides a good mix of inorganic and organic counter-ions to robustly evaluate the stability profile of 3-Methyl-4-(methylamino)phenol.
Part 2: A Workflow for Comprehensive Stability Assessment
A multi-faceted approach is required to build a complete stability profile of each salt. The following experimental workflow is designed to provide the necessary data for an informed comparison.
Caption: Experimental workflow for salt stability comparison.
Part 3: Core Stability-Indicating Experiments and Protocols
This section details the key experimental protocols. The causality behind each step is explained to provide a deeper understanding of the methodology.
Thermal Stability Analysis
Expertise & Experience: Thermal analysis, incorporating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is fundamental for assessing the solid-state stability of a salt.[4][5] DSC measures the heat flow associated with thermal transitions, revealing melting points, phase changes, and decomposition events. TGA measures changes in mass as a function of temperature, indicating desolvation and decomposition. A higher, sharper melting point and a higher decomposition temperature are generally indicative of greater thermal stability.[6][7]
Experimental Protocol: Simultaneous TGA-DSC Analysis
-
Instrument Calibration: Calibrate the TGA balance and the DSC temperature and heat flow using certified reference materials (e.g., indium for temperature, certified weights for mass).
-
Sample Preparation: Accurately weigh 2-5 mg of the salt sample into an aluminum pan. Use a pinhole lid to allow for the escape of any evolved gases or moisture.
-
Analysis Conditions:
-
Data Analysis:
-
TGA Curve: Analyze for mass loss steps. A mass loss before melting typically indicates the loss of water or solvent. A significant mass loss after melting indicates decomposition.
-
DSC Curve: Determine the onset and peak temperatures of endothermic events (melting) and exothermic events (decomposition). The sulfate salt of 4-(Methylamino)phenol is known to decompose around 260 °C.[1][2][8]
-
Hygroscopicity Assessment
Expertise & Experience: The tendency of a material to absorb moisture from the atmosphere, known as hygroscopicity, is a critical stability parameter.[][10] Moisture uptake can induce physical changes (e.g., deliquescence, crystal form changes) and chemical degradation (e.g., hydrolysis).[11][12] Dynamic Vapor Sorption (DVS) is the gold-standard technique for precise hygroscopicity profiling.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place approximately 10-20 mg of the sample onto the DVS microbalance.
-
Isothermal Analysis (e.g., 25 °C):
-
Drying Step: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹).
-
Sorption Cycle: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Cycle: Decrease the RH in a stepwise manner from 90% back to 0% RH to assess the reversibility of water sorption.
-
-
Data Analysis:
-
Plot the change in mass (%) versus the target RH.
-
Classify the hygroscopicity based on the percentage of moisture uptake at a defined RH (e.g., 80% RH at 25 °C) according to the European Pharmacopoeia standards.
-
Analyze the sorption/desorption isotherm for hysteresis, which can indicate changes in the solid state.
-
Photostability Testing
Expertise & Experience: APIs can be susceptible to degradation upon exposure to light. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized protocol for photostability testing.[13][14] This involves exposing the drug substance to a defined amount of UV and visible light.[15][16] The sulfate salt of 4-(Methylamino)phenol is noted to be light-sensitive, making this test particularly important.[3][8]
Experimental Protocol: ICH Q1B Confirmatory Photostability Study
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm) of each salt in chemically inert, transparent containers.
-
Prepare a "dark" control for each salt by wrapping an identical container in aluminum foil. Store the dark controls alongside the light-exposed samples.
-
-
Light Exposure:
-
Place the samples in a calibrated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
-
Post-Exposure Analysis:
-
Visually inspect the samples for any changes in physical properties, such as color.
-
Analyze the light-exposed samples and the dark controls using a stability-indicating HPLC method. High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for separating and quantifying the API and any degradation products.[17]
-
-
Data Analysis:
-
Compare the chromatograms of the light-exposed and dark control samples.
-
Calculate the percentage of degradation and identify the formation of any new impurity peaks. A significant increase in degradation in the light-exposed sample compared to the dark control indicates photolability.
-
Caption: Key decision factors for selecting the optimal salt.
Part 4: Data Consolidation and Interpretation
To facilitate a direct comparison, all experimental data should be compiled into a single table. This allows for an objective, data-driven decision on the most stable salt form.
Table 1: Comparative Stability Data for 3-Methyl-4-(methylamino)phenol Salts
| Parameter | Sulfate Salt | Hydrochloride Salt | Mesylate Salt |
| Appearance | Off-white crystalline solid | [Record Observation] | [Record Observation] |
| Purity (Initial, %) | >99.0% | [Record Value] | [Record Value] |
| Thermal Analysis | |||
| Melting Point (DSC, °C) | ~260 °C (decomposes)[8] | [Record Value] | [Record Value] |
| Decomposition (TGA, °C) | >260 °C | [Record Value] | [Record Value] |
| Hygroscopicity | |||
| Moisture Uptake at 80% RH (%) | [Record Value] | [Record Value] | [Record Value] |
| Hygroscopicity Class | [Determine Class] | [Determine Class] | [Determine Class] |
| Photostability (ICH Q1B) | |||
| Appearance Change | [Record Observation] | [Record Observation] | [Record Observation] |
| Degradation (%) | [Record Value] | [Record Value] | [Record Value] |
| Aqueous Solubility (mg/mL) | Soluble[2] | [Record Value] | [Record Value] |
Interpretation: The ideal salt candidate will exhibit a combination of desirable properties: a high and sharp melting point, minimal mass loss before decomposition, low hygroscopicity (preferably non-hygroscopic or slightly hygroscopic), and minimal degradation upon exposure to light. While high aqueous solubility is often desired, it must be balanced with physical and chemical stability. For instance, a highly soluble salt that is also highly hygroscopic may present significant challenges during formulation and storage. The mesylate salt, being organic, might offer better solubility in organic solvents and potentially different crystal packing, which could influence both hygroscopicity and stability. The final selection will be a scientifically justified compromise based on the comprehensive data collected.
Conclusion
The selection of an optimal salt form is a cornerstone of successful drug development. By systematically applying the thermal, hygroscopicity, and photostability testing protocols outlined in this guide, researchers can generate the robust, comparative data needed to make an informed decision. This structured approach ensures that the chosen salt of 3-Methyl-4-(methylamino)phenol possesses the requisite stability to progress confidently through the development pipeline, ultimately ensuring a safe, stable, and effective product.
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
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Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. [Link]
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Technology Networks. Hygroscopicity Evaluation. [Link]
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AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]
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de Oliveira, R. V., et al. (2013). Thermal analysis study of antihypertensive drug doxazosin mesilate. Journal of Thermal Analysis and Calorimetry, 111(3), 2017-2022. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2015). p-Methylaminophenol and its sulfate: Human health tier II assessment. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5931, n-Methyl-p-aminophenol. [Link]
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National Institute of Standards and Technology. Phenol, 4-amino-3-methyl-. [Link]
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A Comparative Guide to the In Vitro and In Vivo Toxicity of 3-Methyl-4-(methylamino)phenol Hydrochloride
This guide provides a comprehensive comparison of the toxicological profiles of 3-Methyl-4-(methylamino)phenol hydrochloride and its closely related salts, as determined by in vitro and in vivo studies. As researchers, scientists, and drug development professionals, understanding the nuances between these testing models is paramount for accurate risk assessment and informed decision-making in preclinical development. This document synthesizes available data, explains the causality behind experimental choices, and provides detailed protocols for key assays.
A note on the available data: Direct toxicological data for this compound is limited in publicly accessible literature. Therefore, this guide draws upon data from the closely related and more extensively studied 4-(methylamino)phenol hemisulfate salt and p-methylaminophenol. The core molecule is the primary determinant of toxicological activity, with the salt form primarily influencing physicochemical properties like solubility. This approach allows for a robust comparative analysis, with the understanding that minor differences could exist.
Introduction to this compound and the Imperative of Toxicity Testing
3-Methyl-4-(methylamino)phenol, a derivative of p-aminophenol, belongs to a class of compounds used in various industrial applications, including as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Given its potential for human exposure, a thorough toxicological evaluation is essential. The journey from a promising chemical entity to a safe and effective product is paved with rigorous safety assessments. This process traditionally relies on a combination of in vitro (cell-based) and in vivo (animal) studies to identify potential hazards and establish safe exposure limits.
In vitro assays provide a rapid and cost-effective means to screen for specific types of toxicity, such as cytotoxicity and genotoxicity, at the cellular level. They are invaluable for elucidating mechanisms of action and for prioritizing compounds early in development. However, they cannot fully replicate the complex interactions that occur within a whole organism.
In vivo studies, while more resource-intensive, offer a systemic perspective on toxicity. They allow for the evaluation of effects on multiple organs, the understanding of pharmacokinetic and pharmacodynamic relationships, and the determination of clinically relevant endpoints such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lethal Dose, 50% (LD50).
This guide will dissect the methodologies and findings from both in vitro and in vivo investigations of 3-Methyl-4-(methylamino)phenol and its analogs, culminating in a comparative analysis that highlights the strengths and limitations of each approach in the context of this chemical class.
In Vitro Toxicity Assessment: A Mechanistic Deep Dive
In vitro toxicology serves as the first line of defense in safety assessment. By exposing cultured cells to a test compound, we can probe for fundamental cellular damage. For a compound like 3-Methyl-4-(methylamino)phenol, key questions to address in vitro are: Is it cytotoxic? Is it genotoxic? And what are the underlying molecular pathways?
Cytotoxicity Assays: Gauging the Impact on Cell Viability
The choice of cell line is critical and should be guided by the intended application of the compound and its potential target organs. For a compound with potential systemic exposure, a panel of cell lines representing different tissues (e.g., HepG2 for liver, HaCaT for skin, HEK293 for kidney) would provide a more comprehensive cytotoxicity profile.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.[5]
-
Compound Exposure: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.
Diagram: In Vitro Cytotoxicity Workflow
Caption: Workflow for determining IC50 using the MTT assay.
Genotoxicity Assays: Assessing DNA Damage Potential
Genotoxicity is a critical endpoint, as DNA damage can lead to mutations and potentially cancer. A standard battery of in vitro genotoxicity tests is often required by regulatory agencies.[6][7]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[7] A positive result, where the compound causes a reversion to histidine independence, indicates that it is a mutagen. For 4-(Methylamino)phenol hemisulfate salt, "Positive results were obtained in some in vitro tests," including the Ames test, suggesting a mutagenic potential. This is a significant finding that warrants further investigation.
-
In Vitro Micronucleus Test: This test detects both clastogens (agents that cause structural chromosome damage) and aneugens (agents that cause numerical chromosome changes).[8][9] The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, is a hallmark of genotoxic damage.[8]
-
Mammalian Cell Gene Mutation Assays: Assays like the mouse lymphoma assay (MLA) or the HPRT assay in Chinese Hamster Ovary (CHO) cells are used to detect gene mutations in mammalian cells.[6][8]
The inclusion of a metabolic activation system (e.g., S9 fraction from rat liver) in these assays is crucial, as some compounds only become genotoxic after being metabolized.[6]
Diagram: Genotoxicity Testing Strategy
Caption: Standard in vitro genotoxicity testing battery.
In Vivo Toxicity Assessment: A Systemic Perspective
In vivo studies in animal models are essential for understanding the complex biological effects of a compound in a whole organism. These studies help to identify target organs, establish dose-response relationships, and determine safe exposure levels for humans.
Acute Toxicity Studies: Determining the LD50
Acute toxicity studies involve the administration of a single, high dose of a compound to determine its short-term effects and its LD50. The oral LD50 for p-methylaminophenol in male mice has been reported as 380 mg/kg body weight.[10] For 4-(Methylamino)phenol hemisulfate salt, the oral LD50 in rats is 1578 mg/kg.[9] These values classify the compounds as harmful if swallowed.[10]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Selection: Use a single sex of rodents (e.g., female rats) as they are generally more sensitive.
-
Dosing: Administer a single oral dose of the test compound to one animal.
-
Observation: Observe the animal for up to 14 days for signs of toxicity and mortality.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Calculation: Continue this process until enough data points are collected to calculate the LD50 using statistical methods.
Repeated Dose Toxicity Studies: Uncovering Long-Term Effects
Repeated dose studies, typically conducted over 28 or 90 days, are designed to evaluate the cumulative effects of a compound. These studies are critical for identifying target organs of toxicity and for determining the NOAEL.
For p-methylaminophenol sulfate, a developmental toxicity study in pregnant rats established a NOAEL for maternal toxicity of 5 mg/kg bw/day, based on decreased maternal weight gain at higher doses.[10] The NOAEL for developmental toxicity was 125 mg/kg bw/day, indicating that the developing fetus is less sensitive than the mother to this compound.[10] Studies on cresols (methylphenols) have shown that repeated dietary exposure can lead to effects on the liver, kidney, and bone marrow in rats and mice.[11]
Other In Vivo Endpoints
-
Skin Sensitization: 4-(Methylamino)phenol hemisulfate salt is classified as a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact with the skin.[10] This is often evaluated in vivo using the guinea pig maximization test or the local lymph node assay.
-
Reproductive Toxicity: A study on the related compound 3-methyl-4-nitrophenol demonstrated reproductive toxicity in mice, affecting gonadal cell apoptosis and proliferation.[12] This suggests that reproductive organs could be a potential target for 3-Methyl-4-(methylamino)phenol as well.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo
The ultimate goal of a toxicological assessment is to predict human risk. This requires a careful and critical comparison of in vitro and in vivo data.
| Endpoint | In Vitro Findings | In Vivo Findings | Correlation and Discrepancies |
| Cytotoxicity | Expected to be cytotoxic in the micromolar range based on data from similar phenolic compounds.[2][3][4] | High acute oral doses are lethal (LD50 of 380 mg/kg in mice for p-methylaminophenol).[10] | The high doses required for lethality in vivo are consistent with the expected micromolar cytotoxicity in vitro. However, in vivo toxicity is also influenced by absorption, distribution, metabolism, and excretion (ADME), which can modulate the concentration of the active compound at the target site. |
| Genotoxicity | Positive results in some in vitro tests, including the Ames test, for a related salt, indicating mutagenic potential. | No in vivo mutagenicity data is readily available for this compound. | A positive in vitro genotoxicity result is a significant warning sign. However, it does not always translate to in vivo genotoxicity. The body has defense mechanisms, such as DNA repair and detoxification, that can mitigate the effects of genotoxic compounds. Further in vivo testing (e.g., an in vivo micronucleus test) would be necessary to determine the relevance of the in vitro findings. |
| Organ Toxicity | Not directly assessed. | Maternal toxicity (decreased weight gain) and potential for reproductive toxicity.[10][12] Studies on similar compounds suggest potential for liver, kidney, and bone marrow effects.[11] | In vitro studies using cell lines from these target organs could help to elucidate the underlying mechanisms of toxicity observed in vivo. For example, exposing hepatocytes to the compound could reveal if it causes mitochondrial dysfunction or oxidative stress, which could explain the liver effects seen in animal studies. |
Diagram: The In Vitro-In Vivo Extrapolation (IVIVE) Funnel
Caption: Integrating in vitro and in vivo data for risk assessment.
Conclusion: A Synthesized View of Toxicity
The toxicological profile of this compound, inferred from data on its close analogs, suggests a compound that is harmful if swallowed, a skin sensitizer, and a potential in vitro mutagen. In vivo studies have identified maternal and potential reproductive toxicity as key concerns.
The positive in vitro genotoxicity finding is a significant flag that requires careful consideration. While not always predictive of in vivo effects, it highlights a potential hazard that should be further investigated. The observed in vivo toxicity, particularly the maternal effects at relatively low doses, underscores the importance of whole-organism studies for setting safe exposure limits.
Ultimately, a robust safety assessment relies on the intelligent integration of both in vitro and in vivo data. In vitro assays provide crucial mechanistic insights and can be used to screen for hazards, while in vivo studies provide the systemic context necessary for human risk assessment. For a compound like this compound, the available data paints a picture of a moderately toxic compound with specific hazards that need to be managed. Further research, particularly in vivo genotoxicity studies and more detailed mechanistic investigations in relevant cell models, would provide a more complete understanding of its toxicological profile.
References
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Li, Q., et al. (2018). Toxicological effects of 3-methyl-4-nitrophenol on mouse ovarian and testicular cell proliferation, apoptosis and oocyte maturation. Reproductive Toxicology, 82, 94-102. [Link]
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Hsieh, J.-H., et al. (2019). Identifying Compounds With Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology, 32(8), 1596-1607. [Link]
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Johnson, G. E., et al. (2021). Assessment of the three-test genetic toxicology battery for groundwater metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503387. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 3-methyl-4-(1-methylethyl) phenol: Human health tier II assessment. [Link]
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Ranganatha, R., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 859–869. [Link]
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Skárová, K., et al. (2020). Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens. Interdisciplinary Toxicology, 13(2), 99-106. [Link]
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Verstraelen, S., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(4), 1345–1358. [Link]
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NICNAS. (2015). p-Methylaminophenol and its sulfate: Human health tier II assessment. [Link]
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ResearchGate. (2025). Phenol as a positive control in cytotoxicity test methods. [Link]
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Luan, Y., & Honma, M. (2021). Genotoxicity testing and recent advances. Genome Instability & Disease, 2(4), 236-248. [Link]
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Chen, X., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(10), 5568-5574. [Link]
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National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). [Link]
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A Comparative Spectroscopic Guide to 3-Methyl-4-(methylamino)phenol Hydrochloride and Its Isomers
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomer Differentiation
In the realm of pharmaceutical development and chemical synthesis, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure—often exhibit distinct pharmacological, toxicological, and physical properties. 3-Methyl-4-(methylamino)phenol hydrochloride, a substituted aminophenol, and its isomers represent a classic analytical challenge. Their structural similarity necessitates robust, multi-technique spectroscopic analysis for unambiguous differentiation.
The isomers selected for this comparative analysis are:
-
Target Compound: 3-Methyl-4-(methylamino)phenol (as hydrochloride salt)
-
Isomer A: 2-Methyl-4-(methylamino)phenol
-
Isomer B: 4-Methyl-2-(methylamino)phenol
-
Isomer C: 5-Methyl-2-(methylamino)phenol
This guide will dissect the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining the underlying chemical principles that lead to spectral differentiation.
Methodology: A Multi-Spectroscopic Approach
A conclusive structural elucidation relies on integrating data from multiple analytical techniques. Each method probes different aspects of molecular structure, and together they provide a self-validating system for identifying a compound and distinguishing it from its isomers.
Experimental Protocols
Below are the standard operating procedures for acquiring the spectroscopic data discussed in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework and probe the electronic environment of each nucleus.
-
Protocol:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable -OH and -NH protons, while D₂O will exchange these protons for deuterium, causing their signals to disappear.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a range of 0 to 200 ppm is standard.
-
To confirm the identity of -OH and -NH protons, add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum (a "D₂O shake"). The signals corresponding to these protons will broaden or disappear.[1]
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be run to confirm proton-proton and proton-carbon connectivities, respectively.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups based on their characteristic vibrational frequencies.
-
Protocol:
-
For solid samples, prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Collect at least 16 scans to ensure a good signal-to-noise ratio.
-
Identify characteristic absorption bands for O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and gain structural information from fragmentation patterns.
-
Protocol:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic inlet (e.g., Gas Chromatography or Liquid Chromatography).
-
Use Electron Ionization (EI) at 70 eV to induce fragmentation or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.
-
Identify the molecular ion peak (M⁺ for EI, [M+H]⁺ for ESI in positive mode) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic losses and stable daughter ions.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To probe the electronic transitions within the conjugated aromatic system.
-
Protocol:
-
Prepare a dilute solution of the sample (typically 10-100 µM) in a UV-transparent solvent like ethanol or methanol.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax). Phenolic compounds typically exhibit strong absorption due to π-π* transitions in the benzene ring.[2]
-
Workflow Diagram
Caption: Integrated workflow for isomer differentiation.
Comparative Analysis
The key to distinguishing these isomers lies in how the relative positions of the -OH, -NHCH₃, and -CH₃ groups affect the local chemical and electronic environments.
¹H and ¹³C NMR Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the subtle electronic effects of substituents on the aromatic ring.
¹H NMR Predictions: All isomers will show signals for:
-
An aromatic region (typically 6.5-7.5 ppm).
-
A phenolic -OH proton (broad singlet, ~4-7 ppm in aprotic solvents, variable).[1][3]
-
An amine -NH proton (broad singlet, variable position).
-
An N-methyl group (-NHCH₃ ) (singlet or doublet, ~2.8 ppm).
-
An aromatic methyl group (-CH₃ ) (singlet, ~2.1-2.3 ppm).
The differentiation comes from the aromatic region's splitting patterns and chemical shifts .
-
Target (3-Methyl-4-(methylamino)phenol): The three aromatic protons will have a distinct pattern. The proton at C5 will be a doublet, the proton at C2 will be a doublet, and the proton at C6 will be a doublet of doublets, reflecting coupling to both adjacent protons.
-
Isomer A (2-Methyl-4-(methylamino)phenol): The proton at C3 will be ortho to both the -OH and -CH₃ groups, likely appearing as a doublet. The proton at C5 will be meta to the -OH and ortho to the -NHCH₃, appearing as a doublet of doublets. The proton at C6, para to the -CH₃, will be a doublet.
-
Isomer B (4-Methyl-2-(methylamino)phenol): With the -NHCH₃ group now ortho to the -OH, potential for intramolecular hydrogen bonding could broaden the -OH and -NH signals significantly. The aromatic protons will exhibit a different splitting pattern compared to the target, reflecting their positions relative to the three substituents.
-
Isomer C (5-Methyl-2-(methylamino)phenol): This isomer lacks the para-relationship of the other structures. The arrangement will lead to a unique set of couplings in the aromatic region, readily distinguishable from the others.
¹³C NMR Predictions: The chemical shifts of the aromatic carbons are highly sensitive to the electronic nature (donating/withdrawing) and position of the substituents.[4] The -OH and -NHCH₃ groups are strong electron-donating groups, causing a significant upfield shift (lower ppm) for the ipso, ortho, and para carbons relative to benzene (128.5 ppm). The -CH₃ group is a weak electron-donating group.
| Compound | Predicted ¹³C Shifts (Aromatic Region) | Key Differentiator |
| Target Compound | Expect 6 distinct aromatic carbon signals. The C1 (ipso to -OH) and C4 (ipso to -NHCH₃) will be significantly shielded. C3 (ipso to -CH₃) will be less shielded than C1/C4 but more so than unsubstituted carbons. | The relative shifts of the ipso carbons (C1, C3, C4) provide a unique fingerprint. |
| Isomer A | The carbon ortho to both -OH and -CH₃ (C3) will have a unique chemical shift. | Different pattern of shielded/deshielded carbons due to the altered ortho/meta/para relationships. |
| Isomer B | C2 (ipso to -NHCH₃) will be highly shielded. The proximity of the -OH and -NHCH₃ groups will influence the shifts of C1 and C2. | The chemical shifts of the two carbons bearing the heteroatom substituents (C1, C2) will be distinctive. |
| Isomer C | The lack of para-substituents will result in a different overall shielding/deshielding pattern compared to the Target and Isomer A. | The absence of a carbon signal in the highly shielded region typical of a carbon para to an -OH or -NHR group. |
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy will confirm the presence of the key functional groups but is less powerful for differentiating positional isomers. However, subtle shifts can be observed.
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Differences Between Isomers |
| O-H Stretch (Phenol) | 3200-3600 (broad) | In Isomer B (ortho-aminophenol), intramolecular H-bonding between the -OH and -NHCH₃ can result in a sharper, lower frequency O-H band compared to the others where only intermolecular H-bonding occurs. |
| N-H Stretch (Secondary Amine) | 3300-3500 (sharp, medium) | The hydrochloride salt will show broad ammonium N-H⁺ stretching bands (~2400-3200 cm⁻¹). The position will be similar for all isomers, but the profile may differ slightly. The free base shows a single sharp N-H stretch, unlike a primary amine's two peaks.[5] |
| C-H Stretch (Aromatic) | 3000-3100 | Minor differences expected. |
| C-H Stretch (Aliphatic -CH₃) | 2850-3000 | Similar for all isomers. |
| C=C Stretch (Aromatic Ring) | 1450-1600 | The pattern of overtone/combination bands in the 1600-2000 cm⁻¹ region can sometimes be used to infer substitution patterns, but this is often complex. |
| C-O Stretch (Phenol) | 1200-1260 | The exact position is sensitive to the substitution pattern and may vary slightly between isomers. |
Mass Spectrometry: Fragmentation Fingerprints
For all isomers, high-resolution mass spectrometry (HRMS) will confirm the same exact mass. Differentiation must come from the fragmentation patterns, typically observed using Electron Ionization (EI-MS).
-
Molecular Ion (M⁺): All isomers (as free bases) will have a molecular ion peak at m/z 137. The hydrochloride salt will not typically be observed intact under EI conditions.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most characteristic fragmentation for N-methyl anilines involves the cleavage of the bond beta to the nitrogen atom. For these molecules, this means the loss of a hydrogen radical from the N-methyl group is unlikely. The dominant alpha-cleavage in aminophenols is often the loss of a stable neutral molecule.
-
Loss of CO: Phenols characteristically lose carbon monoxide (CO, 28 Da) after initial rearrangement to form a stable cyclopentadienyl cation. A fragment at m/z 109 ([M-CO]⁺) is expected for all isomers.[6]
-
Loss of HCN: Amines can lead to the loss of hydrogen cyanide (HCN, 27 Da). A fragment at m/z 110 ([M-HCN]⁺) might be observed.
-
Loss of Methyl Radical: A common fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a fragment at m/z 122 ([M-CH₃]⁺). The stability of the resulting ion will depend on the isomer structure, influencing the peak's relative intensity. For example, in the target compound, loss of the ring methyl group creates a cation stabilized by two strong donor groups (-OH and -NHCH₃), likely making this a prominent peak.
-
The relative intensities of these fragment ions will be the key differentiator. The proximity of functional groups can enable or disable specific rearrangement pathways, altering the fragmentation fingerprint for each isomer.
Caption: Common MS fragmentation pathways.
UV-Visible Spectroscopy: A Supporting Role
UV-Vis spectroscopy probes the conjugated π-electron system. All isomers are expected to show strong absorbance bands between 250 and 300 nm, characteristic of substituted phenols.[7]
-
Substituent Effects: The -OH, -NHCH₃, and -CH₃ groups are all auxochromes, meaning they modify the absorption of the benzene chromophore. They are activating groups that typically cause a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorbance) compared to benzene.
-
Isomeric Differences: The exact λmax and molar absorptivity (ε) will differ slightly for each isomer. The extent of conjugation and the potential for charge-transfer interactions are influenced by the relative positions of the electron-donating groups. For instance, the para-arrangement of the strong -OH and -NHCH₃ donors in the Target and Isomer A likely leads to a more significant bathochromic shift compared to Isomer C, where the donors are meta to each other. While these differences may be subtle, they can serve as a supporting data point when analyzed carefully.[8]
Conclusion: A Strategy for Identification
While direct experimental spectra for this compound and its isomers are scarce, a robust analytical strategy can be devised. This guide demonstrates that a combination of modern spectroscopic techniques, interpreted through the lens of fundamental chemical principles, provides a clear and reliable path to differentiation.
¹H and ¹³C NMR stand as the primary tools for unambiguous identification, offering a wealth of structural information through chemical shifts and spin-spin coupling patterns that are unique to each isomer. Mass Spectrometry provides definitive molecular weight confirmation and a characteristic fragmentation fingerprint based on the relative stability of daughter ions. Finally, IR and UV-Vis spectroscopy serve as essential supporting techniques, confirming the presence of key functional groups and providing data on the overall electronic structure of the molecule.
By following the integrated workflow presented, researchers can confidently elucidate the structure of their target compound, ensuring the integrity and validity of their scientific and developmental work.
References
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Ragan, M. A. (2006). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. Available at: [Link]
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SpectraBase. (n.d.). Phenol, 4-(methylamino)-. Available at: [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
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NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Available at: [Link]
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Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. College of Education for Pure Science, University of Mosul. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]
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Edinburgh Instruments. (n.d.). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). Available at: [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methyl-4-(methylamino)phenol Hydrochloride
This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the safe and compliant disposal of 3-Methyl-4-(methylamino)phenol hydrochloride and its related salts. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from a substance with significant aquatic toxicity.
The information herein is synthesized from authoritative safety data sheets (SDS), regulatory guidelines, and established best practices in laboratory chemical management. The causality behind each procedural step is explained to foster a deeper understanding of safe chemical handling.
Immediate Safety Profile & Hazard Analysis
Before handling or disposing of this compound, it is imperative to understand its inherent risks. This compound, as part of the aminophenol class, is categorized as hazardous waste. This classification is primarily driven by its toxicological and ecotoxicological profile. The data presented below is based on the closely related and well-documented 4-(Methylamino)phenol sulfate (CAS 55-55-0), whose hazardous properties are representative of the core chemical structure.
Table 1: Hazard and Safety Summary for 4-(Methylamino)phenol Salts
| Hazard Category | Description | GHS Hazard Statements | Key Precautionary Action |
|---|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[1] | H302 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Sensitization | May cause an allergic skin reaction.[1] | H317 | Wear protective gloves. Avoid breathing dust. Contaminated work clothing must not be allowed out of the workplace.[1] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[1] | H373 | Do not breathe dust. Get medical advice/attention if you feel unwell.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1][2][3][4] | H410 | Avoid release to the environment. Collect spillage.[1][4] |
| Combustibility | Combustible solid. Finely dispersed particles may form explosive mixtures in air.[5] | May form combustible dust concentrations in air.[2][3] | Prevent dust accumulation. Keep away from ignition sources.[5] |
Causality of Hazard: The primary driver for its classification as hazardous waste is its high environmental toxicity (H410).[1][2][3][4] Phenolic compounds, in general, are considered priority pollutants by the Environmental Protection Agency (EPA) due to their profound toxicity to aquatic life, even at low concentrations.[6] Therefore, sewer or regular trash disposal is strictly prohibited. [7][8]
Pre-Disposal Planning: The Principle of Waste Minimization
Effective waste management begins before the waste is even generated. The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" responsibility for hazardous waste, making waste minimization a key compliance and safety strategy.[7]
-
Inventory Management: Purchase only the quantity of chemical required for your specific projects to avoid generating obsolete stock.[9] Periodically evaluate your chemical inventory and identify surplus materials that can be shared with other labs.[10]
-
Process Modification: Where scientifically viable, modify experiments to reduce the scale and, consequently, the volume of waste produced.[9][10]
-
Source Reduction: Substitute with less hazardous chemicals whenever possible without compromising research integrity.[10]
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[11][12][13]
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The rationale is to prevent skin contact, which can cause sensitization, and to protect against accidental splashes.[14]
-
Eye Protection: Chemical safety goggles or a face shield.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[14]
Step 2: Segregate the Waste Stream Proper segregation is crucial to prevent dangerous chemical reactions.
-
Action: Collect waste containing this compound in a dedicated container.
-
Causality: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3][15] Mixing it with incompatible chemicals can lead to vigorous reactions. Never mix waste streams unless their compatibility has been verified.[16]
Step 3: Use Designated Hazardous Waste Containers The integrity of the waste container is essential for safe storage and transport.
-
Action: Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof lid.[7][10]
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and other components if it's a mixture)
-
The specific hazard characteristics (e.g., "Toxic," "Ecotoxic")
-
-
Causality: Proper containment and labeling are mandated by OSHA and EPA regulations to ensure safe handling, prevent accidental exposures, and provide critical information for emergency responders and waste disposal personnel.[7]
Step 4: Accumulate Waste Safely
-
Action: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory.[10]
-
Causality: Keeping containers closed prevents the release of dust or vapors and minimizes the risk of spills.[5] Storing waste in a designated, controlled area prevents it from being mistaken for a usable chemical.[17]
Step 5: Dispose of Contaminated Materials and Empty Containers
-
Contaminated Solids: Items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with the chemical must be collected as solid hazardous waste.[18] Place these items in a sealed bag within your designated solid hazardous waste container.
-
Empty Containers: An empty container that held this chemical must still be treated as hazardous waste. Deface the original product label, and place the empty container in the appropriate solid waste stream for pickup. Do not attempt to triple-rinse for regular trash disposal due to the high aquatic toxicity.[9]
Step 6: Arrange for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full waste container.[10]
-
Causality: Final disposal must be handled by a licensed hazardous waste management company.[7] Your EHS office manages this process to ensure compliance with all federal, state, and local regulations.[4][10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
For Small Spills (in a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material like sand, vermiculite, or clay to cover the spill.[15] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[14]
-
Collection: Carefully sweep the absorbed material using non-sparking tools into a designated hazardous waste container.[4][11]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]
For Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert all nearby personnel.[11]
-
Isolate: Secure and control access to the area.[11]
-
Contact EHS: Call your institution's EHS department or emergency response number immediately. Do not attempt to clean up a large spill yourself.[14]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect our environment.
References
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
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International Labour Organization (ILO) and World Health Organization (WHO). (2021). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. [Link]
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U.S. Environmental Protection Agency (EPA). Method 528 - Determination of Phenols in Drinking Water. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 3-methyl-4-(1-methylethyl) phenol: Human health tier II assessment. [Link]
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U.S. Environmental Protection Agency (EPA). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). [Link]
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Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]
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Cole-Parmer. (2016). Safety Data Sheet - 4-(Methylamino) Phenol Sulfate Solution. [Link]
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A Comprehensive Guide to the Safe Handling and Disposal of 3-Methyl-4-(methylamino)phenol hydrochloride
For laboratory professionals, including researchers, scientists, and drug development experts, the meticulous handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe management of 3-Methyl-4-(methylamino)phenol hydrochloride, from initial handling to final disposal.
Core Safety Directives and Hazard Assessment
This compound and its analogs are classified as hazardous substances. Key concerns include:
-
Skin and Eye Irritation: Can cause significant irritation and may lead to an allergic skin reaction.[4][5][6][8]
-
Genetic Defects: Suspected of causing genetic defects.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[7][4][6][9]
Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[1][10][8][11][12] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[1][10] | Prevents direct skin contact, which can lead to irritation, allergic reactions, and potential absorption of the chemical.[8][11][12] |
| Body Protection | A laboratory coat, chemical-resistant apron, or coveralls. Closed-toe shoes are mandatory.[4][11][12][13] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[2][3][8] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P2) is required.[3][9][11] | Minimizes the inhalation of harmful dust or aerosols. |
Experimental Workflow: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Detailed Steps:
-
Preparation :
-
Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, spatulas, and other equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
Always weigh and handle the solid compound within a chemical fume hood to control dust and vapors.[2][3][8]
-
When transferring the substance, do so carefully to minimize the generation of airborne dust.[7][11]
-
Keep the container tightly sealed when not in immediate use to prevent contamination and exposure.[8][11]
-
-
Post-Handling :
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Segregate and dispose of all contaminated waste, including pipette tips and weighing paper, into a designated hazardous waste container.
-
Carefully remove and discard your gloves, avoiding contact with the outer surface.
-
Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[11]
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[14] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11][14]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be treated as hazardous waste.[14]
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the contaminated area.
-
Disposal Plan: A Commitment to Environmental Responsibility
Improper disposal of this compound can have severe environmental consequences, as it is very toxic to aquatic life.[7][4][6][9]
Caption: A flowchart outlining the proper waste disposal workflow for this compound.
Disposal Protocol:
-
Waste Segregation : All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed, and chemical-resistant container.[14]
-
Storage : Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10][9][11]
-
Final Disposal : The disposal of this chemical waste must be handled by your institution's certified hazardous waste management service. Never dispose of this compound down the drain or in the regular trash.[14]
By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical substances.
References
-
Carl ROTH. (2024). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]
- 4-Aminophenol Safety Data Sheet. (n.d.).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol, 97.5%. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 3-methyl-4-(1-methylethyl) phenol: Human health tier II assessment. Retrieved from [Link]
-
LookChem. (n.d.). 3-METHYL-4-METHYLAMINO-PHENOL Safety Data Sheets(SDS). Retrieved from [Link]
-
The Lab Depot. (n.d.). Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution. Retrieved from [Link]
-
Cole-Parmer. (2016). 4-(Methylamino) Phenol Sulfate Solution Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). PHENOL. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. Retrieved from [Link]
-
International Labour Organization (ILO) & World Health Organization (WHO). (2021). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





